Florylpicoxamid
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-acetyloxy-4-methoxypyridine-2-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O6/c1-15(31-26(33)24-25(37-17(3)32)22(35-4)13-14-30-24)27(34)36-16(2)23(18-5-9-20(28)10-6-18)19-7-11-21(29)12-8-19/h5-16,23H,1-4H3,(H,31,33)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHVIVDMUCBEY-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026957 | |
| Record name | Florylpicoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961312-55-9 | |
| Record name | Florylpicoxamid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961312559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florylpicoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,1-bis(4-fluorophenyl)propan-2-yl N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORYLPICOXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU8MXG32JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Florylpicoxamid: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florylpicoxamid is a novel, broad-spectrum fungicide belonging to the picolinamide (B142947) class of chemicals.[1][2] Developed by Corteva Agriscience, it represents a significant advancement in the management of a wide range of plant pathogenic fungi.[3] This technical guide provides an in-depth overview of the chemical structure and a detailed account of the synthetic pathways developed for this compound, with a focus on the principles of green chemistry that have been integral to its design and production.
Chemical Structure and Properties
This compound is a chiral molecule, specifically designed as a single stereoisomer to maximize its efficacy and minimize environmental impact.[2] Its chemical structure is characterized by a picolinamide core linked to a chiral alanine (B10760859) ester and a bis(4-fluorophenyl)propan-2-yl moiety.
IUPAC Name: (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[(3-acetoxy-4-methoxy-2-pyridyl)carbonyl]-L-alaninate[4]
CAS Number: 1961312-55-9[3][4]
Molecular Formula: C₂₇H₂₆F₂N₂O₆[5]
Molecular Weight: 512.51 g/mol [2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Off-white to light brown solid (coarse powder) | [3][6] |
| Melting Point | 91.0 - 95.5 °C | [3][6] |
| Water Solubility | 3.1 mg/L at pH 7 | [3] |
| Vapor Pressure | < 5 x 10⁻⁶ Pa at 20°C | [3] |
| Partition Coefficient (logP) | 4.2 at pH 7 | [3] |
| Purity | >98% | [2] |
Synthesis of this compound
The synthesis of this compound is a convergent process that utilizes renewable raw materials and adheres to the principles of green chemistry.[7] The two key intermediates in this synthesis are 3-hydroxy-4-methoxypicolinic acid and (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride .
Synthesis of 3-Hydroxy-4-methoxypicolinic acid
This intermediate is synthesized from furfural, a platform chemical derived from lignocellulosic biomass. The detailed experimental protocol is outlined below.
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Strecker Reaction | Furfural, Potassium Cyanide, Ammonium (B1175870) Acetate (B1210297), Methanol (B129727); 0-5 °C, 40-50 hours | - | [7] |
| 2 | Aza-Achmatowicz Rearrangement & Bromine-Methoxy Exchange | Cyano(furan-2-yl)methanaminium bromide, Bromine | - | [8] |
| 3 | Nitrile Hydrolysis | 6-bromo-3-hydroxy-4-methoxypicolinonitrile, 66% H₂SO₄; 90-95 °C, overnight | - | [7] |
| 4 | Reductive Debromination | 6-bromo-3-hydroxy-4-methoxypicolinic acid, 5% Pd/C, H₂ (40-45 psi), Triethylamine (B128534), Ethanol (B145695) | - | [7] |
Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic acid
Step 1: Cyano(furan-2-yl)methanaminium bromide (17) To a magnetically stirred suspension of potassium cyanide (29.3 g, 450 mmol) and ammonium acetate (116 g, 1500 mmol) in methanol (200 mL) was added furan-2-carbaldehyde (28.8 g, 300 mmol) at 0-5 °C. The reaction mixture was stirred at 0-5 °C for 40-50 hours. After completion, the reaction mixture was diluted with DCM (300 mL) and 5% NaHCO₃ (300 mL). The aqueous layer was extracted with additional DCM (4×150 mL).[7]
Step 2: 6-Bromo-3-hydroxy-4-methoxypicolinonitrile This step involves the reaction of the aminonitrile from the Strecker reaction with bromine in a process that leads to the formation of the tetrasubstituted pyridine.
Step 3: 6-Bromo-3-hydroxy-4-methoxypicolinic acid (20) To a magnetically stirred solid sample of 6-bromo-3-hydroxy-4-methoxypicolinonitrile (88 g, 384 mmol) was added 66% H₂SO₄ (384 mL) at room temperature. The resulting mixture was warmed and stirred overnight at 90-95 °C. After the reaction was complete, the mixture was cooled to 30-40 °C and transferred slowly to a flask charged with water (3072 g) to precipitate the product. The resulting suspension was stirred for 0.5 hr.[7]
Step 4: 3-Hydroxy-4-methoxypicolinic acid (3) To 6-bromo-3-hydroxy-4-methoxypicolinic acid (47.5 g, 191.5 mmol) and ethanol (576 mL) in a Parr shaker bottle (2 L) was added triethylamine (40.7 g, 402 mmol). Then under a nitrogen atmosphere, 5% Pd/C (20 g, 9.6 mmol; 5 mol %) was added. The reaction slurry was placed on a Parr shaker under hydrogen gas (40-45 psi) and shaken. After completion, the hydrogen gas was removed and replaced with nitrogen.[7]
Synthesis of (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride
This chiral amine component is derived from (S,S)-lactide, which is produced by the bacterial fermentation of carbohydrates.
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Diol Formation | (S,S)-lactide, p-fluorophenylmagnesium bromide | - | |
| 2 | Mono-deoxygenation | Diol intermediate | - | |
| 3 | Esterification | Chiral alcohol, N-Boc-L-alanine | - | |
| 4 | Boc Deprotection | N-Boc protected amine, Strong acid (e.g., HCl) | - | [9] |
Experimental Protocol: Synthesis of (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b)
A 2 L flask equipped with a stir bar and nitrogen inlet was charged with (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride (73 g, 195 mmol), 3-hydroxy-4-methoxypicolinic acid (36.6 g, 214 mmol) and DCM (1000 mL). PyBOP (112 g, 214 mmol) was added to the resulting suspension, followed by N,N-diisopropylethylamine (113 mL, 643 mmol). After 3.5 hours, most of the solvent was removed and the reaction mixture was purified by flash column chromatography to afford the title compound (66.3 g, 69%) as a white foam.[7]
Final Assembly of this compound
The final step in the synthesis is the acetylation of the hydroxyl group on the picolinic acid moiety.
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 5 | Acetylation | (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b), Acetyl chloride, Triethylamine, N,N-dimethylpyridin-4-amine, DCM; 20 °C, 19 hours | - | [7] |
Experimental Protocol: (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-acetoxy-4-methoxypicolinamido)propanoate (2a) - this compound
A 2 L flask was charged with (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b) (50 g, 102 mmol) in DCM (1000 mL). Triethylamine (28.5 mL, 204 mmol) was added followed by N,N-dimethylpyridin-4-amine (2.5 g, 20.4 mmol) and acetyl chloride (11.1 mL, 153 mmol). The resultant red solution was stirred at ambient temperature (20 °C) for 19 hours. The reaction mixture was poured into saturated NH₄Cl solution (750 mL) and the layers were separated.[7]
Synthetic Pathway Overview
Caption: Convergent synthesis of this compound.
Mode of Action: Qi Site Inhibition
This compound functions as a Quinone inside (Qi) inhibitor, targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain in fungi.[2][10] This inhibition disrupts the normal flow of electrons, leading to a cessation of ATP synthesis and ultimately, fungal cell death. The metabolic conversion of this compound to its des-acetyl form in planta is responsible for its fungicidal efficacy.
Caption: this compound's mode of action.
Conclusion
This compound is a highly effective, second-generation picolinamide fungicide with a novel mode of action. Its synthesis, rooted in green chemistry principles and utilizing renewable feedstocks, represents a sustainable approach to the development of modern crop protection agents. This technical guide provides a comprehensive overview of its chemical properties and a detailed look at its synthesis, offering valuable information for researchers and professionals in the fields of chemistry and agricultural science.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 3. Florilpicoxamide (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 30agro.co.kr [30agro.co.kr]
- 7. rsc.org [rsc.org]
- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Stereoisomerism and Biological Activity of Florylpicoxamid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Florylpicoxamid, a second-generation picolinamide (B142947) fungicide, represents a significant advancement in the control of a broad spectrum of plant pathogenic fungi.[1] Developed from the natural product UK-2A, this compound's design embodies principles of green chemistry, focusing on a single, highly active stereoisomer to maximize efficacy and minimize environmental impact.[2][3] This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its mode of action, and the relationship between its stereochemistry and biological activity. While publicly available quantitative data comparing all stereoisomers is limited, this guide synthesizes the existing knowledge to provide a thorough understanding for research and development professionals.
Introduction to this compound
This compound is a potent, broad-spectrum fungicide effective against a wide range of ascomycete and basidiomycete pathogens, most notably Zymoseptoria tritici, the causal agent of wheat leaf blotch.[1] It belongs to the picolinamide class of fungicides and is classified as a Quinone inside Inhibitor (QiI) by the Fungicide Resistance Action Committee (FRAC), assigned to Group 21.[1][4] This novel mode of action makes it a valuable tool for fungicide resistance management.[1]
The development of this compound was a strategic effort to create a fully synthetic fungicide inspired by the natural product UK-2A, but with a less complex structure for more cost-effective and sustainable large-scale production.[2][5] A key aspect of its design is the intentional development as a single stereoisomer to optimize its biological performance.[1][2][3]
Stereoisomerism of this compound
This compound possesses two chiral centers, which means it can theoretically exist as four distinct stereoisomers: a pair of enantiomers and their corresponding diastereomers.[4] The specific stereochemistry of the commercially developed this compound is (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridinyl]carbonyl]-L-alaninate, indicating the (S,S) configuration.[4]
The decision to produce a single stereoisomer was driven by the understanding that often only one enantiomer or diastereomer of a chiral pesticide exhibits the desired biological activity, while the others may be less active or inactive, potentially contributing to unnecessary environmental load.[2][3]
Synthesis and Stereoselectivity
The synthesis of this compound is designed to be highly stereoselective, a cornerstone of its green chemistry profile.[2][3] The manufacturing process utilizes chiral pool building blocks, specifically the natural antipodes of lactic acid and L-alanine, to ensure the formation of the desired (S,S)-stereoisomer.[2][3][6] This approach avoids the formation of a racemic mixture, thereby eliminating the need for subsequent, often costly and wasteful, chiral separation steps.
A key step in the synthesis involves the esterification of N-Boc-protected L-alanine with a chiral alcohol derived from (S,S)-lactide.[7] This is followed by deprotection and amidation with the picolinic acid moiety to yield the final active ingredient.[7]
Biological Activity and Mode of Action
This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in target fungi.[4] Specifically, it binds to the Qi site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[4][7] This binding event blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and development.[1]
Relationship between Stereoisomerism and Activity
The selection of the (S,S)-isomer for commercial development underscores the importance of stereochemistry in the design of modern fungicides. By focusing on the most active stereoisomer, the application rate can be minimized, reducing the chemical footprint in the environment and improving the overall sustainability of the product.[2][3]
Data Presentation
Due to the proprietary nature of commercial agrochemical development, a comprehensive, publicly available dataset comparing the quantitative biological activity of all this compound stereoisomers is not available. The following table summarizes the known information regarding the activity of the commercialized (S,S)-stereoisomer against key pathogens.
| Stereoisomer | Pathogen | Assay Type | Efficacy Metric | Value | Reference |
| (S,S)-Florylpicoxamid | Zymoseptoria tritici | In vitro | 80% Growth Inhibition | 0.0046 mg/L | [1] |
| (S,S)-Florylpicoxamid | Zymoseptoria tritici | In planta (preventative) | 80% Disease Control | 0.03 mg/L | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the separation of this compound stereoisomers and their comparative biological assays are not publicly disclosed. However, based on general practices in the field, the following methodologies would likely be employed.
Hypothetical Protocol for Stereoisomer Separation
The stereoselective synthesis of this compound largely obviates the need for chiral separation on a large scale. However, for analytical and research purposes to confirm enantiomeric purity or to isolate other stereoisomers for activity testing, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice.
Objective: To separate the stereoisomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would be optimized to achieve baseline separation.
Procedure:
-
Prepare a standard solution of the this compound stereoisomer mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Elute the stereoisomers under isocratic conditions.
-
Detect the separated isomers using a UV detector at an appropriate wavelength.
-
The retention time will differ for each stereoisomer, allowing for their separation and quantification.
General Protocol for In Vitro Fungicidal Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of each this compound stereoisomer against a target fungus.
Materials:
-
Pure isolates of each this compound stereoisomer.
-
Target fungal strain (e.g., Zymoseptoria tritici).
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar or Broth).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare stock solutions of each stereoisomer in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial dilutions of each stock solution to create a range of concentrations.
-
In a 96-well plate, add a fixed volume of fungal spore suspension or mycelial fragments to each well containing the growth medium.
-
Add the different concentrations of each stereoisomer to the wells. Include a solvent control and a negative control (no fungicide).
-
Incubate the plates under optimal growth conditions (temperature, light) for a specified period.
-
Measure fungal growth, typically by assessing the optical density at a specific wavelength using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value for each stereoisomer by plotting the inhibition data against the log of the concentration and fitting to a dose-response curve.
Visualizations
Signaling Pathway: Mode of Action
Caption: Mode of action of this compound in the mitochondrial electron transport chain.
Experimental Workflow: In Vitro Fungicidal Assay
Caption: General workflow for an in vitro fungicidal activity assay.
Logical Relationship: Stereoisomerism and Activity
Caption: Relationship between this compound stereoisomers and biological activity.
Conclusion
This compound is a testament to the power of stereochemistry in modern fungicide design. Its development as a single, highly active (S,S)-stereoisomer maximizes its fungicidal efficacy while adhering to the principles of green chemistry by minimizing non-target environmental exposure. While detailed comparative data on all its stereoisomers is not publicly available, the strategic focus on a single isomer highlights the critical relationship between three-dimensional molecular structure and biological function. For researchers and professionals in drug development, the case of this compound serves as a compelling example of how a deep understanding of stereoisomerism can lead to the creation of more effective and sustainable crop protection solutions. Further research into the structure-activity relationships of picolinamide fungicides will undoubtedly continue to yield valuable insights for the development of the next generation of agricultural chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of picolinamide fungicides, this compound and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 7. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
From Natural Product to Novel Fungicide: A Technical Guide to the Discovery and Development of Florylpicoxamid
Introduction
The relentless evolution of fungal pathogens poses a continuous threat to global food security, necessitating the development of novel fungicides with unique modes of action. This technical guide details the discovery and development of florylpicoxamid, a second-generation picolinamide (B142947) fungicide, from its natural product lead, UK-2A. This journey of chemical innovation showcases a strategic approach to fungicide design, moving from a complex natural macrocycle to a highly effective, synthetically accessible molecule with a broad spectrum of activity. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on the chemical synthesis, biological activity, and key experimental methodologies employed in the creation of this compound.
The Natural Product Lead: UK-2A
The story of this compound begins with UK-2A, a natural product isolated from the fermentation broth of Streptomyces sp. 517-02. UK-2A demonstrated potent antifungal activity by inhibiting the mitochondrial electron transport chain at the Qi site of the cytochrome bc1 complex (Complex III).[1][2] This mode of action, distinct from the widely used QoI (Quinone outside Inhibitor) fungicides, presented a valuable opportunity to combat fungicide resistance. However, the complex macrocyclic structure of UK-2A, with its multiple stereocenters, posed significant challenges for large-scale, cost-effective synthesis, limiting its practical application in agriculture.[3][4]
The First-Generation Picolinamide: Fenpicoxamid (B607437)
To overcome the synthetic hurdles of UK-2A while retaining its potent fungicidal activity, researchers developed fenpicoxamid (Inatreq™ active). This semi-synthetic derivative was created through a single-step modification of UK-2A after fermentation.[4] Fenpicoxamid itself is less active than UK-2A, acting as a pro-fungicide that is converted to the active UK-2A molecule within the plant or in the presence of fungi.[2] This approach enhanced stability and provided long-term protection, establishing the picolinamide class of fungicides.[4]
The Genesis of this compound: A Fully Synthetic Approach
The success of fenpicoxamid paved the way for a second-generation, fully synthetic picolinamide. The primary goal was to design a molecule that mimicked the essential structural elements of UK-2A responsible for its antifungal activity but possessed a simpler, non-macrocyclic structure with fewer stereogenic centers.[3][4] This would enable a more cost-effective and scalable manufacturing process.
The development of this compound involved a systematic deconstruction of the UK-2A macrocycle to identify the key pharmacophore.[3] Through extensive structure-activity relationship (SAR) studies, researchers elucidated the critical components necessary for potent Qi site inhibition. This rational design approach led to the discovery of this compound (Adavelt™ active), a molecule that not only retained the desired mode of action but also exhibited a broader spectrum of activity against numerous plant pathogenic fungi.[3][5] A significant achievement in the design of this compound was its development as a single, highly efficacious stereoisomer, which minimizes the required dose and avoids potential environmental impacts from less active isomers.[6]
Comparative In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of UK-2A, fenpicoxamid, and this compound against a range of economically important plant pathogens. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) or EC80 (Effective Concentration to inhibit 80% of growth) values in mg/L.
Table 1: Comparative In Vitro Activity of UK-2A and Fenpicoxamid
| Fungal Pathogen | UK-2A (EC50 mg/L) | Fenpicoxamid (EC50 mg/L) | Reference |
| Zymoseptoria tritici | 0.0033 | 0.051 | [2] |
| Leptosphaeria nodorum | - | - | |
| Pyricularia oryzae | - | - | |
| Ustilago maydis | - | - |
Note: Specific EC50 values for L. nodorum, P. oryzae, and U. maydis were not available in the searched literature for a direct comparison in this table format.
Table 2: In Vitro Activity of this compound Against Various Plant Pathogens
| Fungal Pathogen | This compound (EC50 mg/L) | Reference |
| Zymoseptoria tritici | 0.0046 (EC80) | [7] |
| Alternaria alternata | - | |
| Botrytis cinerea | 0.04 ± 0.017 | [8] |
| Cercospora beticola | - | |
| Colletotrichum graminicola | - | |
| Fusarium graminearum | - | |
| Monilinia fructicola | - | |
| Penicillium digitatum | - | |
| Pyrenophora teres | - | |
| Sclerotinia sclerotiorum | - | |
| Venturia inaequalis | - |
Note: While a study by Yao et al. (2021) reported activity against 21 pathogens, specific EC50 values for all were not provided in the accessible text. The table reflects the available quantitative data.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound and its precursors.
In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)
This method is a standard assay to determine the fungicidal or fungistatic activity of a compound.
Principle: The test compound is incorporated into a solid growth medium at various concentrations. Fungal growth is measured by the radial growth of a mycelial plug placed on the amended medium.
Protocol:
-
Preparation of Stock Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Preparation of Poisoned Media: A series of dilutions of the stock solution are made. An aliquot of each dilution is added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all treatments and should not affect fungal growth. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungal species (e.g., 25°C for 5-7 days).
-
Data Collection and Analysis: The radial growth of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a regression analysis.
Mitochondrial Respiration Assay (Qi Site Inhibition)
This assay is used to confirm the mode of action of the fungicide by measuring its effect on mitochondrial respiration.
Principle: The assay measures the oxygen consumption rate of isolated mitochondria or fungal cells in the presence of the test compound. Inhibition of oxygen consumption indicates interference with the electron transport chain.
Protocol:
-
Isolation of Mitochondria: Mitochondria are isolated from fungal mycelia or a suitable model organism (e.g., yeast) through differential centrifugation.
-
Oxygen Consumption Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Assay Procedure:
-
Isolated mitochondria are suspended in a respiration buffer containing a substrate for Complex III (e.g., succinate).
-
The baseline oxygen consumption rate is recorded.
-
The test compound (e.g., this compound) is added at various concentrations, and the change in oxygen consumption is monitored.
-
Known inhibitors of the electron transport chain (e.g., antimycin A, a known Qi site inhibitor) are used as positive controls.
-
-
Data Analysis: The inhibition of oxygen consumption is calculated for each concentration of the test compound. The IC50 (Inhibitory Concentration to reduce activity by 50%) value is determined from the dose-response curve.
Synthesis of this compound
The synthesis of this compound has been designed to be efficient, stereoselective, and sustainable, embodying principles of green chemistry.[9] The process utilizes renewable raw materials and minimizes the use of protecting groups and hazardous reagents.[9]
A key step in the synthesis involves the coupling of a chiral picolinic acid derivative with a chiral amine. While a detailed, step-by-step protocol for the entire synthesis is proprietary, a representative experimental procedure for a key coupling step is described in the patent literature.
Example Experimental Step (from Patent US11639334B2):
In a 125 mL 4-neck round bottom flask, diol (3.50 g, 3.36 g active, 12.7 mmol), Boc-alanine (3.01 g, 15.89 mmol), heptanes (35 g), 1-methylimidazole (B24206) (53 μL, 54 mg, 0.66 mmol, 5 mol %), and pivalic anhydride (B1165640) (3.85 mL, 3.54 g, 19 mmol) were added. The suspension was heated to 65° C. and the reaction was monitored for completion.[1]
Visualizations
The following diagrams illustrate key aspects of the discovery and development of this compound.
Conclusion
The development of this compound from the natural product UK-2A is a testament to the power of integrating natural product chemistry with modern rational drug design. By simplifying the complex macrocyclic structure of the lead compound while retaining its essential pharmacophore, scientists have created a potent, broad-spectrum fungicide with a favorable synthetic profile. This compound's novel mode of action at the Qi site of the mitochondrial electron transport chain makes it a valuable tool for managing fungicide resistance in a wide range of agricultural systems. This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned this successful fungicide discovery program.
References
- 1. US11639334B2 - Methods for synthesis of oxypicolinamides - Google Patents [patents.google.com]
- 2. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Synthesis, biological activity and structure-activity relationships of a new broad spectrum fungicide [morressier.com]
- 7. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Technical Grade Florylpicoxamid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade florylpicoxamid, a broad-spectrum picolinamide (B142947) fungicide.[1][2][3] The information is compiled from regulatory filings, safety data sheets, and scientific literature to support research, development, and safety assessments. This compound's mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, specifically targeting the Quinone inside (Qi) site.[2][4][5][6]
Chemical Identity
This compound is a synthetic fungicide belonging to the picolinamide chemical class.[2][5] It was developed by Corteva Agriscience and is noted for its efficacy against a wide range of ascomycete and basidiomycete plant pathogens.[1][3][5]
| Identifier | Value |
| Common Name | This compound |
| Chemical Name (IUPAC) | (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridinyl]carbonyl]-L-alaninate[2][7] |
| CAS Number | 1961312-55-9[5] |
| Molecular Formula | C₂₇H₂₆F₂N₂O₆[5][8] |
| Molecular Weight | 512.51 g/mol [5][7] |
| Synonyms | XDE-659, XR-659, Adavelt™[5] |
| FRAC Group | 21[9] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of technical grade this compound.
Table 2.1: General Physical Properties
| Property | Value | Source(s) |
| Physical State | Fine, off-white powder / light brown solid[5][9][10] | [5][9][10] |
| Odor | None[5][10] | [5][10] |
| Melting Point | 91.0 - 95.5 °C[4][5][10] | [4][5][10] |
| Boiling Point | Decomposes before boiling (at ~150°C)[4][5] | [4][5] |
| Density | 1.28 g/mL at 20°C[4] | [4] |
| pH (1% suspension) | 5.4[4][10] | [4][10] |
Table 2.2: Solubility
| Solvent | Solubility Value | Temperature | Source(s) |
| Water | 4.0 mg/L | 20 °C | [4][9][10] |
| Water (pH 5 buffer) | 3.2 mg/L | 20 °C | [4] |
| Water (pH 7 buffer) | 3.1 mg/L[4][5] | 20 °C / 25 °C[4][7] | [4][5][7] |
| Water (pH 9 buffer) | 3.0 mg/L | 20 °C | [4] |
| Methanol | >250 g/L | 20 °C | [4] |
| Acetone | >250 g/L | 20 °C | [4] |
| Ethyl Acetate | >250 g/L | 20 °C | [4] |
| Xylene | >250 g/L | 20 °C | [4] |
| 1,2-dichloroethane | >250 g/L | 20 °C | [4] |
| n-octanol | 8.3 g/L | 20 °C | [4] |
| n-heptane | 0.19 g/L | 20 °C | [4] |
Table 2.3: Partition and Dissociation Coefficients
| Property | Value | Conditions | Source(s) |
| Octanol-Water Partition Coefficient (Log Pow) | 4.2 | pH 5, 7 (25 °C)[4][11] | [4][11] |
| Octanol-Water Partition Coefficient (Log Pow) | 4.3 | pH 9 | [4] |
| Dissociation Constant (pKa) | No dissociation observed | pH 4.0 to 10.0 | [11] |
Table 2.4: Volatility and Stability
| Property | Value | Conditions | Source(s) |
| Vapor Pressure | < 5 x 10⁻⁶ Pa (< 0.000005 Pa) | 20 °C | [4][5][10] |
| Vapor Pressure | < 9 x 10⁻⁶ Pa (< 0.000009 Pa) | 25 °C | [5][10][11] |
| Henry's Law Constant | < 6 x 10⁻⁴ Pa·m³/mol (calculated) | - | [4] |
| Aqueous Hydrolysis (DT₅₀) | 17 days | pH 7, 20 °C | [9] |
| Aqueous Hydrolysis (DT₅₀) | 13 days | pH 4 | [9] |
| Aqueous Hydrolysis (DT₅₀) | 0.33 days | pH 9 | [9] |
| Aqueous Photolysis (DT₅₀) | 0.12 days | pH 7 | [9] |
| Storage Stability | Stable for at least 2 years under normal conditions.[4] <5% decomposition after 2 weeks at 54°C.[4] | - | [4] |
Table 2.5: Safety Properties
| Property | Result | Method | Source(s) |
| Explosive Properties | Not explosive | EC Method A.14[10] | [4][10] |
| Oxidizing Properties | Not classified as oxidizing | Regulation (EC) No. 440/2008, Annex, A.17[10] | [4][10] |
| Flammability | Not considered flammable; may form combustible dust concentrations in air.[4][10] | - | [4][10] |
| Autoignition Temperature | Not applicable | - | [10] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and methods specified in European Commission (EC) regulations.
Water Solubility (OECD Guideline 105)
This protocol determines the saturation mass concentration of a substance in water.[3][6][12]
-
Principle: The "Flask Shaking Method," suitable for substances with solubility > 10⁻² g/L, involves dissolving the substance in water at a specific temperature until equilibrium is reached.[13] The "Column Elution Method" is used for substances with lower solubility.[2][3]
-
Methodology (Flask Shaking):
-
A preliminary test is conducted to estimate the approximate solubility and time to reach equilibrium.[13]
-
An excess amount of technical grade this compound is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient duration to achieve equilibrium (typically 24-48 hours).
-
The solution is centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]
-
The process is repeated until at least three consecutive measurements show that the concentration is constant, confirming equilibrium has been reached.
-
Vapor Pressure (OECD Guideline 104)
This guideline describes methods for determining the saturation pressure of a substance above its solid or liquid phase.[1][11][14]
-
Principle: For substances with very low vapor pressure like this compound (<10⁻³ Pa), the Gas Saturation Method is appropriate.[1][14] A carrier gas (e.g., nitrogen) is passed at a known flow rate through or over the substance, becoming saturated with its vapor.
-
Methodology (Gas Saturation):
-
A sample of technical grade this compound is placed in a thermostatically controlled chamber.
-
A slow, steady stream of an inert carrier gas is passed over the sample to allow for saturation.
-
The vapor is trapped from the gas stream using a suitable sorbent or a cold trap.
-
The quantity of trapped this compound is measured using a sensitive analytical method (e.g., Gas Chromatography or HPLC).
-
The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature. Measurements are taken at a minimum of two temperatures.[1]
-
Octanol-Water Partition Coefficient (OECD Guideline 107)
This protocol measures the hydrophobicity of a substance.[15][16]
-
Principle: The "Shake Flask Method" is used to determine the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[15][16][17]
-
Methodology:
-
n-octanol and water are pre-saturated with each other.
-
A stock solution of this compound is prepared in either n-octanol or water.
-
Measured volumes of the two phases and the stock solution are combined in a vessel at a constant temperature (e.g., 25 °C).
-
The vessel is shaken vigorously until equilibrium is established, then centrifuged to ensure complete phase separation.[15]
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.[15]
-
The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (Log Pow).
-
Hydrolysis as a Function of pH (OECD Guideline 111)
This test assesses the abiotic degradation of a substance in water at environmentally relevant pH levels.[9][10][18][19]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.[19][20] The concentration of the substance and its degradation products are monitored over time.[9][10]
-
Methodology:
-
Sterile buffer solutions of pH 4, 7, and 9 are prepared.
-
A known concentration of this compound (often radiolabelled to facilitate mass balance) is added to each buffer solution.[20]
-
Samples are incubated in the dark at a constant temperature (e.g., 20°C). A preliminary test may be run at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.[19]
-
Aliquots are taken at specific time intervals and analyzed for the parent compound and any significant hydrolysis products.
-
The degradation rate constant and the half-life (DT₅₀) are calculated for each pH value.
-
Phototransformation in Water (OECD Guideline 316)
This guideline evaluates the potential for direct degradation of a chemical by sunlight in surface water.[4][5][8][21]
-
Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.[5][8] The rate of degradation is measured, and control samples are kept in the dark to differentiate between photochemical and other degradation processes like hydrolysis.[5]
-
Methodology:
-
A solution of this compound is prepared in a sterile, buffered aqueous solution.
-
The solution is placed in photochemically transparent vessels (e.g., quartz glass).[5]
-
The samples are exposed to a light source (e.g., a xenon arc lamp) that simulates the spectrum of natural sunlight.[5][8]
-
Parallel samples are stored in the dark at the same temperature to serve as controls.[5]
-
Samples are collected at various time points from both irradiated and dark control sets.
-
The concentration of this compound and its photoproducts are quantified.
-
The photolysis rate constant and half-life (DT₅₀) are calculated.
-
Visualizations: Pathways and Processes
The following diagrams illustrate the mode of action, a typical experimental workflow, and the environmental degradation pathway of this compound.
Caption: this compound inhibits fungal respiration by blocking the Qi site of Complex III.
References
- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. filab.fr [filab.fr]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. consilab.de [consilab.de]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 20. Hydrolysis rate | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 21. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
Florylpicoxamid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florylpicoxamid is a broad-spectrum picolinamide (B142947) fungicide developed to control a wide range of plant pathogenic fungi. It represents a significant advancement in the management of diseases affecting major crops. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.
Chemical Identity
| Property | Value |
| Molecular Formula | C₂₇H₂₆F₂N₂O₆[1] |
| IUPAC Name | [(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[[(3-acetyloxy-4-methoxypyridin-2-yl)carbonyl]amino]propanoate[1][2] |
| CAS Registry Number | 1961312-55-9[1][3][4] |
| Molecular Weight | 512.5 g/mol [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 91.0 - 95.5 °C | [3][5] |
| Water Solubility | 3.1 mg/L (at pH 7) | [3] |
| Vapor Pressure | < 5 x 10⁻⁶ Pa (at 20°C) | [3] |
| Log P (Kow) | 4.2 (at pH 7) | [3] |
| Appearance | Light brown solid | [3] |
Fungicidal Activity
This compound has demonstrated high efficacy against a variety of plant pathogenic fungi. A key target is Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.
| Target Pathogen | Assay Type | Efficacy |
| Zymoseptoria tritici | In vitro | 80% growth inhibition at 0.0046 mg/L |
| Zymoseptoria tritici | In planta (preventative) | 80% disease control at 0.03 mg/L |
Mechanism of Action
This compound's mode of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) at the Quinone inside (Qi) binding site.[3][6][7][8] This disruption of the electron transport chain ultimately leads to the cessation of fungal respiration and cell death.
Experimental Protocols
In Vitro Fungal Growth Inhibition Assay (Microtiter Plate-Based)
This protocol provides a general framework for assessing the in vitro efficacy of this compound against filamentous fungi like Zymoseptoria tritici.
1. Fungal Culture Preparation:
-
Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
2. Assay Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve the desired test concentrations.
-
Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
3. Inoculation and Incubation:
-
Inoculate each well with the prepared fungal spore suspension.
-
Seal the plate and incubate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
4. Data Analysis:
-
Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by fitting the data to a dose-response curve.
Glasshouse Efficacy Trial (Preventative Application)
This protocol outlines a general procedure for evaluating the preventative efficacy of this compound in a controlled greenhouse environment.
1. Plant Propagation and Maintenance:
-
Grow a susceptible wheat variety in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, humidity, and photoperiod).
2. Fungicide Application:
-
At a specified growth stage (e.g., two to three true leaves), apply this compound at various concentrations using a laboratory sprayer to ensure uniform coverage of the foliage.
-
Include an untreated control group.
3. Inoculation:
-
After the fungicide application has dried, inoculate the plants with a spore suspension of Zymoseptoria tritici.
-
Maintain high humidity for 48-72 hours post-inoculation to facilitate fungal infection.
4. Disease Assessment:
-
After a suitable incubation period (e.g., 14-21 days), visually assess the percentage of leaf area covered with disease symptoms (e.g., lesions, pycnidia).
5. Data Analysis:
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods to determine significant differences between treatments.
Synthesis Workflow
The synthesis of this compound is a multi-step process. A simplified overview of a potential synthetic route is depicted below.
References
- 1. Quantitative Microplate-Based Growth Assay for Determination of Antifungal Susceptibility of Histoplasma capsulatum Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 4. In vitro antifungal susceptibility testing of filamentous fungi with Sensititre Yeast One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay [protocols.io]
- 8. researchgate.net [researchgate.net]
Green Synthesis of Florylpicoxamid from Furfural: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the green chemistry approach to the synthesis of Florylpicoxamid, a broad-spectrum fungicide. The synthesis leverages renewable resources, with a significant portion of the molecule's carbon backbone derived from furfural (B47365), a platform chemical obtainable from lignocellulosic biomass. This guide details the synthetic pathway, experimental protocols, and the mode of action of this compound, adhering to the principles of sustainable chemical manufacturing.
Introduction to this compound and Green Chemistry Principles
This compound, developed by Corteva Agriscience, is a second-generation picolinamide (B142947) fungicide inspired by the natural product UK-2A.[1][2] It functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the Qi (quinone inside) site, disrupting the fungal respiratory chain.[1] The design and synthesis of this compound embody multiple principles of green chemistry, aiming for a sustainable and cost-effective manufacturing process.[3][4]
A key feature of its green synthesis is the utilization of renewable feedstocks. The 2,3,4-trisubstituted pyridine (B92270) core of the molecule is derived from furfural, increasing the renewable carbon content of the active ingredient to nearly 50%.[3] Furthermore, the synthesis is designed to be convergent and stereoselective, minimizing waste and the use of protecting groups, and employing safer solvents.[3][4]
Synthetic Pathway from Furfural
The synthesis of this compound from furfural can be conceptually divided into two main parts: the synthesis of the key intermediate, 3-hydroxy-4-methoxypicolinic acid, from furfural, and the subsequent coupling with a chiral alanine (B10760859) derivative followed by acetylation.
Synthesis of 3-Hydroxy-4-methoxypicolinic Acid from Furfural
The conversion of furfural to 3-hydroxy-4-methoxypicolinic acid involves a multi-step sequence:
-
Strecker Reaction: Furfural undergoes a Strecker reaction with an ammonium (B1175870) source and a cyanide salt to form an α-aminonitrile intermediate.[2]
-
Aza-Achmatowicz Rearrangement and Bromination: The aminonitrile is subjected to an oxidative rearrangement and bromination to yield a tetrasubstituted pyridine derivative.[2]
-
Methoxy (B1213986) Exchange: A bromine atom on the pyridine ring is substituted with a methoxy group.[2]
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.[2]
-
Reductive Debromination: The remaining bromine atom is removed to yield the final 3-hydroxy-4-methoxypicolinic acid.[2]
Final Assembly of this compound
The final steps of the synthesis involve:
-
Amide Coupling: 3-Hydroxy-4-methoxypicolinic acid is coupled with the chiral amine, (S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride.[1]
-
Acetylation: The hydroxyl group on the picolinic acid moiety is acetylated to yield the final product, this compound.[1]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound from furfural, compiled from patent literature.
Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) from Furfural
This procedure outlines the initial steps from furfural to a key brominated pyridine intermediate.
Step 1: Strecker Reaction to form amino(furan-2-yl)acetonitrile
-
To a magnetically stirred suspension of ammonium chloride (25.03 g, 468 mmol) in methyl tert-butyl ether (MTBE, 250 mL), add furan-2-carbaldehyde (28.8 g, 300 mmol) and a solution of sodium cyanide (17.20 g, 351 mmol) in water (80 mL) at room temperature.
-
Stir the reaction mixture at room temperature for 15 hours.
-
After the reaction is complete, remove the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).
-
Dry the organic layer over sodium sulfate (B86663) and filter.
-
Cool the resulting filtrate to 5 °C.
Step 2: Bromination and Rearrangement
-
To the cooled filtrate from the previous step, add hydrobromic acid (48% aqueous, 85 mL, 753 mmol) dropwise while maintaining the temperature below 20 °C.
-
After stirring for 10-15 minutes, add bromine (44.5 mL, 138 g, 861 mmol) dropwise, keeping the temperature below 20 °C.
-
After an additional 10-15 minutes, add sodium acetate (B1210297) (144 g, 1761 mmol) and methanol (B129727) (281 mL).
-
Add a second portion of bromine (109 mL, 338 g, 2113 mmol) dropwise while maintaining the temperature below 20 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion (monitored by HPLC), cool the mixture to 5-10 °C and slowly add a 20% aqueous solution of sodium bisulfite (704 mL) while keeping the temperature below 20 °C to quench excess bromine.
Synthesis of 3-Hydroxy-4-methoxypicolinic acid
This "one-pot" process converts the dibrominated intermediate to the desired picolinic acid.
-
The 4,6-dibromo-3-hydroxypicolinonitrile is treated with a sodium alkoxide (e.g., sodium methoxide), followed by zinc metal and a strong aqueous base.
-
The reaction is typically conducted at a temperature between 75 °C and 125 °C.
-
After the reaction is complete, the mixture is acidified to precipitate the product.
-
The solid product is isolated by filtration, washed with water, and dried. A yield of 70% has been reported for this transformation.
Amide Coupling and Acetylation
Step 1: Amide Coupling
-
A general procedure for amide coupling involves dissolving the carboxylic acid (3-hydroxy-4-methoxypicolinic acid) and the amine ((S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
A coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
-
The reaction is stirred at room temperature until completion.
-
The product is then isolated and purified, typically by chromatography.
Step 2: Acetylation
-
The intermediate from the amide coupling step is dissolved in a suitable solvent like pyridine.
-
Acetic anhydride (B1165640) is added, and the mixture is stirred until the reaction is complete.
-
The solvent and excess reagents are removed under reduced pressure to yield this compound. A reported yield for this step is 99%.
Quantitative Data
The following table summarizes the reported yields for key transformations in the synthesis of this compound. It is important to note that comprehensive, step-by-step yield data for the entire sequence from furfural is not fully available in the public domain.
| Reaction Step | Product | Reported Yield (%) |
| One-pot conversion of 4,6-dibromo-3-hydroxypicolinonitrile | 3-Hydroxy-4-methoxypicolinic acid | 70 |
| Acetylation of the final amide intermediate | This compound | 99 |
While specific Process Mass Intensity (PMI) values for the synthesis of this compound from furfural are not publicly disclosed, the emphasis on using renewable feedstocks, reducing the number of synthetic steps, and employing safer solvents indicates a commitment to minimizing the overall process mass intensity. PMI is a key green chemistry metric calculated as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI value signifies a more sustainable and efficient process.
Mode of Action
This compound's fungicidal activity stems from its ability to inhibit cellular respiration in pathogenic fungi.
By binding to the Qi site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain, this compound effectively blocks the transfer of electrons.[1] This disruption halts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[1]
Conclusion
The synthesis of this compound from furfural represents a significant advancement in the application of green chemistry principles to the production of agrochemicals. By utilizing a renewable feedstock and designing a more efficient and sustainable synthetic route, the process minimizes environmental impact while providing an effective solution for crop protection. This technical guide provides a framework for researchers and professionals in the field to understand and potentially build upon this innovative approach to fungicide synthesis. Further research and disclosure of quantitative green chemistry metrics will be valuable in fully assessing the sustainability of this and future agrochemical manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
- 3. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of picolinamide fungicides, this compound and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
Florylpicoxamid: A Second-Generation Picolinamide Fungicide for Broad-Spectrum Disease Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Florylpicoxamid is a novel, second-generation picolinamide (B142947) fungicide developed by Corteva Agriscience, representing a significant advancement in the control of a wide range of plant pathogenic fungi.[1][2][3] As a fully synthetic fungicide inspired by the natural product UK-2A, this compound offers a unique mode of action, making it a valuable tool for disease management and for mitigating the development of resistance to other fungicide classes.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies relevant to its study and development.
Chemical and Physical Properties
This compound is chemically classified as a picolinamide.[2][4] Its systematic IUPAC name is (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-{[3-(acetyloxy)-4-methoxy-2-pyridyl]carbonyl}-L-alaninate.[2][5] The compound is a light brown solid with a melting point of 91.0-95.5 °C and is characterized by low water solubility.[4][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Common Name | This compound | [4] |
| Chemical Class | Picolinamide | [2] |
| CAS Registry Number | 1961312-55-9 | [2][4] |
| Molecular Formula | C27H26F2N2O6 | [5] |
| Molecular Weight | 512.5 g/mol | [7] |
| Appearance | Light brown solid | [4] |
| Melting Point | 91.0 - 95.5 °C | [4][6] |
| Water Solubility | 3.1 mg/L at pH 7 | [4] |
| Vapor Pressure | < 5 x 10-6 Pa at 20°C | [4] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound belongs to the Quinone inside Inhibitor (QiI) class of fungicides, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to Group 21.[2][8] Its target site is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2][8] Specifically, this compound binds to the Qi site of cytochrome b, inhibiting the oxidation of ubiquinol (B23937) and thereby disrupting the electron flow.[3] This disruption leads to a cessation of ATP synthesis, ultimately depriving the fungal cells of energy and leading to their death. This mode of action is distinct from that of strobilurin fungicides (QoI inhibitors), and consequently, no cross-resistance has been observed between this compound and strobilurins.[1]
Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qi site of Complex III.
Biological Activity and Efficacy
This compound demonstrates broad-spectrum fungicidal activity against a wide range of plant pathogens within the phyla Ascomycota and Basidiomycota.[1][9] It exhibits both preventative and curative properties, effectively inhibiting spore germination on the leaf surface and arresting mycelial growth within the plant tissue.[1]
In Vitro Efficacy
In vitro studies have established the potent inhibitory activity of this compound against numerous fungal species. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit fungal growth by 50%, are a key measure of its intrinsic activity.
Table 2: In Vitro Efficacy (EC50) of this compound against Various Plant Pathogens
| Fungal Species | Common Disease | Mean EC50 (µg/mL) | Reference |
| Zymoseptoria tritici | Wheat Leaf Blotch | 0.0046 (for 80% growth inhibition) | [1] |
| Colletotrichum gloeosporioides | Walnut Anthracnose | 0.069 ± 0.035 | [10] |
| Colletotrichum scovillei | Chili Anthracnose | 0.2328 ± 0.0876 | [11] |
| Colletotrichum truncatum | Soybean Anthracnose | 0.1540 ± 0.1642 | [12] |
| Botrytis cinerea | Gray Mold | 0.04 ± 0.017 | [13] |
| Various Pathogens | (12 species tested) | 0.017 - 2.096 | [13] |
In Planta Efficacy
Greenhouse and field trials have confirmed the high performance of this compound in controlling various plant diseases. For instance, against Zymoseptoria tritici on wheat, it provided 80% disease control at a concentration of 0.03 mg/L when applied as a preventative treatment.[1] Studies on tomato fruits have also demonstrated its protective and curative activity against Botrytis cinerea.[13]
Resistance and Resistance Management
While this compound is a valuable tool for resistance management due to its novel mode of action, the potential for resistance development in target pathogens exists. Studies have identified specific point mutations in the cytochrome b gene (CgCytb) that can confer resistance to this compound in Colletotrichum species. The identified amino acid substitutions include A37V and S207L.[10][11][14] Molecular docking studies have indicated that these mutations can reduce the binding affinity between this compound and the cytochrome b protein.[10][14]
However, the risk of resistance is considered moderate, as resistant mutants have often shown reduced biological fitness compared to their wild-type counterparts.[10][14] To ensure the long-term efficacy of this compound, it is crucial to implement integrated pest management (IPM) strategies, including rotating its use with fungicides that have different modes of action.[14]
Experimental Protocols
In Vitro Fungicide Efficacy Testing (EC50 Determination)
The following is a generalized protocol for determining the EC50 value of this compound against a target fungal pathogen using an agar (B569324) dilution method.
Caption: Workflow for determining the in vitro EC50 of this compound.
Methodology:
-
Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Serial Dilutions: A series of dilutions are made from the stock solution to achieve a range of desired test concentrations.
-
Preparation of Amended Media: The different concentrations of this compound are incorporated into a suitable molten agar medium (e.g., potato dextrose agar - PDA). A control medium with the solvent alone is also prepared. The amended agar is then poured into petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, is placed in the center of each agar plate.
-
Incubation: The inoculated plates are incubated in the dark at a controlled temperature optimal for the growth of the specific fungus.
-
Measurement: After a defined incubation period, the diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Growth Inhibition: The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plate.
-
Data Analysis: The percent inhibition data is transformed (e.g., probit or logit) and plotted against the logarithm of the fungicide concentration. A regression analysis is performed to generate a dose-response curve.
-
EC50 Determination: The EC50 value is calculated from the regression equation as the concentration that causes 50% inhibition of mycelial growth.
Molecular Docking to Investigate Resistance
Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (this compound) to its target protein (cytochrome b). This is particularly useful for understanding the molecular basis of fungicide resistance.
Caption: Workflow for molecular docking studies of this compound resistance.
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structures of the wild-type and mutant cytochrome b protein are obtained or modeled. The 3D structure of this compound is generated and optimized.
-
Binding Site Definition: The Qi binding site on the cytochrome b protein is identified and defined for the docking simulation.
-
Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the defined binding site of both the wild-type and mutant proteins.
-
Analysis and Scoring: The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A scoring function is used to estimate the binding affinity for each pose.
-
Comparison: The binding affinities and interactions of this compound with the wild-type and mutant proteins are compared to elucidate how the mutation affects the fungicide's binding and leads to resistance.
Toxicology and Safety
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[8][15] It is not considered a skin or eye irritant, nor is it a skin sensitizer.[8][15] The toxicological database for this compound has been deemed adequate for risk assessment by regulatory agencies.[8]
Conclusion
This compound is a potent, broad-spectrum, second-generation picolinamide fungicide with a novel mode of action that makes it a critical component in modern disease management strategies. Its efficacy against a wide range of economically important plant pathogens, combined with its favorable toxicological profile, underscores its value to the agricultural industry. Understanding its mechanism of action, potential for resistance, and the experimental methodologies for its evaluation is essential for its responsible and effective use. Continued research and adherence to resistance management principles will ensure the longevity of this compound as a valuable tool for sustainable crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. Frontiers | In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato [frontiersin.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
- 6. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. canadacommons.ca [canadacommons.ca]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
In Vitro Activity of Florylpicoxamid Against Ascomycota and Basidiomycota: A Technical Guide
Florylpicoxamid is a second-generation picolinamide (B142947) fungicide that demonstrates potent, broad-spectrum activity against a wide range of plant pathogenic fungi, particularly within the phyla Ascomycota and Basidiomycota.[1][2][3] This technical guide provides an in-depth overview of its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals involved in fungicide research and development.
Mechanism of Action
This compound functions as a Quinone inside (Qi) inhibitor, targeting the mitochondrial electron transport chain, a critical pathway for fungal respiration and energy production.[4][5] Specifically, it binds to the Qi site of the cytochrome bc1 complex (Complex III), disrupting the electron transfer process.[6][7] This mode of action is distinct from that of strobilurin (QoI) fungicides, which target the Qo site of the same complex.[1][4] This unique mechanism means that this compound is not subject to target-site-based cross-resistance with strobilurin fungicides, making it a valuable tool for resistance management strategies.[1][2][4]
Quantitative In Vitro Efficacy
This compound has demonstrated significant inhibitory activity against numerous fungal species. The effective concentration for 50% growth inhibition (EC₅₀) is a key metric for evaluating in vitro potency. Studies have shown efficacy against 21 different plant pathogenic fungi.[1][4]
| Fungal Species | Phylum | Efficacy Measurement | Value (µg/mL) |
| Zymoseptoria tritici | Ascomycota | 80% Growth Inhibition | 0.0046 |
| Botrytis cinerea | Ascomycota | Mean EC₅₀ | 0.04 ± 0.017 |
| Botrytis cinerea (Mycelial Growth) | Ascomycota | EC₅₀ | 0.051 ± 0.0072 |
| Botrytis cinerea (Conidial Germination) | Ascomycota | EC₅₀ | 0.0062 ± 0.0007 |
| Botrytis cinerea (Germ Tube Elongation) | Ascomycota | EC₅₀ | 0.019 ± 0.0041 |
| Botrytis cinerea (Sclerotium Germination) | Ascomycota | EC₅₀ | 0.012 ± 0.0069 |
| Colletotrichum gloeosporioides | Ascomycota | Mean EC₅₀ | 0.069 ± 0.035 |
| Various Plant Pathogens (12 species) | Ascomycota | EC₅₀ Range | 0.017 - 2.096 |
Note: Data compiled from multiple studies.[1][6][8] Values originally in mg/L have been converted to µg/mL for consistency (1 mg/L = 1 µg/mL).
Experimental Protocols
The determination of this compound's in vitro activity typically relies on standardized antifungal susceptibility testing methods, such as those adapted from the Clinical and Laboratory Standards Institute (CLSI). Microtiter plate-based growth inhibition assays are commonly employed to determine EC₅₀ values.[7]
1. Fungal Isolate and Inoculum Preparation:
-
Culture: Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to produce conidia or mycelial fragments.
-
Inoculum Suspension: A suspension of fungal conidia or mycelia is prepared in sterile distilled water or a buffered solution.
-
Standardization: The suspension is filtered and adjusted using a hemocytometer or spectrophotometer to a final concentration, typically in the range of 0.4 × 10⁴ to 5 × 10⁴ conidia per mL.[9]
2. Antifungal Agent Preparation:
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium, such as RPMI 1640 medium, within the wells of a 96-well microtiter plate.[10][11]
3. Microdilution Assay:
-
Inoculation: Each well containing the serially diluted fungicide is inoculated with the standardized fungal suspension. Control wells containing only the growth medium and fungal suspension (positive control) and wells with medium only (negative control) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the control wells, typically ranging from 48 to 96 hours, depending on the fungal species.[10]
4. Data Analysis and EC₅₀ Determination:
-
Growth Assessment: Fungal growth inhibition is quantified by measuring the optical density (OD) at a specific wavelength using a microplate reader or by visual assessment.
-
Calculation: The percentage of growth inhibition is calculated relative to the positive control. The EC₅₀ value—the concentration of this compound that inhibits fungal growth by 50%—is determined by plotting the inhibition data against the logarithm of the fungicide concentration and performing a regression analysis.[6]
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of economically important plant pathogenic fungi from the Ascomycota and Basidiomycota phyla. Its unique Qi inhibitor mechanism of action provides a critical tool for managing fungal populations, particularly where resistance to other fungicide classes is a concern. The standardized methodologies outlined here are essential for the continued evaluation of its efficacy and the monitoring of fungal population sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Picolinamide Fungicide with Broad Spectrum Activity. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 6. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
- 8. Resistant risk and resistance mechanism of this compound in Colletotrichum gloeosporioides isolated from Chinese walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reviberoammicol.com [reviberoammicol.com]
Florylpicoxamid: A Technical Guide to its Function as a QiI Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florylpicoxamid is a broad-spectrum picolinamide (B142947) fungicide that represents a significant advancement in the control of a wide array of plant pathogenic fungi, particularly within the Ascomycota and Basidiomycota phyla.[1][2][3] As a Quinone inside Inhibitor (QiI), it targets the mitochondrial respiration of fungal cells, a mode of action that provides a valuable tool for fungicide resistance management.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[4][6] Specifically, it binds to the "Qi" (Quinone inside) site of cytochrome b, one of the key subunits of Complex III.[1][5][6] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which is a critical step in the Q-cycle. The inhibition of the ETC disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[7]
A key advantage of this compound's mode of action is its lack of cross-resistance with other major fungicide groups, such as strobilurins (QoI fungicides) and azoles (demethylation inhibitors).[1] This is because it targets a different binding site within the cytochrome bc1 complex than QoI fungicides, which bind to the "Qo" (Quinone outside) site.[8][9]
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Quantitative Efficacy Data
The in vitro and in planta efficacy of this compound has been demonstrated against a wide range of fungal pathogens. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
| Fungal Species | Disease | Mean EC50 (µg/mL) |
| Zymoseptoria tritici | Wheat Leaf Blotch | 0.0046 (for 80% growth inhibition)[1][2] |
| Colletotrichum gloeosporioides | Walnut Anthracnose | 0.069 ± 0.035[10] |
| Colletotrichum scovillei | Chili Anthracnose | 0.2328 ± 0.0876[11] |
| Colletotrichum truncatum | Soybean Anthracnose | 0.1540 ± 0.1642[12] |
| Botrytis cinerea | Gray Mold | 0.04 ± 0.017[13] |
Table 2: In Planta Efficacy of this compound
| Crop | Pathogen | Application Type | Application Rate | Disease Control (%) |
| Wheat | Zymoseptoria tritici | Preventative | 0.03 mg/L | 80[1][2] |
| Tomato | Botrytis cinerea | Protective & Curative | 90, 112.5, 135 g a.i./ha | More effective than boscalid (B143098) (300 g a.i./ha)[13] |
Experimental Protocols
In Vitro Fungal Growth Inhibition Assay (EC50 Determination)
This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of this compound against mycelial growth of a target fungus.
1. Media Preparation:
-
Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and autoclave.
-
Cool the medium to approximately 50-55°C in a water bath.
2. Fungicide Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
3. Amended Media Preparation:
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final test concentrations. An equivalent amount of solvent is added to the control plates.
-
Pour the amended and control media into sterile Petri dishes.
4. Inoculation:
-
From an actively growing culture of the target fungus, take mycelial plugs (typically 5 mm in diameter) from the colony margin.
-
Place one mycelial plug in the center of each amended and control plate.
5. Incubation:
-
Incubate the plates at the optimal growth temperature for the target fungus in the dark.
6. Data Collection and Analysis:
-
After a defined incubation period (when the colony in the control plate has reached a significant diameter), measure the colony diameter of each plate in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[14][15]
Caption: Workflow for in vitro EC50 determination.
In Planta Preventative and Curative Assays
These assays are conducted in a greenhouse setting to evaluate the efficacy of this compound in preventing fungal infection and in curing existing infections.
1. Plant Propagation:
-
Grow susceptible host plants from seed in pots containing a sterile potting mix under controlled greenhouse conditions.
2. Fungicide Application:
-
Preventative Assay: Apply this compound at various concentrations to the plants before they are inoculated with the fungal pathogen.
-
Curative Assay: Inoculate the plants with the fungal pathogen and then apply this compound at various concentrations at different time intervals after inoculation.
-
A control group of plants is treated with a blank formulation (without the active ingredient).
3. Inoculation:
-
Prepare a spore suspension of the target pathogen in sterile water with a surfactant.
-
Spray the spore suspension evenly onto the leaves of the plants until runoff.
4. Incubation:
-
Place the plants in a high-humidity environment at a temperature optimal for disease development for a specified period.
5. Disease Assessment:
-
After the incubation period, assess the disease severity on the leaves of each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
Fungicide Resistance and Management
The repeated use of fungicides with the same mode of action can lead to the selection of resistant fungal strains. For QiI fungicides like this compound, resistance can arise from point mutations in the cytochrome b gene (cytb), which alters the fungicide's binding site.[10][16]
Studies have identified specific amino acid substitutions in the cytochrome b protein that confer resistance to this compound in some fungal species. For example, mutations at positions A37V and S207L have been linked to resistance in Colletotrichum species.[10][11][16] Molecular docking studies have shown that these mutations can reduce the binding affinity of this compound to the cytochrome b protein.[10]
To mitigate the risk of resistance development, it is crucial to implement a robust resistance management strategy. This includes:
-
Rotation and Tank Mixing: Alternating or mixing this compound with fungicides that have different modes of action.
-
Adherence to Label Rates: Using the recommended application rates to ensure effective disease control and minimize the selection pressure for resistant individuals.
-
Integrated Pest Management (IPM): Incorporating non-chemical control methods such as resistant crop varieties, cultural practices, and biological control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. frac.info [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. Resistance risk and resistance-related point mutations in cytochrome b of this compound in Colletotrichum scovillei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 8. afren.com.au [afren.com.au]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021 [frontiersin.org]
- 15. The evolution of fungicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Field Trials of Florylpicoxamid on Wheat Septoria
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for conducting field trials to evaluate the efficacy of Florylpicoxamid against Septoria tritici blotch (Zymoseptoria tritici), a major foliar disease in wheat. This compound is a broad-spectrum picolinamide (B142947) fungicide with a novel mode of action, offering both preventative and curative properties.[1][2][3] It is a potent inhibitor of the mitochondrial cytochrome bc1 complex at the quinone inside (Qi) site, categorized under FRAC Group 21.[3][4][5] This unique mechanism shows no cross-resistance with existing fungicide classes like strobilurins and azoles, making it a valuable tool for resistance management.[1][6]
Summary of this compound Efficacy
This compound has demonstrated high efficacy against Zymoseptoria tritici in both in vitro and in planta evaluations.[1] It effectively prevents spore germination on the leaf surface and arrests mycelial growth and pycnidia development within the leaf tissue.[1] The fungicide is quickly absorbed by plants and exhibits good systemic and translaminar activity.[1]
Table 1: In Vitro and In Planta Efficacy of this compound against Zymoseptoria tritici
| Assay Type | Parameter | This compound Concentration | Efficacy |
| In Vitro | 80% Growth Inhibition | 0.0046 mg L⁻¹ | 80% |
| In Planta (preventative) | 80% Disease Control | 0.03 mg L⁻¹ | 80% |
| [1] |
Experimental Protocols
Field Trial Design and Establishment
A randomized complete block design with a minimum of four replications is recommended to minimize the effects of field variability.[7][8][9]
-
Plot Size: Individual plots should be of a sufficient size to minimize inter-plot interference, for example, 20 x 75 ft.[8]
-
Variety Selection: Utilize a wheat variety known to be susceptible to Septoria tritici blotch to ensure adequate disease pressure for a robust evaluation.[10]
-
Crop Management: Employ standard agronomic practices for the region regarding planting density, fertilization, and weed and insect control to ensure a healthy crop stand.[11][12]
-
Inoculum: In regions with inconsistent natural Septoria pressure, artificial inoculation with Zymoseptoria tritici can be considered to ensure uniform disease development. However, many trials rely on natural infection in high-risk locations.[10][13]
Fungicide Application
-
Treatments: Include an untreated control, this compound at various application rates (e.g., quarter, half, full, and double the recommended label rate), and a standard fungicide for comparison.[10] Proposed commercial application rates for products containing this compound are in the range of 300 to 400 mL/ha.[4]
-
Application Timings: Applications should be timed to coincide with key wheat growth stages (GS) according to the Zadoks or Feekes scale.[11][14] Critical timings for Septoria control are:
-
Application Method: Use a calibrated sprayer to ensure accurate and uniform application. Record all application parameters, including water volume, pressure, and nozzle type.[8]
Disease Assessment
-
Timing: Conduct disease assessments at multiple time points during the growing season to capture the disease progression. A key assessment should be done at the milk development stage (GS75).[8][17]
-
Methodology: Visually assess the percentage of leaf area affected by Septoria tritici blotch on the upper three leaves (flag leaf, F-1, and F-2).[11][17][18] The presence of pycnidia within the lesions is a key diagnostic feature.[19]
-
Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to provide an integrated measure of disease severity over time.[9][17]
Yield and Quality Assessment
-
Harvest: Harvest the plots individually using a plot combine.[8][9]
-
Data Collection: Measure grain yield, test weight, and moisture content for each plot.[8][9]
Data Presentation
Table 2: Example Data Structure for this compound Field Trial on Wheat Septoria
| Treatment | Application Rate (mL/ha) | Application Timing (GS) | Septoria Severity on Flag Leaf (%) | Septoria Severity on F-1 Leaf (%) | Area Under the Disease Progress Curve (AUDPC) | Yield (bushels/acre) | Test Weight (lbs/bushel) |
| Untreated Control | 0 | - | |||||
| This compound | 300 | 39 | |||||
| This compound | 400 | 39 | |||||
| This compound | 300 | 32, 39 | |||||
| Standard Fungicide | Label Rate | 39 |
Note: This table should be populated with the collected experimental data.
Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound in the fungal mitochondrion.
Experimental Workflow for this compound Field Trial
References
- 1. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adavelt | Corteva Agriscience [corteva.com]
- 3. Corteva Agriscience launches Adavelt™ Active(this compound) New Fungicide – News & Updates [chemrobotics.in]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. farmtrials.com.au [farmtrials.com.au]
- 8. canr.msu.edu [canr.msu.edu]
- 9. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
- 10. Fungicide performance dose-response curves for septoria tritici in winter wheat | AHDB [ahdb.org.uk]
- 11. cals.cornell.edu [cals.cornell.edu]
- 12. gov.mb.ca [gov.mb.ca]
- 13. Septoria tritici in winter wheat | AHDB [ahdb.org.uk]
- 14. 4 Key Stages to Treat Your Wheat with Fungicides| WinField United - WinField® United [winfieldunited.com]
- 15. Fungicide programmes for wheat | AHDB [ahdb.org.uk]
- 16. Timing of Fungicide Application in Wheat | Crop Science US [cropscience.bayer.us]
- 17. mdpi.com [mdpi.com]
- 18. In-Field Detection and Quantification of Septoria Tritici Blotch in Diverse Wheat Germplasm Using Spectral–Temporal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Septoria tritici in wheat [cropscience.bayer.co.uk]
Application Notes and Protocols for Florylpicoxamid in the Control of Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florylpicoxamid, a second-generation picolinamide (B142947) fungicide, has demonstrated significant efficacy in the control of gray mold, a disease caused by the necrotrophic fungus Botrytis cinerea. This pathogen is responsible for substantial economic losses in a wide variety of crops globally. This compound's unique mode of action and high intrinsic activity make it a valuable tool for researchers and professionals in the field of crop protection and fungicide development. These application notes provide a comprehensive overview of its use, including quantitative efficacy data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is classified as a Quinone inside Inhibitor (QiI) fungicide.[1] Its primary target is the Qi site of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] By binding to this site, this compound disrupts the mitochondrial respiratory process, leading to a cessation of ATP production and ultimately inhibiting fungal growth and development.[1][2] This mode of action is distinct from many other classes of fungicides, making this compound a useful tool in resistance management programs.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against various developmental stages of Botrytis cinerea.
Table 1: In Vitro Efficacy of this compound against Botrytis cinerea
| Developmental Stage | Mean EC50 Value (µg/mL) | Standard Deviation |
| Mycelial Development | 0.051 | ± 0.0072 |
| Sclerotium Germination | 0.012 | ± 0.0069 |
| Germ Tube Elongation | 0.019 | ± 0.0041 |
| Conidial Germination | 0.0062 | ± 0.0007 |
Data sourced from a study on the baseline sensitivity of 129 isolates of B. cinerea.[3]
Table 2: Field Trial Efficacy of this compound against Tomato Gray Mold
| Application Rate (g a.i. ha⁻¹) | Control Efficacy (%) | Comparator Fungicide | Comparator Application Rate (g a.i. ha⁻¹) | Comparator Efficacy (%) |
| 90 | More effective | Boscalid | 300 | Less effective |
| 112.5 | More effective | Boscalid | 300 | Less effective |
| 135 | More effective | Boscalid | 300 | Less effective |
Field trial results demonstrated superior control compared to boscalid.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further research.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the vegetative growth of B. cinerea.
a. Materials:
-
Botrytis cinerea culture (actively growing on Potato Dextrose Agar - PDA)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (20-25°C)
b. Protocol:
-
Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C in a water bath.
-
Amended Media: Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including a solvent-only control. Pour the amended and control PDA into sterile petri dishes.
-
Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the leading edge of an actively growing B. cinerea culture. Place one plug, mycelium-side down, in the center of each prepared petri dish.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at 20-25°C.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plates nears the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. Use probit analysis to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).
In Vivo Protective and Curative Assay on Tomato Fruits
This protocol evaluates the ability of this compound to protect against and cure B. cinerea infections on a host.
a. Materials:
-
Healthy, mature tomato fruits of uniform size and ripeness
-
Botrytis cinerea spore suspension (1 x 10⁵ spores/mL in sterile distilled water with 0.05% Tween 20)
-
This compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL)
-
Sterile needle or similar tool for wounding
-
Humid chambers (e.g., plastic boxes with moist paper towels)
-
Sprayer for fungicide application
b. Protocol:
-
Surface Sterilization: Wash tomatoes with tap water, then surface sterilize by immersing in 2% sodium hypochlorite (B82951) for 5 minutes, followed by a rinse with 75% ethanol (B145695) for 2 minutes, and finally wash five times with sterile distilled water.[4] Allow the fruits to air dry completely in a sterile environment.
-
Wounding: Create a uniform wound (e.g., 3 mm wide and 5 mm deep) on the shoulder of each tomato with a sterile needle.[4]
c. Protective Assay:
-
Treatment: Spray the wounded tomatoes with the different concentrations of this compound solution until runoff. A control group should be sprayed with sterile water containing the same concentration of solvent used for the fungicide.
-
Drying: Allow the treated fruits to air dry for at least 2 hours in a sterile environment.
-
Inoculation: Place a 10 µL drop of the B. cinerea spore suspension onto each wound.
-
Incubation: Place the inoculated fruits in humid chambers and incubate at 20-25°C with a 12-hour light/dark cycle.
d. Curative Assay:
-
Inoculation: Place a 10 µL drop of the B. cinerea spore suspension onto each wound.
-
Incubation: Incubate the inoculated fruits in humid chambers for a set period (e.g., 12 or 24 hours) to allow infection to establish.
-
Treatment: After the incubation period, spray the fruits with the different concentrations of this compound solution until runoff.
-
Incubation: Return the fruits to the humid chambers and continue incubation under the same conditions as the protective assay.
e. Data Collection and Analysis:
-
Measure the lesion diameter (in mm) on each fruit at regular intervals (e.g., 3, 5, and 7 days post-inoculation).
-
Calculate the control efficacy for each treatment using the formula: Control Efficacy (%) = [(LD_C - LD_T) / LD_C] x 100 Where LD_C is the average lesion diameter of the control group and LD_T is the average lesion diameter of the treated group.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed mechanism of action of this compound on the mitochondrial respiratory chain.
Caption: Workflow for the In Vitro Mycelial Growth Inhibition Assay.
Caption: Workflow for the In Vivo Protective and Curative Assays on Tomato Fruits.
References
- 1. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Translaminar and systemic activity of Florylpicoxamid in plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the translaminar and systemic activity of Florylpicoxamid, a broad-spectrum picolinamide (B142947) fungicide. The included protocols offer detailed methodologies for assessing these properties in a laboratory setting.
Introduction
This compound is a systemic fungicide that acts as a Quinone inside (Qi) inhibitor of the mitochondrial cytochrome bc1 complex, disrupting fungal respiration.[1][2] Its efficacy is enhanced by its ability to move within the plant, providing protection to untreated plant surfaces. This document outlines the translaminar (local systemic) and acropetal systemic (upward movement) characteristics of this compound.[1]
Data Presentation
Table 1: Foliar Uptake of ¹⁴C-Labeled this compound in Wheat Leaves
This table summarizes the distribution of radiolabeled this compound following a droplet application to wheat leaves, indicating the rapid absorption of the compound into the plant tissue.[3]
| Days After Treatment | Recovered from Leaf Surface (%) | Recovered from Leaf Tissue (%) |
| 0 | ~95 | ~5 |
| 1 | ~40 | ~60 |
| 3 | ~20 | ~80 |
| 7 | ~10 | ~90 |
Data are estimated from graphical representations in Yao et al., 2021 and represent the percentage of total recovered radiolabel.[3]
Table 2: In Vitro and In Planta Efficacy of this compound against Zymoseptoria tritici
This table highlights the potent activity of this compound against wheat leaf blotch, both in laboratory media and on wheat plants.[1]
| Assay Type | Parameter | This compound Concentration | Percent Inhibition/Control |
| In Vitro | 80% Growth Inhibition (EC₈₀) | 0.0046 mg/L | 80% |
| In Planta (Preventative) | 80% Disease Control | 0.03 mg/L | 80% |
Experimental Protocols
Protocol 1: Assessment of Translaminar Activity using a Detached Leaf Bioassay
This protocol is designed to evaluate the movement of this compound from the treated to the untreated surface of a leaf.
Materials:
-
This compound technical grade or formulated product
-
Acetone (B3395972) (analytical grade)
-
Tween® 20 or similar surfactant
-
Micropipette
-
Detached leaves from a susceptible host plant (e.g., wheat, barley, or cucumber)
-
Petri dishes containing a suitable agar (B569324) medium (e.g., water agar with kinetin (B1673648) to delay senescence)
-
Spore suspension of a target pathogen (e.g., Zymoseptoria tritici for wheat)
-
Growth chamber with controlled temperature, humidity, and lighting
Procedure:
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in acetone and then dilute it to the desired concentration with deionized water containing a surfactant (e.g., 0.01% Tween® 20).
-
Leaf Collection: Detach healthy, fully expanded leaves from well-watered plants.
-
Application: Using a micropipette, apply a small droplet (e.g., 10 µL) of the this compound solution to the center of the adaxial (upper) surface of each leaf. Allow the droplet to dry completely.
-
Incubation: Place the treated leaves with the adaxial side up on the agar medium in the Petri dishes.
-
Inoculation: After 24 hours, prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁶ spores/mL). Evenly spray the spore suspension onto the abaxial (lower, untreated) surface of the leaves.
-
Incubation: Place the inoculated Petri dishes in a growth chamber under conditions suitable for disease development (e.g., 20-22°C, high humidity, and a 12-hour photoperiod).
-
Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the percentage of disease severity on the untreated abaxial leaf surface compared to control leaves treated with a blank solution (without this compound).
Protocol 2: Assessment of Acropetal Systemic Activity in Whole Plants
This protocol evaluates the upward movement of this compound from a treated lower leaf to untreated upper leaves.
Materials:
-
Potted plants of a susceptible host species (e.g., wheat or tomato) at an appropriate growth stage (e.g., 2-3 leaf stage for wheat).
-
This compound solution prepared as in Protocol 1.
-
Micropipette or a small brush for application.
-
Spore suspension of a relevant pathogen.
-
Growth chamber or greenhouse with controlled environmental conditions.
Procedure:
-
Plant Selection: Select healthy, uniform plants for the experiment.
-
Application: Carefully apply a defined amount of the this compound solution to a lower leaf (e.g., the first true leaf) of each plant.[4] Ensure the solution does not come into contact with other parts of the plant or the soil. A plastic shield can be used to isolate the treated leaf during application.
-
Growth Period: Allow the plants to grow in the growth chamber or greenhouse for a specified period (e.g., 3-7 days) to allow for translocation of the active ingredient.
-
Inoculation: Inoculate the entire plant, including the upper, untreated leaves, with a spore suspension of the target pathogen.
-
Incubation: Maintain the plants under conditions conducive to disease development.
-
Assessment: After the incubation period, assess the disease severity on the upper, untreated leaves compared to control plants that were treated with a blank solution. Complete protection of the leaves above the application line indicates acropetal systemic activity.[4]
Protocol 3: Quantification of this compound in Plant Tissues by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in different plant tissues to determine its distribution.
Materials:
-
Plant tissue samples (e.g., treated leaf, untreated upper leaves, stem, roots).
-
Liquid nitrogen.
-
Mortar and pestle or a tissue homogenizer.
-
Acetonitrile (B52724) (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Centrifuge and centrifuge tubes.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
This compound analytical standard.
Procedure:
-
Sample Collection and Preparation: Harvest plant tissues at specified time points after this compound application. Immediately freeze the samples in liquid nitrogen and grind them to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Extraction: Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube. Add a measured volume of extraction solvent (e.g., acetonitrile with 1% formic acid). Vortex the mixture vigorously and then sonicate for a set period (e.g., 15 minutes).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter into an LC vial.
-
LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system. Develop a suitable chromatographic method to separate this compound from matrix components. Use multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound.
-
Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the concentration of this compound in the plant tissue samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for Translaminar Activity Bioassay.
Caption: Workflow for Acropetal Systemic Activity Assessment.
Caption: Mode of Action of this compound.
References
- 1. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Florylpicoxamid for the Control of Cercospora Leaf Spot in Sugar Beet: Application Notes and Protocols
Introduction
Florylpicoxamid is a novel broad-spectrum picolinamide (B142947) fungicide with significant activity against a range of plant pathogenic fungi, including Cercospora beticola, the causal agent of Cercospora leaf spot (CLS) in sugar beet.[1][2] This disease is a major threat to sugar beet cultivation worldwide, capable of causing substantial yield losses of up to 50%.[3][4][5] The emergence of resistance in C. beticola populations to existing fungicide groups, such as Quinone outside Inhibitors (QoIs) and DeMethylation Inhibitors (DMIs), has necessitated the development of new active ingredients with alternative modes of action.[3] this compound, belonging to the Quinone inside Inhibitors (QiI) class (FRAC Group 21), offers a valuable new tool for effective CLS management and resistance mitigation strategies.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings for the control of sugar beet Cercospora leaf spot.
Quantitative Data Summary
Field trials conducted in Hungary during the 2020 and 2021 growing seasons demonstrated the high efficacy of this compound in controlling Cercospora leaf spot in sugar beet. A clear dose-dependent response was observed.[3]
| Treatment | Active Substance | Application Rate (g a.s./ha) | Efficacy (% Control of CERCBE) |
| This compound | This compound | 50 | 67.48% |
| 75 | 77.63% | ||
| 100 | 84.23% | ||
| 150 | 90.93% | ||
| Reference Fungicide 1 | Difenoconazole | 100 | 67.91% |
| Reference Fungicide 2 | Epoxiconazole | 125 | 81.03% |
| Untreated Control | - | - | - |
Data sourced from field trials conducted in Hungary in 2020 and 2021.[1]
Mode of Action
This compound's mode of action is the inhibition of fungal respiration. Specifically, it targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain.[2][3] Unlike strobilurin fungicides (QoIs) which bind to the Quinone outside (Qo) site of Complex III, this compound binds to the Quinone inside (Qi) site.[2][6] This disruption of the electron transport chain halts ATP production, leading to the cessation of fungal growth and development. This distinct target site means there is no cross-resistance with strobilurin fungicides, making this compound a critical tool for resistance management programs.[2][6]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A picolinamide fungicide for controlling Cercospora-leaf spot (CLS) of sugar beet | BIO Web of Conferences [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Florylpicoxamid and its Metabolite X12485649 using LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the sensitive and selective quantification of the fungicide florylpicoxamid and its primary metabolite, X12485649, in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The described methods are applicable for residue analysis in environmental samples such as water, as well as in plant and animal tissues. These protocols are intended to serve as a comprehensive guide for researchers and analytical scientists in the fields of environmental science, food safety, and drug development.
Introduction
This compound is a novel picolinamide (B142947) fungicide with broad-spectrum activity against a range of plant pathogens.[1][2] It functions as a Quinone inside Inhibitor (QiI), disrupting the mitochondrial electron transport chain in fungi.[3] Due to its agricultural use, regulatory bodies require sensitive and reliable analytical methods to monitor its residues and those of its metabolites in food and the environment. The primary metabolite of toxicological concern is X12485649.[3][4] This document outlines established LC/MS/MS methodologies for the simultaneous determination of this compound and X12485649.
Experimental Protocols
Two primary analytical approaches are detailed below: a direct injection method for water samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for solid matrices such as plant and animal tissues.
Analysis in Water Matrices
This method is suitable for the determination of this compound and X12485649 in surface water, tap water, and well water.[4][5]
2.1.1. Sample Preparation
The sample preparation for water matrices is straightforward:
-
Collect water samples in appropriate containers.
-
Prior to analysis, shake the samples briefly to ensure homogeneity.
-
Directly inject an aliquot of the water sample into the LC/MS/MS system.
2.1.2. LC/MS/MS Conditions
The following are typical LC/MS/MS parameters. Instrument-specific optimization may be required.
Table 1: Liquid Chromatography Parameters for Water Analysis
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX RRHD Eclipse Plus C18 or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Optimized for analyte separation (e.g., 5% B to 95% B over 15 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters for Water Analysis
| Parameter | Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 3: MRM Transitions for this compound and X12485649
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| This compound | 513.1 | 231.1 | 20 | Quantifier |
| This compound | 513.1 | 109.0 | 35 | Qualifier |
| X12485649 | 471.1 | 231.1 | 20 | Quantifier |
| X12485649 | 471.1 | 109.0 | 35 | Qualifier |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Analysis in Plant and Animal Matrices (QuEChERS Method)
A multi-residue QuEChERS-based method (JRFA Method No. AU298R0) is suitable for the determination of this compound and X12485649 in various plant and animal commodities.[3]
2.2.1. Sample Preparation
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Extraction:
-
To the homogenized sample, add 10 mL of water (for dry samples) and 15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate dihydrate, 0.75 g Na₂HCitrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract.
-
The extract may be diluted with mobile phase A or directly injected into the LC/MS/MS system.
-
2.2.2. LC/MS/MS Conditions
The LC/MS/MS conditions are similar to those for water analysis, with potential adjustments to the gradient to better separate matrix interferences. The MRM transitions remain the same as listed in Table 3.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods.
Table 4: Method Performance in Water Matrices
| Analyte | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | RSD (%) |
| This compound | 0.1 | 0.03 | 90-110 | < 15 |
| X12485649 | 0.1 | 0.03 | 90-110 | < 15 |
Data based on independent laboratory validation of the Dow AgroSciences method AU-2019-11.[4][5]
Table 5: Method Performance in Plant and Animal Matrices (QuEChERS)
| Matrix | Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Various Crops | This compound | 0.01 | 70-120 | < 20 |
| X12485649 | 0.01 | 70-120 | < 20 | |
| Animal Tissues | This compound | 0.01 | 70-120 | < 20 |
| X12485649 | 0.01 | 70-120 | < 20 |
General performance characteristics for QuEChERS-based methods for pesticide residue analysis.[3]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound and X12485649.
Logical Relationship of Analytes
Caption: Metabolic relationship between this compound and its metabolite X12485649.
Conclusion
The LC/MS/MS methods detailed in this document provide a robust and sensitive approach for the quantification of this compound and its metabolite X12485649 in various environmental and biological matrices. The direct injection method for water samples offers a rapid and straightforward analysis, while the QuEChERS protocol for solid matrices ensures effective extraction and cleanup, minimizing matrix effects. Adherence to these protocols will enable accurate and reliable monitoring of these compounds for regulatory compliance and research purposes.
References
Application Notes and Protocols: Florylpicoxamid Emulsifiable Concentrate (EC) Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of the fungicide Florylpicoxamid as an emulsifiable concentrate (EC). This document includes detailed protocols for the preparation, characterization, and stability testing of this compound EC formulations, intended to support research and development efforts.
Introduction to this compound
This compound is a broad-spectrum picolinamide (B142947) fungicide that provides preventative and curative activity against a range of plant pathogenic fungi.[1] It functions as a Quinone inside Inhibitor (QiI), targeting Complex III of the mitochondrial electron transport chain, thereby disrupting fungal respiration.[2] Due to its mode of action, this compound is a valuable tool for disease management and can be used in resistance management programs.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of technical grade this compound is presented in Table 1. Understanding these properties is crucial for the successful development of a stable and effective EC formulation.
| Property | Value | Reference |
| Chemical Name | (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridinyl]carbonyl]-L-alaninate | [3] |
| CAS Number | 1961312-55-9 | [3][4] |
| Molecular Formula | C₂₇H₂₆F₂N₂O₆ | [3][4] |
| Molecular Weight | 512.5 g/mol | [4] |
| Appearance | Off-white powder | [5] |
| Melting Point | 91.0 - 95.5 °C | [5] |
| Water Solubility | 4.0 mg/L | [5] |
| Vapor Pressure | < 0.000005 Pa at 20 °C | [5] |
| LogP (Kow) | 4.2 | [2] |
Emulsifiable Concentrate (EC) Formulation
An emulsifiable concentrate is a liquid formulation in which the active ingredient is dissolved in a solvent system along with emulsifiers. When diluted with water, an EC spontaneously forms a stable oil-in-water emulsion for spray application.
Representative EC Formulation of this compound
Based on available literature and patent filings, a starting point for a 100 g/L this compound EC formulation is provided in Table 2. Researchers should note that this is a representative formulation and may require optimization for specific applications and environmental conditions. A patent suggests that the chemical degradation of this compound in emulsion concentrates can be mitigated by the inclusion of an organic acid.[6]
| Component | Function | Concentration (w/v %) | Example |
| This compound | Active Ingredient | 10.0 | Technical Grade (>98%) |
| Aromatic Solvent | Solvent | 60.0 - 70.0 | Solvesso™ 200 or similar |
| Emulsifier Blend | Emulsifier | 10.0 - 15.0 | Blend of non-ionic and anionic surfactants |
| Organic Acid | Stabilizer | 0.1 - 0.5 | Lactic acid or citric acid[6] |
| Co-solvent | Co-solvent/Crystal inhibitor | To 100 mL | N-Methyl-2-pyrrolidone (NMP) or similar |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of a this compound EC formulation are provided below.
Protocol for Preparation of this compound EC
This protocol outlines the steps for preparing a laboratory-scale batch of the representative this compound EC formulation.
Materials:
-
This compound technical grade
-
Aromatic solvent (e.g., Solvesso™ 200)
-
Emulsifier blend (pre-screened for compatibility)
-
Organic acid (e.g., Lactic Acid)
-
Co-solvent (e.g., NMP)
-
Glass beakers and magnetic stirrer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound technical powder and add it to a glass beaker.
-
Add the aromatic solvent and co-solvent to the beaker.
-
Stir the mixture with a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Add the pre-weighed emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.
-
Add the organic acid stabilizer and stir for an additional 15 minutes.
-
Transfer the final formulation to a volumetric flask and add co-solvent to adjust to the final volume.
-
Store the formulation in a tightly sealed, labeled container.
Protocol for Emulsion Stability Testing
This protocol describes the procedure for evaluating the stability of the emulsion formed upon dilution of the this compound EC with water.
Materials:
-
This compound EC formulation
-
Standard hard water (e.g., CIPAC Standard Water D)
-
Graduated cylinders (100 mL) with stoppers
-
Timer
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Pipette 5 mL of the this compound EC formulation into the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in a location free from vibration and at a constant temperature (e.g., 25 °C).
-
Observe and record the volume of any cream or sediment that forms at the top or bottom of the emulsion at time points of 30 minutes, 1 hour, 2 hours, and 24 hours.
-
A stable emulsion should show minimal or no phase separation over the observation period.
Protocol for Particle Size Analysis of the Emulsion
This protocol details the measurement of the oil droplet size distribution in the diluted this compound EC, which is a critical parameter for emulsion stability and biological efficacy.
Materials:
-
This compound EC formulation
-
Deionized water
-
Laser diffraction particle size analyzer
-
Glass cuvettes or sample cells
Procedure:
-
Prepare a diluted emulsion by adding a small, known amount of the this compound EC to deionized water in a beaker and gently mixing. The final concentration should be within the optimal range for the particle size analyzer.
-
Ensure the particle size analyzer is clean and calibrated according to the manufacturer's instructions.
-
Transfer the diluted emulsion to the sample cell of the particle size analyzer.
-
Perform the measurement to obtain the droplet size distribution.
-
Record the volume mean diameter (D[7][8]) and the distribution parameters (e.g., D10, D50, D90). A narrow particle size distribution is generally desirable for a stable emulsion.
Protocol for Accelerated Storage Stability Testing
This protocol is used to assess the chemical and physical stability of the this compound EC formulation under elevated temperature conditions to predict its shelf-life.
Materials:
-
This compound EC formulation in sealed containers of the intended commercial packaging material
-
Oven capable of maintaining a constant temperature of 54 ± 2 °C
-
Analytical instrumentation for quantifying this compound (e.g., HPLC)
-
Equipment for performing emulsion stability and other physical tests
Procedure:
-
Place sealed containers of the this compound EC formulation in an oven at 54 °C.
-
After 14 days, remove the samples and allow them to cool to room temperature.
-
Visually inspect the formulation for any signs of physical changes such as crystallization, phase separation, or color change.
-
Conduct emulsion stability testing as described in Protocol 3.2.
-
Quantify the concentration of this compound in the stored sample using a validated analytical method (e.g., HPLC) and compare it to the initial concentration (time zero).
-
A stable formulation should show no significant physical changes and minimal degradation of the active ingredient.
Visualizations
The following diagrams illustrate the mode of action of this compound and the experimental workflow for the development and testing of an EC formulation.
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for EC Formulation.
References
- 1. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 30agro.co.kr [30agro.co.kr]
- 6. WO2023110928A1 - Fungicidal compositions - Google Patents [patents.google.com]
- 7. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of Florylpicoxamid Against Fungicide-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florylpicoxamid is a broad-spectrum picolinamide (B142947) fungicide that represents a significant advancement in the management of fungal diseases in a variety of crops.[1][2][3] As a member of the Quinone inside Inhibitor (QiI) group, classified under FRAC Group 21, it targets the Qi site of the mitochondrial cytochrome bc1 complex (Complex III), disrupting the fungal respiratory electron transport chain.[1][4][5] This unique mode of action provides a crucial tool for controlling pathogens that have developed resistance to other fungicide classes, such as strobilurins (Quinone outside Inhibitors, QoIs) and demethylation inhibitors (DMIs).[2][6] this compound has demonstrated both preventative and curative activity against a wide range of Ascomycota and Basidiomycota pathogens.[1][2][3]
These application notes provide a comprehensive overview of the efficacy of this compound against fungicide-resistant pathogens, detailed experimental protocols for its evaluation, and visualizations of its mode of action and resistance mechanisms.
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro and in planta efficacy of this compound against various plant pathogenic fungi, including strains with known resistance to other fungicides.
Table 1: In Vitro Efficacy of this compound (EC50 values)
| Pathogen | Host | Baseline Sensitivity (Wild-Type) EC50 (µg/mL) | Fungicide-Resistant Strain Information | Reference(s) |
| Zymoseptoria tritici | Wheat | 0.0046 (80% growth inhibition) | Effective against strains resistant to other fungicide classes. | [1][2][3] |
| Colletotrichum truncatum | Soybean | 0.1540 ± 0.1642 | Lab-generated resistant mutants (EC50: 0.71 to >100 µg/mL). | [4] |
| Colletotrichum gloeosporioides | Walnut | 0.069 ± 0.035 | Lab-generated resistant mutants with resistance factors >1000. | [5] |
| Colletotrichum scovillei | Chili | 0.2328 ± 0.0876 | Lab-generated resistant mutants with resistance factors from 41 to 276. | [2] |
| Botrytis cinerea | Various | 0.04 ± 0.017 | No cross-resistance observed with QoI, methyl benzimidazole (B57391) carbamates, or succinate (B1194679) dehydrogenase inhibitors. | [7] |
Table 2: In Planta Efficacy of this compound
| Pathogen | Crop | Application Type | Efficacy | Comparison with Other Fungicides | Reference(s) |
| Zymoseptoria tritici | Wheat | Preventative | 80% disease control at 0.03 mg/L. | More efficacious than epoxiconazole, fluxapyroxad, and benzovindiflupyr. | [1][2][3] |
| Zymoseptoria tritici | Wheat | Curative (10-day reachback) | Superior to epoxiconazole, fluxapyroxad, and benzovindiflupyr. | [1][2][3] | |
| Botrytis cinerea | Tomato | Protective and Curative | Effective control of gray mold. | More effective control than boscalid (B143098) at comparable application rates. | [7] |
Signaling Pathways and Resistance Mechanisms
This compound's fungicidal activity stems from its ability to block the electron transport chain in fungal mitochondria. Point mutations in the cytochrome b gene (Cyt b), which encodes the target protein, can lead to reduced fungicide binding and, consequently, resistance.
Caption: this compound's mode of action and the mechanism of target-site resistance.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of this compound that inhibits fungal mycelial growth by 50% (EC50).
Materials:
-
Pure cultures of the fungal pathogen of interest (wild-type and potentially resistant isolates)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Technical grade this compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Salicylhydroxamic acid (SHAM) - to inhibit the alternative oxidase pathway
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Amended Media Preparation:
-
Autoclave the PDA medium and cool it to 50-55°C in a water bath.
-
Add SHAM to the molten agar to a final concentration of 100 µg/mL to inhibit the alternative respiration pathway.
-
Prepare a series of dilutions of the this compound stock solution in sterile water.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL). The final concentration of DMSO in the medium should not exceed 0.1%. A control plate should contain only PDA, SHAM, and 0.1% DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony on the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log-transformed fungicide concentrations.
-
Caption: A streamlined workflow for determining the in vitro sensitivity of fungi to this compound.
In Planta Greenhouse Efficacy Assay (Preventative and Curative)
This protocol evaluates the ability of this compound to prevent fungal infection and to cure existing infections on host plants.
Materials:
-
Healthy, susceptible host plants (e.g., wheat seedlings for Zymoseptoria tritici)
-
Fungal pathogen inoculum (spore suspension)
-
This compound formulation
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Spraying equipment
-
Deionized water
-
Wetting agent (e.g., Tween 20)
Procedure:
A. Preventative Application:
-
Plant Growth: Grow host plants to a suitable stage for inoculation (e.g., wheat seedlings at the two-leaf stage).
-
Fungicide Application:
-
Prepare different concentrations of this compound in deionized water with a wetting agent.
-
Spray the plants with the fungicide solutions until runoff. Control plants are sprayed with water and the wetting agent only.
-
Allow the plants to dry for 24 hours.
-
-
Inoculation:
-
Prepare a spore suspension of the pathogen at a known concentration.
-
Inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.
-
-
Incubation: Place the inoculated plants in a high-humidity chamber for 48-72 hours to facilitate infection, then move them to standard greenhouse conditions.
-
Disease Assessment:
-
After a suitable incubation period (e.g., 14-21 days), assess the disease severity on the leaves (e.g., percentage of leaf area covered by lesions or pycnidia).
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
B. Curative Application:
-
Plant Growth and Inoculation: Grow host plants and inoculate them with the pathogen as described above.
-
Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to allow infection to establish.
-
Fungicide Application:
-
At a specific time point after inoculation (e.g., 1, 3, 5, or 10 days), apply the this compound treatments as described for the preventative assay.
-
-
Further Incubation and Assessment: Maintain the plants in the greenhouse and assess disease severity as described above.
Generation and Characterization of this compound-Resistant Mutants
This protocol describes a method for generating fungicide-resistant mutants in the laboratory to study resistance mechanisms.
Materials:
-
Sensitive fungal isolate
-
PDA medium
-
This compound
-
SHAM
-
Sterile cellophane membranes (optional)
Procedure:
-
Fungicide Adaptation:
-
Culture the sensitive fungal isolate on PDA plates amended with a sub-lethal concentration of this compound (e.g., close to the EC50 value) and SHAM (100 µg/mL).
-
After incubation, transfer mycelial plugs from the edge of any growing colonies to fresh PDA plates with the same or a slightly higher concentration of this compound.
-
Repeat this process of sequential transfers to gradually increasing concentrations of the fungicide.
-
-
Isolation of Resistant Mutants:
-
Sectors of the fungal colony that exhibit stable growth on high concentrations of this compound are considered potential resistant mutants.
-
Isolate these sectors by transferring a small piece of mycelium to a fresh fungicide-amended plate.
-
To obtain single-spore isolates, prepare a spore suspension from the putative mutant, plate it on water agar, and transfer individual germinated spores to new PDA plates.
-
-
Stability of Resistance:
-
To test the stability of the resistance, subculture the mutant isolates on fungicide-free PDA for several generations (e.g., 5-10 transfers).
-
After the transfers, re-evaluate their sensitivity to this compound using the in vitro sensitivity assay described above. A stable mutant will retain its resistance.
-
-
Molecular Characterization:
-
Extract genomic DNA from the resistant mutants and the parental sensitive strain.
-
Amplify and sequence the cytochrome b gene to identify any point mutations that may confer resistance.
-
Conclusion
This compound is a potent fungicide with a novel mode of action that makes it a valuable tool for managing fungicide-resistant plant pathogens. Its lack of cross-resistance with other major fungicide classes is a key attribute for sustainable disease management strategies. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and to investigate the mechanisms of resistance. Understanding the potential for resistance development and having robust methods for its detection are crucial for preserving the long-term effectiveness of this important fungicide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Resistance risk and resistance-related point mutations in cytochrome b of this compound in Colletotrichum scovillei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistant risk and resistance mechanism of this compound in Colletotrichum gloeosporioides isolated from Chinese walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Florylpicoxamid: Application Notes and Protocols for Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the evaluation and use of Florylpicoxamid in a research setting, with a focus on its integration into IPM strategies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound against various plant pathogenic fungi, presented as the effective concentration required to inhibit 50% of fungal growth (EC₅₀).
| Fungal Pathogen | Disease Caused | Mean EC₅₀ (µg/mL) | Reference |
| Zymoseptoria tritici | Septoria Leaf Blotch of Wheat | 0.0046 (for 80% inhibition) | [5] |
| Botrytis cinerea | Gray Mold | 0.04 ± 0.017 | [7] |
| Colletotrichum truncatum | Anthracnose | 0.1540 ± 0.1642 | [3] |
In Vivo Efficacy of this compound
The table below presents a summary of field trial data demonstrating the in vivo efficacy of this compound against key fungal diseases in various crops.
| Crop | Disease | Application Rate (g a.i./ha) | Efficacy | Reference |
| Wheat | Septoria Leaf Blotch (Zymoseptoria tritici) | 0.03 (mg/L in planta for 80% control) | 80% disease control | [5] |
| Tomato | Gray Mold (Botrytis cinerea) | 90, 112.5, 135 | More effective control than boscalid (B143098) (300 g a.i./ha) | [7] |
| Sugar Beet | Cercospora Leaf Spot (Cercospora beticola) | Not specified | Comparable control to two applications of tetraconazole | [5] |
| Canola | Blackleg (Leptosphaeria maculans) | Not specified | Comparable control to a single application of pyraclostrobin (B128455) and azoxystrobin (B1666510) + propiconazole | [5] |
| Barley | Net Blotch (Pyrenophora teres) | Not specified | Comparable control to a single application of pyraclostrobin, azoxystrobin + propiconazole, and pyraclostrobin + metconazole | [5] |
Signaling Pathway and Mode of Action
This compound's mode of action is the inhibition of mitochondrial respiration in fungi. It specifically targets the Qi (Quinone inside) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This binding event blocks the transfer of electrons, thereby inhibiting ATP synthesis and leading to fungal cell death.
Caption: this compound inhibits the Qi site of Complex III.
Experimental Protocols
In Vitro Efficacy Assessment: Poison Plate Assay
This protocol outlines a method to determine the EC₅₀ of this compound against a target fungal pathogen.
1. Materials:
-
This compound technical grade powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Actively growing culture of the target fungal pathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes and sterile tips
-
Sterile flasks and glassware
2. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound by dissolving 100 mg of the technical grade powder in 10 mL of DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Prepare serial dilutions from the stock solution with sterile deionized water to achieve the desired final concentrations in the agar.
3. Poison Plate Preparation: a. Autoclave PDA medium and cool to 45-50°C in a water bath. b. Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate should be prepared with the same concentration of DMSO as the highest fungicide concentration plate. c. Swirl the flasks gently to ensure even distribution of the fungicide. d. Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow to solidify.
4. Inoculation and Incubation: a. Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. b. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control). c. Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
5. Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of growth inhibition for each concentration relative to the control. c. Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.
In Vivo Efficacy Assessment: Field Trial Protocol
This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound.
1. Experimental Design: a. Treatments: Include multiple rates of a formulated this compound product, an untreated control, and a standard commercial fungicide for comparison. b. Replication: Use a randomized complete block design (RCBD) with a minimum of four replications. c. Plot Size: Plot dimensions should be appropriate for the crop and application equipment, with buffer zones to minimize spray drift between plots.
2. Trial Establishment and Maintenance: a. Select a field with a history of the target disease and uniform soil and environmental conditions. b. Follow standard agronomic practices for the specific crop regarding planting, fertilization, and irrigation. c. If natural infection is unreliable, artificial inoculation with the target pathogen may be necessary to ensure sufficient disease pressure.
3. Fungicide Application: a. Calibrate spray equipment to ensure accurate and uniform application. b. Apply this compound at the specified growth stage of the crop and timing for disease control (preventative or curative). c. Record all application details, including date, time, weather conditions, spray volume, and pressure.
4. Disease Assessment: a. Assess disease severity and incidence at regular intervals after application using a standardized disease rating scale (e.g., 0-9 or 0-100% scale). b. Assessments should be conducted by trained personnel to ensure consistency. c. Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.
5. Data Collection and Statistical Analysis: a. Collect yield and crop quality data at harvest. b. Analyze disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD. c. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Integrated Pest Management (IPM) Workflow
The integration of this compound into an IPM program is crucial for sustainable disease management and mitigating the risk of fungicide resistance.
Caption: IPM workflow incorporating this compound.
Key Principles for IPM Integration:
-
Monitoring: Regularly scout fields to monitor for disease development and environmental conditions conducive to infection.
-
Thresholds: Use established economic or action thresholds to determine when fungicide applications are necessary.
-
Cultural Practices: Employ cultural control methods such as crop rotation, resistant varieties, and sanitation to reduce disease pressure.
-
Resistance Management: Due to its novel mode of action, this compound is an excellent rotational partner. To prevent the development of resistance, it should be used in a program with fungicides from different FRAC groups. Avoid consecutive applications of this compound or other Group 21 fungicides.
-
Proper Application: Always follow the product label for application rates, timing, and other use instructions to ensure optimal efficacy and stewardship.
By following these guidelines and protocols, researchers and crop protection professionals can effectively evaluate and utilize this compound as a valuable component of a comprehensive and sustainable integrated pest management program.
References
- 1. Crop Protection Trial Software for Data Management - Agronomix [agronomix.com]
- 2. stats.net.au [stats.net.au]
- 3. epa.gov [epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. agmatix.com [agmatix.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Greenhouse Bioassays of Florylpicoxamid Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the fungicidal activity of Florylpicoxamid. This compound is a broad-spectrum picolinamide (B142947) fungicide that acts as a Quinone inside Inhibitor (QiI) of the mitochondrial cytochrome bc1 complex (Complex III), effectively disrupting fungal respiration.[1] This document outlines methodologies for assessing its efficacy against key plant pathogens, presents quantitative data from various studies, and visualizes experimental workflows and its mode of action.
Data Presentation
The following tables summarize the quantitative fungicidal activity of this compound against a range of plant pathogenic fungi, providing a basis for comparison and experimental design.
Table 1: In Vitro Fungicidal Activity of this compound Against Various Plant Pathogenic Fungi
| Fungal Species | Common Disease | EC₅₀ (μg/mL) |
| Zymoseptoria tritici | Septoria tritici blotch of wheat | 0.0046 (80% growth inhibition)[2] |
| Botrytis cinerea | Gray mold | 0.051 ± 0.0072 (mycelial development)[3] |
| 0.0062 ± 0.0007 (conidial germination)[3] | ||
| 0.019 ± 0.0041 (germ tube elongation)[3] | ||
| 0.012 ± 0.0069 (sclerotium germination)[3] |
Table 2: In Planta Greenhouse Efficacy of this compound
| Pathogen | Host Plant | Application Type | Application Rate | Disease Control (%) |
| Zymoseptoria tritici | Wheat | Preventative | 0.03 mg/L | 80%[2] |
| Botrytis cinerea | Tomato Fruit | Protective | Not specified | High |
| Botrytis cinerea | Tomato Fruit | Curative | Not specified | High |
| Clarireedia homoeocarpa | Turfgrass | Not specified | 0.045 - 0.134 lb ai/A | Comparable to commercial standards[4][5] |
| Colletotrichum graminicola | Turfgrass | Not specified | 0.045 - 0.134 lb ai/A | Comparable to commercial standards[5] |
| Leptosphaeria spp. | Canola | Not specified | Not specified | Comparable to commercial standards[5] |
| Pyrenophora teres | Barley | Not specified | Not specified | Comparable to commercial standards[5] |
Experimental Protocols
Detailed methodologies for conducting greenhouse bioassays with this compound are provided below. These protocols are based on established methods for the respective pathosystems and can be adapted for specific experimental needs.
Protocol 1: Preventative and Curative Efficacy of this compound against Zymoseptoria tritici on Wheat
This protocol outlines the procedure to assess both the preventative (protective) and curative (eradicant) activity of this compound against Septoria tritici blotch on wheat seedlings.
1. Plant Material and Growth Conditions:
-
Wheat Cultivar: Select a susceptible wheat cultivar (e.g., 'Obelisk').
-
Potting: Sow 3-5 seeds per 5 cm pot filled with standard potting mix. After 7 days, thin to three seedlings per pot.[6]
-
Greenhouse Conditions: Grow plants in a controlled environment at 18/16°C (day/night) with a relative humidity of 70% until the first leaves are fully unfolded.[6]
2. Inoculum Preparation:
-
Fungal Isolate: Use a virulent isolate of Zymoseptoria tritici.
-
Culture: Grow the fungus in YGB (10 g/L yeast extract, 30 g/L Glucose) medium at 18°C for 7 days in a shaker incubator at 125 rpm.[6]
-
Spore Suspension: Harvest yeast-like spores by centrifugation, wash twice with sterile water, and adjust the concentration to 1 x 10⁷ spores/mL in sterile water with 0.15% Tween 20.[6]
3. Fungicide Application:
-
This compound Formulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then dilute to the desired concentrations with water containing a surfactant.
-
Preventative Application: Apply the fungicide solution to the wheat seedlings 24 hours before inoculation.
-
Curative Application: Apply the fungicide solution to the wheat seedlings 24 to 48 hours after inoculation.
-
Application Method: Use a hand sprayer to apply the fungicide solution until runoff, ensuring complete coverage of the foliage.[6] Include a mock control (sprayed with water and surfactant only) and a positive control (inoculated, untreated).
4. Inoculation and Incubation:
-
Inoculation: Spray the wheat seedlings with the prepared spore suspension until runoff.
-
Incubation: Place the inoculated plants in transparent plastic bags for 48 hours at 100% relative humidity to facilitate infection.[6] Afterwards, transfer them to a greenhouse compartment at 22°C with a relative humidity >90% and a 16-hour photoperiod.[6]
5. Disease Assessment:
-
Timing: Assess disease severity 18-21 days post-inoculation.
-
Rating Scale: Visually assess the percentage of leaf area covered by lesions and pycnidia on the inoculated leaves. A 1-to-9 scale can also be used, where 1 indicates no disease and 9 indicates complete infection.[3][7]
-
Data Analysis: Calculate the mean disease severity for each treatment. Efficacy can be calculated as: ((Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control) * 100.
Protocol 2: Protective and Curative Bioassay of this compound against Botrytis cinerea on Tomato
This protocol describes a method to evaluate the protective and curative efficacy of this compound against gray mold on tomato plants.
1. Plant Material and Growth Conditions:
-
Tomato Cultivar: Use a cultivar susceptible to Botrytis cinerea (e.g., 'Moneymaker').
-
Seed Germination: Treat seeds in a 50°C water bath for 25 minutes, cool, and then soak in 10% trisodium (B8492382) phosphate (B84403) for 15 minutes. Rinse thoroughly and germinate on wet filter paper.[8]
-
Seedling Growth: Sow germinated seeds in soil and grow in a growth chamber with a 16-hour photoperiod at 25°C and an 8-hour dark period at 18°C for 4 weeks.[8]
2. Inoculum Preparation:
-
Fungal Isolate: Use a pathogenic isolate of Botrytis cinerea.
-
Culture: Maintain the fungus on 2x V8 agar (B569324) for 21 days at 20°C under a 12-hour photoperiod to promote sporulation.[8]
-
Spore Suspension: Flood the culture plates with sterile distilled water and gently scrape the surface to release conidia. Filter the suspension through nylon mesh and adjust the concentration to 1 x 10⁶ spores/mL.[9]
3. Fungicide Application:
-
This compound Formulation: Prepare as described in Protocol 1.
-
Protective Application: Apply the fungicide solution to the tomato plants 24 hours before inoculation.
-
Curative Application: Apply the fungicide solution 24 hours after inoculation.
-
Application Method: Spray the foliage of the tomato plants until runoff.
4. Inoculation and Incubation:
-
Inoculation: Spray the tomato plants with the spore suspension. For detached leaf assays, place a 5 µL droplet of the spore suspension on each leaflet.[8]
-
Incubation: Maintain high humidity (>90%) for 48-72 hours to promote infection. This can be achieved by covering the plants with plastic bags.[10] Maintain a temperature of 20-24°C.[10]
5. Disease Assessment:
-
Timing: Evaluate disease development 3-5 days after inoculation.
-
Assessment: Measure the lesion diameter on leaves or fruits. For whole plants, a disease severity index can be used based on the percentage of infected tissue.
-
Data Analysis: Calculate the mean lesion size or disease severity for each treatment and determine the percentage of disease control as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflows and the mode of action of this compound.
References
- 1. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
- 2. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Physiological and molecular responses of a resistant and susceptible wheat cultivar to the fungal wheat pathogen Zymoseptoria tritici | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identifying and controlling Botrytis in high tunnel and greenhouse tomato production — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
Troubleshooting & Optimization
Florylpicoxamid Resistance in Colletotrichum gloeosporioides: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding florylpicoxamid resistance in Colletotrichum gloeosporioides, the causal agent of anthracnose in numerous crops.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected baseline sensitivity of wild-type Colletotrichum gloeosporioides to this compound?
A1: A study of 102 wild-type isolates of C. gloeosporioides collected from walnut groves in China established a mean EC50 (50% mycelial growth inhibition concentration) value of approximately 0.068 to 0.069 µg/mL.[1][2] Wild populations have not been found to contain resistant subpopulations, suggesting no natural resistance to the fungicide has developed.[1]
Q2: My C. gloeosporioides isolates exhibit high resistance to this compound. What is the likely mechanism?
A2: High-level resistance to this compound in C. gloeosporioides is strongly associated with specific point mutations in the cytochrome b gene (CgCytb).[1][2] this compound is a Quinone inside Inhibitor (QiI) fungicide that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4][5] Mutations in the CgCytb gene can reduce the binding affinity between the fungicide and its target protein, leading to resistance.[1][2]
Q3: Which specific mutations in the CgCytb gene are known to confer resistance?
A3: Two primary amino acid substitutions in the CgCytb protein have been identified as responsible for high-level resistance: S207L and A37V.[1][2] Laboratory-generated mutants with these mutations have shown resistance factors exceeding 1000.[1] Similar mutations (A37V and S207L/P) have also been identified in other Colletotrichum species, such as C. scovillei and C. truncatum, conferring resistance to this compound.[6][7]
Q4: I have generated this compound-resistant mutants in the lab. Is it normal for them to show reduced fitness?
A4: Yes, this is a consistent finding. Laboratory-generated resistant mutants of C. gloeosporioides with resistance factors greater than 1000 have demonstrated a significant decrease in biological fitness compared to their sensitive parental strains.[1][2] This suggests that in the absence of continuous fungicide pressure, resistant mutants may not successfully establish themselves as the dominant population in the field.[1]
Q5: Is there cross-resistance between this compound and other fungicides like strobilurins (QoIs) or azoles?
A5: No cross-resistance has been observed between this compound and other fungicide classes, including strobilurin (QoI) or azole fungicides.[8] this compound targets the Qi (quinone inside) binding site of the cytochrome bc1 complex, which is different from the Qo (quinone outside) site targeted by strobilurins.[9][10] This makes it a valuable tool for resistance management programs.[4]
Q6: How can I quickly screen my isolates for the known resistance mutations?
A6: A specific allele-specific PCR (AS-PCR) method has been developed to rapidly detect the CgCytbA37V and CgCytbS207L mutations in C. gloeosporioides.[1][11] This molecular tool can aid in the early diagnosis and monitoring of resistance in field populations.[1]
Q7: What is the overall risk assessment for this compound resistance in C. gloeosporioides?
A7: The risk of C. gloeosporioides developing resistance to this compound is considered moderate.[1][2] While high-level resistance can be induced in the lab via specific target-site mutations, these mutations are associated with a fitness penalty.[1][2] To mitigate the real risk of resistance development, it is crucial to implement integrated management strategies, such as rotating this compound with fungicides that have different modes of action.[1][11]
Data Presentation
Table 1: this compound Sensitivity in Colletotrichum gloeosporioides
| Strain Type | Genotype (CgCytb) | Mean EC50 (µg/mL) | Resistance Factor (RF) | Biological Fitness |
| Wild-Type (Sensitive) | No known resistance mutations | 0.068[1] | N/A | Normal |
| Resistant Mutant | S207L or A37V | >68 (Calculated) | >1000[1] | Significantly Reduced[1][2] |
EC50 values for resistant mutants are estimated based on the reported resistance factor.
Experimental Protocols
Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the EC50 value of this compound against C. gloeosporioides isolates.
Materials:
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Salicylhydroxamic acid (SHAM) to inhibit the alternative oxidase (AOX) pathway
-
Petri plates (90 mm)
-
Actively growing cultures of C. gloeosporioides (3-5 days old)
-
Cork borer (5 mm)
-
Incubator set to 25-28°C
Procedure:
-
Prepare PDA and autoclave. Allow it to cool to 50-55°C in a water bath.
-
Add SHAM to the molten PDA to a final concentration of 100 µg/mL to inhibit the alternative respiration pathway.[6]
-
Prepare serial dilutions of this compound in DMSO. Add the appropriate volume of each dilution to the PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 10, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates (e.g., 0.1%) including the control.
-
Pour the amended PDA into petri plates and allow them to solidify.
-
Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing C. gloeosporioides culture.
-
Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control plates).
-
Incubate the plates in the dark at 25-28°C for 3-5 days, or until the colony in the control plate has reached a suitable diameter.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.
Molecular Detection of Resistance Mutations (AS-PCR)
This protocol outlines the allele-specific PCR (AS-PCR) method developed to detect the A37V and S207L mutations in the CgCytb gene.[1]
Materials:
-
DNA extraction kit
-
C. gloeosporioides mycelium
-
PCR thermal cycler
-
Gel electrophoresis system
-
Allele-specific primers (sequences would be obtained from the specific study, e.g., Miao et al., 2024)
-
A forward primer specific to the wild-type allele (A37)
-
A forward primer specific to the mutant allele (V37)
-
A forward primer specific to the wild-type allele (S207)
-
A forward primer specific to the mutant allele (L207)
-
A common reverse primer for each locus
-
-
Taq DNA polymerase and dNTPs
Procedure:
-
DNA Extraction: Extract genomic DNA from the mycelium of the C. gloeosporioides isolate to be tested.
-
PCR Amplification: Set up separate PCR reactions for each allele. For the A37V locus, one reaction will use the wild-type specific forward primer and the common reverse primer. A second reaction will use the mutant-specific forward primer and the common reverse primer. Repeat this setup for the S207L locus.
-
Thermal Cycling: Perform PCR with appropriate cycling conditions (annealing temperature is critical for specificity and must be optimized).
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.
-
Interpretation:
-
An amplicon in the wild-type-specific reaction and no amplicon in the mutant-specific reaction indicates a sensitive (wild-type) isolate.
-
An amplicon in the mutant-specific reaction and no amplicon in the wild-type-specific reaction indicates a resistant (mutant) isolate.
-
Visualizations
Caption: Workflow for assessing this compound resistance.
Caption: Mechanism of this compound resistance in C. gloeosporioides.
References
- 1. Study reveals risk of Colletotrichum gloeosporioides resistance to the fungicide this compound - Revista Cultivar [revistacultivar.com]
- 2. Resistant risk and resistance mechanism of this compound in Colletotrichum gloeosporioides isolated from Chinese walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Florilpicoxamide (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. Corteva Agriscience launches Adavelt™ Active(this compound) New Fungicide – News & Updates [chemrobotics.in]
- 5. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resistance risk and resistance-related point mutations in cytochrome b of this compound in Colletotrichum scovillei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estudo revela risco de resistência Colletotrichum gloeosporioides ao fungicida this compound - Revista Cultivar [revistacultivar.com.br]
Technical Support Center: Point Mutations in Cytochrome b Conferring Florylpicoxamid Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding point mutations in cytochrome b (Cyt b) that confer resistance to the fungicide Florylpicoxamid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a novel quinone inside inhibitor (QiI) fungicide.[1][2] It targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain of fungi.[3] Specifically, it binds to the Qi site of cytochrome b, a key subunit of the bc1 complex.[3] This binding inhibits the reduction of ubiquinone to ubiquinol, which disrupts the electron transport chain, blocks ATP synthesis, and ultimately leads to fungal cell death.[3]
Q2: What are the known point mutations in cytochrome b that confer resistance to this compound?
Several point mutations in the cytochrome b gene have been identified to confer resistance to this compound in various fungal species. These include:
-
A37V (Alanine to Valine at position 37): Detected in Colletotrichum gloeosporioides and Colletotrichum scovillei.[2][4]
-
S207L (Serine to Leucine at position 207): A novel mutation found in Colletotrichum gloeosporioides and Colletotrichum scovillei.[2][4]
-
N31S/A37V (Asparagine to Serine at position 31 and Alanine to Valine at position 37): A double mutation identified in Colletotrichum truncatum.[1][5]
-
S207P (Serine to Proline at position 207): Identified in Colletotrichum truncatum.[1][5]
Molecular docking studies have shown that these amino acid substitutions can reduce the binding affinity between this compound and the Cyt b protein.[1][2][4]
Q3: How significant is the resistance conferred by these mutations?
The level of resistance, often quantified by the Resistance Factor (RF), can vary depending on the specific mutation and the fungal species. The RF is calculated as the ratio of the EC50 (half-maximal effective concentration) of the resistant mutant to the EC50 of the sensitive parental isolate. High RF values indicate a significant level of resistance. For instance, in Colletotrichum gloeosporioides, mutants with A37V and S207L mutations exhibited RFs greater than 1000.[4] In Colletotrichum scovillei, mutants with A37V and S207L had RFs ranging from 41 to 276.[2]
Quantitative Data Summary
The following table summarizes the reported EC50 values and Resistance Factors for this compound in different fungal species and their resistant mutants.
| Fungal Species | Mutation in Cyt b | Parental EC50 (µg/mL) | Mutant EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Colletotrichum gloeosporioides | A37V | 0.069 ± 0.035 | >100 | >1000 | [4] |
| Colletotrichum gloeosporioides | S207L | 0.069 ± 0.035 | >100 | >1000 | [4] |
| Colletotrichum truncatum | N31S/A37V | 0.1540 ± 0.1642 | Not specified | Not specified | [1][5] |
| Colletotrichum truncatum | A37V | 0.1540 ± 0.1642 | Not specified | Not specified | [1][5] |
| Colletotrichum truncatum | S207P | 0.1540 ± 0.1642 | Not specified | Not specified | [1][5] |
| Colletotrichum scovillei | A37V | 0.2328 ± 0.0876 | Not specified | 41-276 (High Resistance) | [2] |
| Colletotrichum scovillei | S207L | 0.2328 ± 0.0876 | Not specified | 41-276 (Moderate Resistance) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound resistance.
Generation of this compound-Resistant Fungal Mutants
This protocol describes the generation of resistant mutants through fungicide adaptation on agar (B569324) plates.
Materials:
-
Sensitive fungal isolates
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes, scalpels, and inoculation loops
Procedure:
-
Prepare fungicide-amended media: Autoclave PDA medium and cool it to 50-55°C. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Start with a concentration close to the EC50 value of the sensitive isolate.
-
Inoculation: Place a mycelial plug from the edge of an actively growing culture of the sensitive isolate onto the center of the fungicide-amended PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until growth is observed.
-
Sub-culturing: Transfer a mycelial plug from the edge of the growing colony to a fresh PDA plate containing a higher concentration of this compound.
-
Repeat: Repeat the sub-culturing process on progressively higher concentrations of the fungicide.
-
Isolation of stable mutants: After several rounds of selection, single-spore isolates should be obtained from the colonies growing at the highest fungicide concentration. The stability of the resistance should be confirmed by growing the mutants on fungicide-free medium for several generations and then re-testing their sensitivity to this compound.
Fungal DNA Extraction and Sequencing of the Cytochrome b Gene
This protocol outlines the steps for extracting fungal DNA and sequencing the Cyt b gene to identify mutations.
Materials:
-
Fungal mycelium (from liquid culture or scraped from an agar plate)
-
DNA extraction kit (e.g., CTAB method or commercial kits)
-
PCR primers specific for the fungal Cyt b gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Harvest fungal mycelium: Collect mycelium from a liquid culture by filtration or centrifugation, or scrape it from the surface of a PDA plate.
-
DNA Extraction: Extract total genomic DNA using a suitable method. The CTAB (cetyltrimethylammonium bromide) method is commonly used for fungi.[6][7] Alternatively, various commercial DNA extraction kits are available.
-
PCR Amplification:
-
Design or obtain PCR primers that flank the region of the Cyt b gene where resistance mutations are expected.
-
Set up a PCR reaction containing the extracted fungal DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermocycler with an appropriate annealing temperature and extension time for your primers and target gene.
-
-
Verification of PCR product: Run a portion of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR product to a sequencing facility.
-
Sequence Analysis: Align the obtained DNA sequence with the wild-type Cyt b sequence to identify any point mutations. Translate the nucleotide sequence to the amino acid sequence to determine the resulting amino acid substitution.
Cytochrome bc1 Complex Activity Assay
This protocol describes a spectrophotometric method to measure the activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
EDTA
-
Potassium cyanide (KCN) - Caution: Highly Toxic
-
Cytochrome c (oxidized form)
-
Ubiquinol-2 (or other suitable substrate)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare reaction mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and EDTA.
-
Inhibit cytochrome c oxidase: Add KCN to the reaction mixture to inhibit cytochrome c oxidase, which can interfere with the assay.
-
Add cytochrome c: Add a known concentration of oxidized cytochrome c to the mixture.
-
Add enzyme: Add the mitochondrial preparation or purified cytochrome bc1 complex and incubate for a few minutes to allow for temperature equilibration.
-
Inhibition assay: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate reaction: Start the reaction by adding the substrate, ubiquinol-2.
-
Monitor absorbance: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate activity: The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex. Calculate the initial reaction rate from the linear portion of the absorbance curve.
Troubleshooting Guides
Issue 1: No resistant mutants are obtained after fungicide adaptation.
-
Possible Cause: The starting concentration of the fungicide is too high.
-
Solution: Begin the selection process with a fungicide concentration at or slightly below the EC50 value of the sensitive isolate to allow for gradual adaptation.
-
-
Possible Cause: The mutation rate is very low.
-
Solution: Increase the population size of the fungus being screened. Consider using a mutagen (e.g., UV radiation or chemical mutagens) to increase the mutation frequency, followed by selection on fungicide-amended media.
-
-
Possible Cause: The resistance mechanism is not due to a target-site mutation.
-
Solution: Investigate other potential resistance mechanisms, such as increased efflux pump activity or alterations in the drug's metabolic pathway.
-
Issue 2: PCR amplification of the Cyt b gene fails.
-
Possible Cause: Poor quality or low concentration of the extracted DNA.
-
Solution: Quantify the extracted DNA using a spectrophotometer or fluorometer and assess its quality by running it on an agarose gel. If the DNA is degraded or contains inhibitors, re-extract the DNA using a different method.
-
-
Possible Cause: Non-optimal PCR conditions.
-
Solution: Optimize the PCR conditions, including the annealing temperature (using a gradient PCR), extension time, and concentration of MgCl2.
-
-
Possible Cause: Inappropriate primer design.
-
Solution: Ensure that the primers are specific to the target fungal Cyt b gene and do not form hairpins or primer-dimers. BLAST the primer sequences against the NCBI database to check for specificity.
-
Issue 3: Inconsistent results in the cytochrome bc1 complex activity assay.
-
Possible Cause: Inactive or degraded enzyme.
-
Solution: Prepare fresh mitochondrial extracts or purified enzyme for each experiment. Store them at -80°C in appropriate buffers to maintain activity.
-
-
Possible Cause: Substrate instability.
-
Solution: Prepare fresh substrate solutions (e.g., ubiquinol-2) immediately before use, as they can be unstable.
-
-
Possible Cause: Incorrect wavelength or spectrophotometer settings.
-
Solution: Ensure the spectrophotometer is set to the correct wavelength (550 nm for cytochrome c reduction) and is properly calibrated.
-
Visualizations
References
- 1. Resistance risk and resistance-related point mutations in cytochrome b of this compound in Colletotrichum scovillei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resistance Risk and Novel Resistance-Related Point Mutations in Target Protein Cyt b of this compound in Colletotrichum truncatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nimr.gov.ng [nimr.gov.ng]
- 7. Fungal CTAB DNA Extraction [protocols.io]
Technical Support Center: Strategies for Managing Florylpicoxamid Fungicide Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Florylpicoxamid fungicide resistance.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a Quinone inside Inhibitor (QiI) fungicide, belonging to the FRAC (Fungicide Resistance Action Committee) Group 21.[1][2] It targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, specifically binding to the Qi site.[1] This binding blocks the electron transport chain, inhibiting ATP synthesis and ultimately leading to fungal cell death.
Q2: What is the primary mechanism of resistance to this compound?
The primary mechanism of resistance to this compound is target site modification due to point mutations in the cytochrome b (Cyt b) gene, which encodes the protein subunit where the fungicide binds.[3] Specific amino acid substitutions can reduce the binding affinity of this compound to the Qi site, rendering the fungicide less effective.
Q3: Which specific mutations in the Cyt b gene are known to confer resistance to this compound?
Several mutations in the Cyt b gene have been identified in laboratory-generated mutants of various fungal species that confer resistance to this compound. These include, but are not limited to:
-
G37V (Glycine to Valine at position 37)
-
S207L (Serine to Leucine at position 207)
-
N31S/A37V (Asparagine to Serine at position 31 and Alanine to Valine at position 37)
-
S207P (Serine to Proline at position 207)
The specific mutation and its impact on the level of resistance can vary depending on the fungal species.
Q4: What is the assessed risk of resistance development to this compound?
The Fungicide Resistance Action Committee (FRAC) considers the risk of resistance development to QiI fungicides, including this compound, to be medium to high.[2] Therefore, proactive resistance management strategies are crucial to maintain its efficacy.
Q5: Are there known instances of cross-resistance between this compound and other fungicide groups?
No, there is currently no known cross-resistance between this compound (FRAC Group 21) and other fungicide groups with different modes of action, such as strobilurins (QoIs, FRAC Group 11), demethylation inhibitors (DMIs, FRAC Group 3), or succinate (B1194679) dehydrogenase inhibitors (SDHIs, FRAC Group 7). This makes this compound a valuable tool for rotation programs in resistance management.
Q6: What are the key principles of a this compound resistance management strategy?
A robust resistance management strategy for this compound should incorporate the following principles:
-
Rotation: Alternate the use of this compound with fungicides from different FRAC groups that have different modes of action.[4]
-
Mixtures: Utilize tank-mixes or pre-mixes of this compound with fungicides from different FRAC groups.[4]
-
Limited Applications: Adhere to the manufacturer's recommendations for the maximum number of applications per season.
-
Optimal Use: Apply fungicides at the recommended label rates and timings, targeting the most vulnerable stages of the pathogen.[5]
-
Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using resistant crop varieties, sanitation, and monitoring disease pressure to reduce the overall reliance on fungicides.[4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent EC₅₀ values in mycelial growth inhibition assays.
-
Potential Cause 1: Inoculum Variability. The age, viability, and concentration of the fungal inoculum can significantly impact growth rates and, consequently, EC₅₀ values.
-
Troubleshooting Step: Standardize your inoculum preparation. Use freshly grown cultures of a consistent age. For spore suspensions, use a hemocytometer to ensure a consistent spore concentration. For mycelial plugs, always take them from the actively growing edge of the colony.
-
-
Potential Cause 2: Uneven Drug Distribution. The fungicide may not be evenly distributed in the agar (B569324) medium, leading to variable exposure for the fungal colonies.
-
Troubleshooting Step: Ensure the fungicide stock solution is fully dissolved in the solvent before adding it to the molten agar. After adding the fungicide, mix the agar thoroughly but gently to avoid introducing air bubbles. Pour plates on a level surface.
-
-
Potential Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) may have an inhibitory effect on fungal growth at higher concentrations.
-
Troubleshooting Step: Include a solvent control in your assay (agar medium with the same concentration of solvent used in the highest fungicide treatment). Ensure the final solvent concentration is consistent across all treatments and is below a level that affects fungal growth.
-
Issue 2: Failure to generate resistant mutants using UV mutagenesis.
-
Potential Cause 1: Inadequate UV Dosage. The UV dose may be too low to induce mutations or too high, leading to excessive killing of the spores.
-
Troubleshooting Step: Perform a kill curve experiment to determine the optimal UV exposure time that results in a significant but not complete reduction in spore viability (e.g., 90-99% kill rate). This will increase the probability of recovering viable mutants.[6]
-
-
Potential Cause 2: Photoreactivation. Some fungi possess DNA repair mechanisms that can be activated by visible light, reversing the UV-induced damage.
-
Troubleshooting Step: After UV exposure, keep the spores in the dark for a period (e.g., by wrapping the plates in aluminum foil) to prevent photoreactivation and allow for the fixation of mutations.[7]
-
-
Potential Cause 3: Insufficient Screening Concentration. The concentration of this compound used for selecting resistant mutants may be too low, allowing sensitive individuals to survive, or too high, inhibiting the growth of all individuals, including potential mutants.
-
Troubleshooting Step: Use a discriminatory concentration of this compound for selection. This is typically a concentration that completely inhibits the growth of the wild-type strain.
-
Issue 3: Non-specific amplification or no amplification in Allele-Specific PCR (AS-PCR).
-
Potential Cause 1: Suboptimal Annealing Temperature. The annealing temperature is critical for the specificity of AS-PCR. If it's too low, non-specific binding of the primers can occur. If it's too high, the primers may not bind efficiently to the target DNA.
-
Troubleshooting Step: Optimize the annealing temperature using a gradient PCR. Test a range of temperatures around the calculated melting temperature (Tm) of your allele-specific primers.
-
-
Potential Cause 2: Poor Primer Design. The allele-specific primers may not be specific enough, or they may form primer-dimers.
-
Troubleshooting Step: Re-design your primers. Ensure the 3' end of the primer corresponds to the mutation site. Consider introducing an additional mismatch at the 3' or -2 position to enhance specificity. Use primer design software to check for potential secondary structures and primer-dimer formation.[8]
-
-
Potential Cause 3: DNA Quality and Quantity. The quality and quantity of the template DNA can affect PCR results.
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay
This protocol details the determination of the effective concentration of this compound that inhibits 50% of mycelial growth (EC₅₀).
Materials:
-
Potato Dextrose Agar (PDA)
-
This compound technical grade
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Actively growing fungal culture on PDA
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.
-
Fungicide Amendment: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a solvent control plate containing only DMSO at the highest concentration used.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture and place it in the center of each PDA plate.[11]
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Protocol 2: Generation of Resistant Mutants by UV Mutagenesis
This protocol describes a general method for inducing mutations in fungal spores using UV irradiation to select for this compound resistance.
Materials:
-
Fungal spore suspension
-
Sterile water or saline
-
Hemocytometer
-
Sterile Petri dishes
-
UV crosslinker or UV lamp
-
PDA plates amended with a discriminatory concentration of this compound
-
PDA plates without fungicide
Methodology:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend them in sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Quantification: Use a hemocytometer to determine the spore concentration and adjust it to a desired density (e.g., 1 x 10⁶ spores/mL).
-
UV Exposure (Kill Curve): To determine the optimal UV dose, spread a known number of spores onto PDA plates and expose them to different durations of UV-C light (e.g., 0, 15, 30, 60, 120 seconds). Incubate the plates in the dark and count the number of surviving colonies to calculate the kill rate. Select a duration that results in 90-99% mortality.[6]
-
Mutagenesis: Spread the spore suspension on multiple PDA plates and expose them to the predetermined optimal UV dose.
-
Recovery: Incubate the irradiated plates in the dark for a short period (e.g., 2-4 hours) to allow for DNA damage fixation.
-
Selection: Collect the spores from the irradiated plates and spread them onto PDA plates containing a discriminatory concentration of this compound.
-
Isolation of Mutants: Incubate the selection plates until colonies appear. Any colonies that grow on the fungicide-amended media are considered putative resistant mutants.
-
Verification: Isolate the putative mutants and re-test their resistance to this compound using the mycelial growth inhibition assay to confirm the resistant phenotype and determine the resistance factor.
Protocol 3: Allele-Specific PCR (AS-PCR) for Detection of Resistance Mutations
This protocol provides a framework for designing and performing an AS-PCR to detect a specific point mutation in the Cyt b gene.
Materials:
-
Fungal DNA extract
-
Allele-specific primers (forward and reverse for both wild-type and mutant alleles)
-
Common reverse primer
-
Taq DNA polymerase and buffer
-
dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Methodology:
-
Primer Design: Design two forward primers that differ at their 3' end, one specific for the wild-type allele and one for the mutant allele. Design a common reverse primer downstream of the mutation site.
-
PCR Reaction Setup: Set up two separate PCR reactions for each DNA sample. One reaction will contain the wild-type specific forward primer and the common reverse primer, and the other will contain the mutant-specific forward primer and the common reverse primer. Include positive controls (known wild-type and mutant DNA) and a negative control (no template).
-
PCR Amplification: Perform PCR with an optimized annealing temperature. A typical PCR program would be:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: Optimized temperature (e.g., 55-65°C) for 30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Interpretation:
-
A band in the reaction with the wild-type specific primer and not in the mutant-specific primer reaction indicates a homozygous wild-type genotype.
-
A band in the reaction with the mutant-specific primer and not in the wild-type specific primer reaction indicates a homozygous mutant genotype.
-
Bands in both reactions indicate a heterozygous genotype.
-
Quantitative Data Summary
The following tables summarize published data on the efficacy of this compound against various fungal pathogens and the resistance levels observed in laboratory-generated mutants.
Table 1: EC₅₀ Values of this compound against Various Fungal Pathogens
| Fungal Species | Number of Isolates | Mean EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) | Reference |
| Botrytis cinerea | 129 | 0.04 ± 0.017 | 0.017 - 2.096 | [12] |
| Colletotrichum truncatum | 104 | 0.1540 ± 0.1642 | 0.0180 - 0.9015 | [12] |
| Zymoseptoria tritici | - | 0.0046 (80% inhibition) | - | [13] |
Table 2: Resistance Factors of this compound-Resistant Mutants
| Fungal Species | Parental Isolate(s) | Number of Mutants | Resistance Factor (RF) Range | Mean RF | Reference |
| Colletotrichum truncatum | Ct81, Ct23 | 11 | 23.00 to >2000 | - | [12] |
| Magnaporthe oryzae | - | 12 | 12.4 - 186.1 | 44.1 | [14] |
Resistance Factor (RF) is calculated as the EC₅₀ of the resistant mutant divided by the EC₅₀ of the parental sensitive isolate.[12][14]
Visualizations
Diagram 1: this compound Mode of Action
Caption: this compound inhibits the mitochondrial electron transport chain at the Qi site of Complex III.
Diagram 2: Experimental Workflow for this compound Resistance Analysis
Caption: A typical workflow for the laboratory analysis of this compound resistance in a fungal isolate.
Diagram 3: Logic of a Fungicide Resistance Management Strategy
Caption: A logical framework for a sustainable fungicide resistance management program incorporating this compound.
References
- 1. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. afren.com.au [afren.com.au]
- 5. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. researchgate.net [researchgate.net]
Florylpicoxamid degradation profile in soil and aquatic environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Florylpicoxamid in soil and aquatic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in the environment?
A1: this compound degrades in the environment through a combination of three primary pathways: hydrolysis, aqueous phototransformation, and biotransformation.[1] Hydrolysis is a significant process, and the compound also undergoes rapid phototransformation in water, completely transforming within a day of irradiation.[1] Biotransformation occurs in both soil and aquatic systems, leading to the formation of several metabolites.[1][2]
Q2: What are the major metabolites of this compound found in soil and water?
A2: The major transformation products (TPs) of this compound identified across various studies are X12485649, X12485631, and X12485473.[2] Among these, X12485649 is a key metabolite formed through the rapid degradation of the parent compound and is noted for its persistence, particularly in aquatic systems.[1][2]
Q3: How persistent is this compound in soil and aquatic environments?
A3: this compound itself is generally non-persistent in both soil and aquatic environments.[1][2] However, its major metabolite, X12485649, is persistent, especially in aquatic systems.[1] The persistence of a pesticide is often described by its half-life (DT50), which can vary significantly depending on environmental conditions.[2]
Q4: Does this compound have the potential to bioaccumulate?
A4: Based on its log Kow values (4.2 to 4.3), this compound and its major metabolite X12485649 (log Kow 3.4 to 3.5) have the potential to bioaccumulate.[1] However, bioconcentration studies have indicated that these chemicals are not expected to bioaccumulate in fish and are quickly depurated.[1]
Data Presentation
Table 1: Half-life of this compound in Soil and Aquatic Environments
| Environment | Condition | Half-life (DT50) | Reference |
| Soil | Aerobic | 0.437 - 1.21 days | [2] |
| Soil | Anaerobic | 0.758 - 3.76 days | [2] |
| Soil | Photodegradation (dry) | 177 days (corrected for summer sunlight at 40°N) | [2] |
| Soil | Photodegradation (moist) | 0.54 days | [2] |
| Aquatic System (Water + Sediment) | Aerobic | 0.0827 - 0.1 days | [2] |
| Aquatic System (Water + Sediment) | Anaerobic | 0.507 - 2.48 days | [2] |
| Water (pH 7) | Hydrolysis | 16.7 days | [2] |
| Water (pH 7 buffer) | Photolysis | 0.267 days (corrected for summer sunlight at 40°N) | [2] |
Table 2: Half-life of the Major Metabolite X12485649
| Environment | Condition | Half-life (DT50) | Reference |
| Soil | Aerobic Metabolism | 166 - 1499 days | [2] |
| Soil | Anaerobic Metabolism | 91.2 - 469 days | [2] |
| Aquatic System | Aerobic Metabolism | >202 days | [2] |
| Water (pH 7) | Hydrolysis | Stable | [2] |
Experimental Protocols
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This protocol outlines the procedure to assess the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
1. Soil Selection and Preparation:
-
Select at least four different soil types with varying textures, organic carbon content, and pH.
-
Air-dry the soils and sieve them through a 2 mm mesh.
-
Adjust the moisture content to 40-60% of the maximum water holding capacity.
2. Application of Test Substance:
-
Use ¹⁴C-labeled this compound to facilitate tracking of the parent compound and its metabolites.
-
Apply the test substance to the soil samples at a concentration representative of the recommended field application rate.
3. Incubation:
-
Aerobic Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system. Pass a stream of carbon dioxide-free, humidified air over the samples to maintain aerobic conditions. Trap evolved ¹⁴CO₂ in a suitable absorbent solution.
-
Anaerobic Conditions: Pre-incubate the soil under aerobic conditions for a period (e.g., up to 30 days) to establish microbial activity. Then, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubate in the dark at a constant temperature.
4. Sampling and Analysis:
-
Collect soil samples at appropriate time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples using appropriate solvents (e.g., acetonitrile/water mixtures).
-
Analyze the extracts for this compound and its transformation products using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Quantify the amount of applied radioactivity in the extracts, non-extractable residues, and trapped volatiles to establish a mass balance.
5. Data Analysis:
-
Calculate the dissipation half-lives (DT50 and DT90) for this compound and the formation and decline of major metabolites using appropriate kinetic models.
Aerobic and Anaerobic Transformation in Aquatic Systems (Adapted from OECD Guideline 308)
This protocol is designed to evaluate the degradation of this compound in aquatic systems, including the water and sediment phases.
1. System Setup:
-
Collect water and sediment from at least two different locations with varying characteristics.
-
Set up test systems in glass vessels containing a layer of sediment and an overlying water column.
-
Allow the systems to acclimatize for a period before introducing the test substance.
2. Application of Test Substance:
-
Apply ¹⁴C-labeled this compound to the water surface of the test systems.
3. Incubation:
-
Aerobic Conditions: Gently bubble air through the water column to maintain aerobic conditions. Incubate the systems in the dark at a constant temperature (e.g., 20 ± 2°C). Trap any evolved ¹⁴CO₂.
-
Anaerobic Conditions: Purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions. Incubate in the dark at a constant temperature.
4. Sampling and Analysis:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 100 days), sample both the water and sediment phases.
-
Analyze the water samples directly or after appropriate extraction.
-
Extract the sediment samples with suitable solvents.
-
Analyze the extracts using HPLC-MS/MS to quantify this compound and its transformation products.
-
Determine the distribution of radioactivity between the water, sediment, and any volatile traps.
5. Data Analysis:
-
Calculate the dissipation half-lives (DT50 and DT90) for this compound in the total system and for each phase (water and sediment).
-
Model the formation and decline of major metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in half-life (DT50) results between replicate samples. | - Non-homogenous application of the test substance.- Inconsistent incubation conditions (temperature, moisture).- Variability in the microbial activity of the soil/sediment samples. | - Ensure thorough mixing of the test substance with the soil/sediment.- Use a temperature-controlled incubator and monitor moisture levels regularly.- Use a composite soil/sediment sample to minimize microbial variability. |
| Poor recovery of the applied radioactivity (low mass balance). | - Incomplete extraction of the parent compound or metabolites.- Loss of volatile compounds.- Strong binding of residues to the soil/sediment matrix (non-extractable residues). | - Optimize the extraction solvent system and extraction time.- Use appropriate traps for volatile organic compounds and CO₂.- Characterize the non-extractable residues through techniques like combustion analysis. |
| Difficulty in identifying unknown metabolites. | - Low concentration of the metabolite.- Co-elution with matrix components.- Lack of reference standards. | - Concentrate the sample extracts.- Optimize the chromatographic separation (e.g., change the column, mobile phase gradient).- Use high-resolution mass spectrometry (HRMS) for accurate mass determination and propose potential structures. Synthesize reference standards for confirmation. |
| Metabolite concentrations are higher than the parent compound at early time points. | - Very rapid transformation of the parent compound. | - Adjust the sampling schedule to include earlier time points to accurately capture the dissipation of the parent compound. |
| No degradation observed in the test system. | - Low microbial activity in the soil/sediment.- The test substance is resistant to degradation under the tested conditions.- Issues with the analytical method. | - Verify the microbial viability of the soil/sediment.- Extend the incubation period.- Validate the analytical method with fortified control samples to ensure it can accurately detect the parent compound. |
Degradation Pathway Visualization
The degradation of this compound is initiated by hydrolysis and photolysis, leading to the formation of the primary metabolite X12485649. This is followed by further biotransformation into other minor metabolites.
References
Technical Support Center: Optimizing Florylpicoxamid Application Timing for Curative Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Florylpicoxamid for its curative properties. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimentation, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's curative activity?
A1: this compound is a Quinone inside Inhibitor (QiI) fungicide.[1] Its curative action stems from the inhibition of the cytochrome bc1 complex (Complex III) within the fungal mitochondrial electron transport chain.[2][3] This disruption blocks the electron transfer from ubiquinol (B23937) to cytochrome b, effectively halting ATP synthesis and leading to the cessation of fungal growth and development.[2][4]
Q2: How does this compound's curative activity manifest in infected plant tissue?
A2: this compound's curative activity is characterized by the arrest of mycelial growth and the prevention of pycnidia development within the leaf tissue.[2][5] This means that even after a pathogen has penetrated the host plant, this compound can stop the progression of the infection.
Q3: What is the reported "reachback" or curative window for this compound?
A3: this compound has demonstrated superior 10-day curative reachback activity, particularly against Zymoseptoria tritici, the causal agent of wheat leaf blotch.[5] This indicates that an application up to 10 days after infection can still provide effective disease control.
Q4: Is there known cross-resistance between this compound and other fungicide classes?
A4: No cross-resistance has been observed between this compound and strobilurin (QoI) or azole (DMI) fungicides.[2][5] This makes it a valuable tool for resistance management programs.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected curative efficacy in laboratory/greenhouse experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Application Timing | Ensure the application timing aligns with the desired curative window. For pathogens with rapid colonization, even a delay of a few hours can impact efficacy. |
| Inadequate Fungicide Concentration | Verify the final concentration of this compound in your spray solution. Ensure complete dissolution and homogenous mixing. |
| Uneven Application/Coverage | Calibrate spray equipment to ensure uniform droplet size and thorough coverage of all plant surfaces. |
| Pathogen Isolate Variability | Different isolates of the same pathogen can exhibit varying sensitivity to fungicides. Confirm the identity and, if possible, the baseline sensitivity of your fungal isolate. |
| Environmental Conditions | Extreme temperatures or humidity levels can affect both the pathogen's growth rate and the fungicide's stability and uptake. Maintain optimal and consistent environmental conditions during your experiments. |
| Formulation Issues | The type of formulation (e.g., emulsifiable concentrate, suspension concentrate) can influence the physicochemical properties of the spray solution and its interaction with the plant surface, potentially affecting efficacy.[6] |
Problem 2: Difficulty in replicating published curative efficacy data.
| Potential Cause | Troubleshooting Steps |
| Differences in Experimental Protocols | Carefully compare your methodology to the published protocol, paying close attention to inoculum preparation, inoculation technique, plant age and health, and disease assessment methods. |
| Plant Health and Vigor | The physiological state of the host plant can influence its susceptibility to pathogens and its interaction with the fungicide. Use healthy, unstressed plants of a consistent age. |
| Inoculum Load | A very high inoculum density can overwhelm the curative capacity of the fungicide. Standardize the spore concentration or mycelial inoculum used in your experiments. |
Quantitative Data Summary
The following tables summarize the curative efficacy of this compound against key fungal pathogens.
Table 1: Curative Efficacy of this compound against Zymoseptoria tritici on Wheat
| Application Timing (Days Post-Inoculation) | Application Rate (mg/L) | Disease Control (%) | Reference |
| 10 | 0.03 | 80 | [5] |
| Various curative timings | Not specified | More efficacious than epoxiconazole, fluxapyroxad, and benzovindiflupyr | [5] |
Table 2: Curative Efficacy of this compound against Botrytis cinerea on Tomato Fruit
| Application Rate (g a.i. ha⁻¹) | Efficacy Comparison | Reference |
| 90, 112.5, 135 | More effective control than boscalid (B143098) (300 g a.i. ha⁻¹) | [7] |
Table 3: In Vitro Inhibitory Activity of this compound against Various Fungal Pathogens
| Fungal Species | EC₅₀ (µg/mL) - Mycelial Growth | Reference |
| Zymoseptoria tritici | 0.0046 (80% growth inhibition) | [5] |
| Botrytis cinerea | 0.04 ± 0.017 | [7] |
| Various species | 0.017 to 2.096 | [7] |
Experimental Protocols
1. Protocol for Assessing the Curative Activity of this compound against Zymoseptoria tritici on Wheat Seedlings
-
Pathogen Cultivation: Culture Zymoseptoria tritici on yeast-malt-agar (YMA) plates for 5-7 days at 18-20°C. Flood the plates with sterile distilled water and gently scrape the surface to harvest pycnidiospores. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Plant Growth and Inoculation: Grow a susceptible wheat variety (e.g., 'Gallant') in pots to the two-leaf stage (approximately 14 days old). Inoculate the plants by spraying the spore suspension until runoff.
-
Incubation: Place the inoculated plants in a controlled environment chamber at 18-20°C with high relative humidity (>90%) for 48-72 hours to facilitate infection. Then, move them to standard greenhouse conditions.
-
Fungicide Application: At desired time points post-inoculation (e.g., 3, 5, 7, 10 days), prepare the desired concentration of this compound in an appropriate solvent and spray onto the inoculated plants until runoff. Include a mock-treated control group.
-
Disease Assessment: 14-21 days post-inoculation, visually assess the percentage of leaf area covered by pycnidia on the second leaf of each plant. Calculate the percent disease control relative to the mock-treated control.
2. Protocol for Assessing the Curative Activity of this compound against Botrytis cinerea on Detached Tomato Leaves
-
Pathogen Cultivation: Grow Botrytis cinerea on potato dextrose agar (B569324) (PDA) plates at 20-22°C for 10-14 days to allow for sporulation. Harvest conidia by flooding the plates with sterile distilled water containing 0.01% Tween 20 and gently scraping the surface. Filter the suspension and adjust the concentration to 1 x 10⁵ spores/mL.
-
Plant Material and Inoculation: Detach healthy, fully expanded leaves from 4-5 week old tomato plants. Place the leaves in a humid chamber (e.g., a sealed plastic box with moist paper towels). Inoculate each leaflet with a 10 µL droplet of the spore suspension.
-
Fungicide Application: 24 hours after inoculation, apply a 10 µL droplet of the desired this compound concentration directly onto the inoculation site.
-
Incubation and Assessment: Incubate the leaves at 20-22°C in the dark. Measure the diameter of the necrotic lesions 3-5 days post-inoculation. Calculate the reduction in lesion size compared to the control group.
Visualizations
Caption: Inhibition of Fungal Mitochondrial Respiration by this compound.
Caption: General Experimental Workflow for Curative Fungicide Efficacy Testing.
References
- 1. frac.info [frac.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Florylpicoxamid stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of florylpicoxamid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound under standard laboratory conditions?
A1: Technical grade this compound is expected to be stable for at least two years when stored under normal ambient temperature and humidity conditions. Formulated products containing this compound are also anticipated to remain stable for a minimum of two years under these conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and photolysis.[1] In the environment, it is rapidly hydrolyzed to its major transformation product, X12485649.[2] However, under photolytic conditions, X12485649 is not a significant degradation product; instead, other photoproducts such as X12485631, MW488, and X12719657 are formed.
Q3: Are there any specific storage conditions to avoid?
A3: Yes. This compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can cause degradation.[3] It is also advisable to avoid prolonged exposure to direct sunlight to prevent photolytic degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound hydrolyzes in aqueous solutions, and the rate is pH-dependent. At a neutral pH of 7, the hydrolysis half-life is 16.7 days.[1] While specific data for acidic and alkaline conditions is not detailed in the provided search results, it is known that the degradation of its primary metabolite, X12485649, is accelerated at high pH (pH 9).[2]
Q5: My analytical results show rapid degradation of this compound in my samples. What could be the cause?
A5: Several factors could contribute to the rapid degradation of this compound in your samples. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the potential cause.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly low recovery of this compound from stored samples. | - Improper storage temperature: Samples may have been stored at temperatures outside the recommended range. - Exposure to light: Samples may have been exposed to direct sunlight or other sources of UV radiation. - Incompatible storage container: The storage container material may be reacting with the analyte. - pH of the sample matrix: The pH of your sample matrix may be promoting hydrolysis. | - Verify that storage units are maintaining the correct temperature. For long-term storage, frozen conditions (e.g., -18°C) are often recommended for crop matrices.[4] - Store all samples, stock solutions, and standards in amber vials or otherwise protected from light. - Use chemically inert storage containers, such as borosilicate glass or appropriate plastics that have been validated for compatibility. - Measure and record the pH of your sample matrix. If necessary, adjust the pH to a neutral range if it does not interfere with your analysis. |
| Inconsistent stability results between replicate samples. | - Non-homogenous samples: The analyte may not be evenly distributed throughout the sample matrix. - Variability in storage conditions: Replicate samples may have been subjected to slightly different storage conditions. - Analytical variability: Inconsistency in the analytical method execution. | - Ensure thorough homogenization of samples before aliquoting for storage. - Store all replicate samples in the same location within the storage unit to minimize temperature and light exposure variations. - Review your analytical procedure for any potential sources of error. Ensure consistent sample preparation and instrument operation. |
| Appearance of unknown peaks in chromatograms of stability samples. | - Formation of degradation products: The unknown peaks are likely degradation products of this compound. - Contamination: The sample may have been contaminated during storage or preparation. | - Compare the retention times of the unknown peaks with those of known degradation products (e.g., X12485649, X12485631). - If reference standards for degradation products are unavailable, consider using LC-MS/MS to tentatively identify the unknown peaks based on their mass-to-charge ratio. - Prepare and analyze a blank sample that has undergone the same storage and preparation steps to rule out contamination. |
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Hydrolysis Stability of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 7 | Not Specified | 16.7 days | [1] |
Table 2: Photolysis Stability of this compound in pH 7 Buffer
| Light Condition | Half-life (DT₅₀) | Reference |
| Continuous Irradiation (Xenon Arc Lamp) | 0.12 days | |
| Corrected for Summer Sunlight (40°N Latitude) | 0.21 days |
Table 3: Long-Term Storage Stability of this compound in Various Matrices at -18°C
| Matrix | Storage Duration | Stability | Reference |
| High Water Content (e.g., Spinach) | 9 months | Stable | [4] |
| High Oil Content (e.g., Soybean) | 9 months | Stable | [4] |
| High Protein Content (e.g., Navy Bean) | 9 months | Stable | [4] |
| High Starch Content (e.g., Carrot) | 9 months | Stable | [4] |
| High Acid Content (e.g., Orange) | 9 months | Stable | [4] |
Table 4: Accelerated Storage Stability of Technical this compound
| Temperature (°C) | Duration | Observation | Reference |
| 54 | 2 weeks | Little to no degradation observed |
Experimental Protocols
1. Hydrolysis Study
-
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH levels.
-
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of radiolabeled ([¹⁴C]) this compound to each buffer solution in sterile, light-protected containers.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
At specified time intervals, collect aliquots from each solution.
-
Analyze the aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the parent this compound and any degradation products.
-
Calculate the rate of hydrolysis and the half-life (DT₅₀) at each pH level.
-
2. Photolysis Study
-
Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.
-
Methodology:
-
Prepare a sterile pH 7 buffer solution.
-
Add a known concentration of [¹⁴C]this compound to the buffer solution in quartz tubes.
-
Expose the samples to a light source that simulates sunlight, such as a xenon arc lamp, under controlled temperature conditions.
-
Simultaneously, run control samples incubated in the dark at the same temperature to account for any hydrolytic degradation.
-
At various time points, collect samples from both the irradiated and dark control groups.
-
Analyze the samples by HPLC-RAD or LC-MS/MS to quantify the parent compound and photoproducts.
-
Determine the photodegradation rate and DT₅₀, correcting for any degradation observed in the dark controls.
-
3. Long-Term Storage Stability Study
-
Objective: To evaluate the stability of this compound in various matrices over an extended period under frozen conditions.
-
Methodology:
-
Select representative matrices (e.g., high water, high oil, high protein content).
-
Fortify the homogenized matrices with a known concentration of this compound.
-
Divide the fortified samples into aliquots and store them in appropriate containers at a specified frozen temperature (e.g., -18°C).
-
At pre-determined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), retrieve a set of samples for analysis.
-
Analyze the samples using a validated analytical method to determine the concentration of this compound.
-
Calculate the recovery of this compound at each time point relative to the initial concentration to assess stability.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: General workflow for a this compound stability study.
References
Technical Support Center: Cross-Resistance Between Florylpicoxamid and Strobilurin Fungicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-resistance between florylpicoxamid and strobilurin fungicides.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and strobilurin fungicides?
A1: this compound and strobilurin fungicides both inhibit mitochondrial respiration in fungi by targeting Complex III (the cytochrome bc1 complex) of the electron transport chain. However, they bind to different sites within this complex.[1][2][3]
-
Strobilurins (QoI Fungicides): These fungicides, belonging to the Quinone outside Inhibitors (QoI) group (FRAC Group 11), bind to the Qo site of cytochrome b. This blockage prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby halting ATP production.[1][3]
-
This compound (QiI Fungicide): this compound is a Quinone inside Inhibitor (QiI) fungicide (FRAC Group 21). It binds to the Qi site of cytochrome b, which also disrupts the electron transport chain and inhibits ATP synthesis, but at a different location than strobilurins.[4][5]
Q2: Is there cross-resistance between this compound and strobilurin fungicides?
A2: Due to their different binding sites on the cytochrome bc1 complex, there is no target-site-based cross-resistance between this compound and strobilurin fungicides.[4][5][6] This means that fungal strains that have developed resistance to strobilurins via mutations at the Qo site should still be sensitive to this compound.
Q3: What are the common resistance mechanisms to strobilurin fungicides?
A3: The most common mechanism of resistance to strobilurin fungicides is a target-site mutation in the cytochrome b gene (cytb). The G143A mutation, which results in the substitution of glycine (B1666218) with alanine (B10760859) at position 143, is a well-documented cause of high-level resistance to QoI fungicides.[3]
Q4: Have resistance mechanisms to this compound been identified?
A4: While this compound is a newer fungicide, laboratory studies have generated resistant mutants. These studies have identified specific mutations in the cytochrome b gene, such as A37V and S207L, that can confer resistance. However, the risk of resistance development in field populations is generally considered to be moderate.
Q5: Can a fungus be resistant to both this compound and strobilurins?
A5: While target-site cross-resistance is not expected, it is theoretically possible for a fungal strain to develop resistance to both classes of fungicides through independent mutations at both the Qo and Qi sites. Additionally, non-target site resistance mechanisms, such as the overexpression of efflux pumps that actively transport fungicides out of the fungal cell, could potentially confer reduced sensitivity to multiple, structurally unrelated fungicides.[7][8][9]
Troubleshooting Guide
Problem 1: My strobilurin-resistant fungal strain shows some level of reduced sensitivity to this compound in my in vitro assays.
Possible Causes and Solutions:
-
Non-Target Site Resistance (NTSR): The observed reduced sensitivity might not be due to a target-site mutation but rather a more general resistance mechanism.
-
Efflux Pumps: The fungal strain may have developed enhanced efflux pump activity, which can expel a broad range of compounds, potentially including this compound.
-
Troubleshooting Step: Investigate the expression levels of genes known to encode for efflux pump proteins (e.g., ABC transporters or MFS transporters). Consider using a synergistic inhibitor of efflux pumps in your assay to see if sensitivity to this compound is restored.
-
-
Metabolic Detoxification: The fungus may have up-regulated metabolic pathways that can detoxify and break down this compound.
-
Troubleshooting Step: Conduct metabolomic studies to identify potential detoxification products of this compound in your resistant strain.
-
-
-
Experimental Artifact: Ensure that your experimental setup is not introducing variability.
-
Troubleshooting Step: Review your protocol for consistency in media preparation, fungicide concentrations, inoculum density, and incubation conditions. Re-run the experiment with appropriate controls, including a known sensitive (wild-type) strain.
-
Problem 2: I am not getting consistent EC50 values for this compound or strobilurins in my sensitivity assays.
Possible Causes and Solutions:
-
Inoculum Viability and Density: Inconsistent starting material can lead to variable growth rates and, consequently, variable EC50 values.
-
Troubleshooting Step: Standardize your inoculum preparation. Use fresh cultures of a consistent age. Quantify your spore or mycelial fragment concentration to ensure a uniform inoculum density across all replicates and experiments.
-
-
Fungicide Stock Solution Degradation: Fungicides can degrade over time, especially if not stored correctly.
-
Troubleshooting Step: Prepare fresh stock solutions of your fungicides in the appropriate solvent. Store them at the recommended temperature and protected from light.
-
-
Inappropriate Range of Fungicide Concentrations: If the tested concentrations are too high or too low, it can be difficult to generate a complete dose-response curve, leading to inaccurate EC50 calculations.
-
Troubleshooting Step: Conduct a preliminary range-finding experiment with a wide, logarithmic series of concentrations to determine the appropriate range for your specific fungal isolate. You should aim for concentrations that result in inhibitions from just above 0% to near 100%.
-
-
Data Analysis Method: The statistical model used to calculate the EC50 value can influence the result.
-
Troubleshooting Step: Use a consistent and appropriate non-linear regression model to fit your dose-response data. Clearly report the model used in your methodology.[10]
-
Data Presentation
Table 1: Representative in vitro sensitivity (EC50 values in µg/mL) of a wild-type fungal strain and a strobilurin-resistant strain (G143A mutation) to a strobilurin fungicide and this compound.
| Fungal Strain | Strobilurin Fungicide (e.g., Azoxystrobin) | This compound | Resistance Factor (RF) to Strobilurin |
| Wild-Type | 0.05 | 0.04 | - |
| Strobilurin-Resistant (G143A) | >100 | 0.045 | >2000 |
Note: The data in this table are representative and intended for illustrative purposes. Actual EC50 values will vary depending on the fungal species, specific fungicide, and experimental conditions.
Experimental Protocols
1. Protocol for In Vitro Fungicide Sensitivity Testing (Agar Dilution Method)
This protocol is designed to determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) of a fungicide against a fungal pathogen.
Materials:
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Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide (e.g., this compound, azoxystrobin)
-
Appropriate solvent for the fungicide (e.g., acetone, DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Actively growing fungal culture
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solution: Dissolve the technical grade fungicide in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Fungicide-Amended Media:
-
Autoclave the growth medium (e.g., PDA) and cool it in a water bath to 50-55°C.
-
Create a series of desired final fungicide concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all treatments (including the control) and is not inhibitory to fungal growth (typically ≤1% v/v).
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.
-
Place one mycelial plug, with the mycelium facing down, in the center of each fungicide-amended and control plate.
-
-
Incubation: Seal the plates and incubate them in the dark at the optimal temperature for the fungus until the growth on the control plate has reached approximately two-thirds of the plate diameter.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm).
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control (0 µg/mL).
-
Plot the percentage of inhibition against the log-transformed fungicide concentrations.
-
Use a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the EC50 value.[10]
-
2. Protocol for Molecular Detection of Strobilurin Resistance (G143A Mutation) using PCR-RFLP
This protocol is a method to detect the G143A mutation in the cytochrome b gene, which is a common cause of strobilurin resistance.
Materials:
-
Fungal mycelium
-
DNA extraction kit
-
PCR primers flanking the G143A mutation site
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Restriction enzyme Fnu4HI (or another enzyme that specifically cuts the wild-type or mutant sequence)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Amplify the region of the cytb gene containing codon 143 using specific primers.
-
Perform PCR with appropriate cycling conditions (annealing temperature, extension time) for your primers and fungal species.
-
-
Restriction Digestion:
-
Digest the PCR product with the restriction enzyme Fnu4HI. The G143A mutation results in the loss of a Fnu4HI recognition site.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on an agarose gel.
-
Interpretation:
-
Wild-Type (Sensitive): The PCR product will be cut by the enzyme, resulting in two smaller bands.
-
Resistant (G143A Mutant): The PCR product will remain uncut, showing a single larger band.
-
Heterozygous: Both cut and uncut bands will be visible.
-
-
Visualizations
Caption: Mechanism of action for QoI and QiI fungicides on Complex III.
Caption: Logical relationships in fungicide resistance development.
Caption: Workflow for fungicide resistance testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target and non-target site mechanisms of fungicide resistance and their implications for the management of crop pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Impact of Florylpicoxamid on Non-Target Soil Microorganisms
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for researchers investigating the effects of the fungicide florylpicoxamid on non-target soil microbial communities.
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the comprehensive impact of this compound on non-target soil microorganisms are limited. The quantitative data and troubleshooting scenarios presented here are based on a meta-analysis of general fungicide effects and studies on fungicides with similar modes of action (e.g., Qi inhibitors). These should be considered as illustrative examples to guide experimental design and data interpretation.
Troubleshooting Guides
This section addresses common issues encountered during experimental work.
| Problem/Observation | Possible Cause(s) | Troubleshooting Steps |
| No discernible effect of this compound on microbial biomass (e.g., PLFA, microbial biomass C) even at high concentrations. | 1. Rapid Degradation: this compound may be degrading rapidly in your specific soil type.[1][2] 2. Sorption: The compound may be strongly adsorbing to soil organic matter or clay particles, reducing its bioavailability. 3. Compensatory Growth: A reduction in sensitive fungal populations may be offset by the proliferation of resistant bacteria. | 1. Measure this compound Concentration: Use analytical methods (e.g., LC-MS/MS) to determine the actual concentration and dissipation rate of this compound in your soil incubations over time. 2. Assess Bioavailability: Conduct desorption studies or use reporter organisms to estimate the bioavailable fraction of the fungicide. 3. Analyze Community Structure: Use techniques like 16S and ITS sequencing to observe shifts in bacterial and fungal community composition that biomass measurements alone might miss. |
| Contradictory results between different microbial activity assays (e.g., soil respiration increases, but dehydrogenase activity decreases). | 1. Stress Response: An increase in soil respiration (basal or substrate-induced) can be a short-term stress response, not necessarily indicating a healthy microbial community.[3] 2. Shifting Metabolism: The microbial community may be shifting its metabolic pathways in response to the fungicide. 3. Differential Sensitivity: Dehydrogenase enzymes may be more sensitive to this compound than the broader suite of enzymes involved in respiration.[4][5] | 1. Calculate Metabolic Quotient (qCO2): An increased qCO2 (ratio of basal respiration to microbial biomass C) can indicate a stressed microbial community. 2. Expand Enzyme Assays: Analyze a wider range of soil enzymes involved in carbon, nitrogen, and phosphorus cycling to get a more complete picture of functional impacts.[6] 3. Time-Course Analysis: Extend the incubation period to determine if the observed effects are transient or long-lasting.[6] |
| High variability in replicates for enzyme activity or microbial biomass measurements. | 1. Heterogeneous Soil: Uneven distribution of organic matter, microbial hotspots, or the fungicide itself within the soil samples. 2. Inconsistent Extraction: Inefficient or inconsistent extraction of microbial components (e.g., PLFAs) or enzymes from the soil matrix. 3. Pipetting/Measurement Errors: Standard laboratory errors in preparing reagents or measuring sample outputs. | 1. Thoroughly Homogenize Soil: Sieve and mix soil thoroughly before distributing it into experimental units. 2. Standardize Protocols: Ensure consistent timing, temperature, and shaking speeds during extraction steps. Use a validated extraction protocol for your soil type. 3. Increase Replication: Increase the number of replicates per treatment to improve statistical power and identify outliers. |
Frequently Asked Questions (FAQs)
Q1: What is the expected direct impact of this compound on soil fungi and bacteria?
A1: this compound is a Qi inhibitor fungicide, meaning it targets the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi.[7][8] Therefore, a direct inhibitory effect on a broad spectrum of soil fungi is expected. The impact on bacteria is generally indirect; a decrease in fungal biomass may lead to an increase in bacterial populations due to reduced competition and increased available resources from decaying fungal hyphae. This can result in an altered fungi-to-bacteria ratio.[3][9]
Q2: At what concentrations are effects on soil microorganisms typically observed for fungicides?
A2: Effects are dose-dependent. A meta-analysis of fungicide studies showed that at concentrations 1-5 times the recommended rate, fungal abundance can decrease by approximately 20%.[6] However, some studies on other fungicides have shown transient effects on microbial biomass even at 10-fold the recommended rate, while enzyme activities might be more sensitive.[10] It is crucial to test a range of concentrations, including the recommended field application rate.
Q3: How long do the effects of fungicides on soil microbial communities typically last?
A3: The duration of effects is variable. Short-term (0-21 days) inhibitory effects on soil respiration and microbial carbon are common.[6] However, microbial communities can show resilience, with populations and activities recovering after an initial period.[3] The persistence of this compound in the soil, which is influenced by soil type and environmental conditions, will be a key factor in the duration of its impact.
Q4: Can this compound affect key nutrient cycles like the nitrogen cycle?
A4: Yes, fungicides can indirectly impact the nitrogen cycle.[11] By altering the abundance of fungi and bacteria involved in processes like decomposition, ammonification, and nitrification, this compound could potentially disrupt nitrogen transformation rates. For example, some fungicides have been shown to reduce potential nitrification and the activity of enzymes involved in nitrogen acquisition.[12][13]
Q5: My 16S/ITS sequencing data shows a shift in community structure but no change in alpha diversity (e.g., Shannon index). Is this a meaningful result?
A5: Yes. This is a common finding in pesticide ecotoxicology.[14] It suggests that while the overall richness and evenness of the microbial community may not have changed, the application of this compound has favored certain resistant taxa while inhibiting sensitive ones. This change in the relative abundance of key microbial groups (a shift in beta diversity) can have significant functional implications for the soil ecosystem.
Quantitative Data Summary
The following table summarizes potential quantitative impacts based on a meta-analysis of fungicide studies. These are intended as a guide for expected effect sizes.
| Parameter | Concentration (vs. Recommended Rate) | Mean Effect Size (% change from control) | Key Observations | References |
| Fungal Abundance | 1-5x | -19.9% | A direct and significant inhibitory effect is expected. | [6] |
| >5x | -33.8% | The effect is strongly dose-dependent. | [6] | |
| Microbial Biomass Carbon (MBC) | >5x | -7.4% | Effects on overall biomass may be less pronounced than on specific groups. | [6] |
| Basal Respiration | >5x | -1.5% | Inhibition is often observed in the short term (0-21 days). | [6] |
| Dehydrogenase Activity | Not specified | -10% to -30% | Often shows a significant reduction as it reflects overall microbial activity. | [4][5][6] |
| Urease Activity | Not specified | -7.8% | Enzymes involved in the nitrogen cycle can be inhibited. | [6] |
| Alkaline Phosphatase Activity | Not specified | -15.4% | Enzymes involved in the phosphorus cycle can be significantly inhibited. | [6] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of this compound on soil microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide impacts on microbial communities in soils with contrasting management histories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pastoralimprovements.co.nz [pastoralimprovements.co.nz]
- 10. Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PESTICIDES AND THEIR EFFECTS ON THE NITROGEN CYCLE [ebrary.net]
- 12. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 13. Pesticide effects on nitrogen cycle related microbial functions and community composition [ir.lib.uth.gr]
- 14. Effect of chlorantraniliprole on soil bacterial and fungal diversity and community structure - PMC [pmc.ncbi.nlm.nih.gov]
Florylpicoxamid Spray Drift Mitigation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Florylpicoxamid spray drift that may be encountered during experimental applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding spray drift of this compound?
A1: this compound is a broad-spectrum fungicide.[1][2][3] Off-target spray drift can lead to unintended exposure of non-target organisms and environments. Regulatory bodies have identified potential risks to fish, aquatic-phase amphibians, aquatic invertebrates, and other terrestrial and semi-aquatic plants.[1] Therefore, implementing effective drift mitigation measures is crucial to ensure its safe and targeted application.
Q2: What are the approved uses for this compound?
A2: this compound is registered for use as a broad-spectrum fungicide on a variety of food crops, including barley, canola, dried shelled peas and beans, sugar beets, and wheat.[1][2] It is also approved for non-agricultural uses on golf course turf (fairways, tees, and greens).[1][2]
Q3: Are there established buffer zones for this compound applications?
A3: Yes, regulatory agencies have mandated buffer zones to protect sensitive areas. For boom spray applications, mandatory buffer zones for natural aquatic areas can range from 20 to 60 meters, depending on the boom height.[4] For the protection of sensitive terrestrial habitats, spray buffer zones of up to 1 meter may be required for certain product formulations.[5] Always consult the product label and local regulations for specific buffer zone requirements.
Q4: How does droplet size affect this compound spray drift?
A4: Droplet size is a critical factor in spray drift. Smaller droplets are more susceptible to being carried off-target by wind. Drift-reducing nozzles are designed to produce larger droplets that are less prone to drift.[6] However, droplets that are too large may bounce or run off the target surface. The goal is to select a nozzle and pressure combination that produces an optimal droplet size for coverage and drift reduction.
Q5: Can adjuvants be used to mitigate this compound spray drift?
A5: Yes, certain adjuvants can significantly reduce spray drift by modifying the physical properties of the spray solution, often by increasing the droplet size.[7][8][9] The effectiveness of an adjuvant in reducing drift depends on its chemical composition and the specific nozzle and pressure used. It is essential to select an adjuvant that is compatible with the this compound formulation and has proven drift-reduction properties.
Section 2: Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Suspected off-target plant damage | Spray Drift: Fine droplets carried by wind to non-target areas. | 1. Verify Weather Conditions: Confirm that applications were made within the recommended wind speed limits (typically below 10 mph) and that there was no temperature inversion. 2. Review Application Parameters: Check the nozzle type, pressure, and boom height used. Cross-reference with the product label and drift mitigation guidelines. 3. Establish Buffer Zones: Ensure that the required buffer zones were accurately measured and observed during application. |
| Inconsistent application coverage | Improper Nozzle Selection: Nozzle producing droplets that are too large (leading to bounce) or too small (leading to drift and evaporation). | 1. Consult Nozzle Manufacturer Charts: Select a nozzle that produces a "Medium" to "Coarse" droplet size for fungicide applications, as recommended by the manufacturer for the target pest and crop. 2. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver the correct volume per acre. 3. Adjust Boom Height: Maintain the boom at the lowest recommended height for the nozzle being used to ensure uniform coverage without excessive drift. |
| Reduced efficacy of this compound | Poor Deposition: Spray droplets not effectively reaching and adhering to the target. | 1. Consider Adjuvant Use: Incorporate a deposition aid or drift reduction adjuvant that is compatible with this compound to improve droplet adherence to the target surface. 2. Evaluate Spray Volume: Ensure the spray volume (gallons per acre) is adequate for thorough coverage of the target crop canopy. |
Section 3: Quantitative Data on Spray Drift Mitigation
The following tables provide illustrative quantitative data on the effectiveness of various spray drift mitigation measures. Note that this data is based on general pesticide application research and is intended to demonstrate the principles of drift reduction. Specific performance with this compound may vary.
Table 1: Illustrative Buffer Zones for Ground Boom Sprayers
| Boom Height | Wind Speed | Required Buffer Zone for Aquatic Areas |
| Low (e.g., < 20 inches) | < 5 mph | 20 meters |
| Low (e.g., < 20 inches) | 5-10 mph | 30 meters |
| High (e.g., > 20 inches) | < 5 mph | 40 meters |
| High (e.g., > 20 inches) | 5-10 mph | 60 meters |
| Data is illustrative and based on the range provided for this compound.[4] Always refer to the product label for specific requirements. |
Table 2: Illustrative Droplet Size (VMD*) and Drift Potential of Different Nozzle Types
| Nozzle Type | Operating Pressure | Typical VMD (µm) | Potential Drift Reduction (%) |
| Standard Flat-Fan | 30 psi | 150 - 250 (Fine-Medium) | Baseline |
| Pre-Orifice Flat-Fan | 40 psi | 250 - 350 (Medium-Coarse) | 50 - 70% |
| Air-Induction | 60 psi | 350 - 500 (Coarse-Very Coarse) | 75 - 90% |
| VMD = Volume Median Diameter. Data is illustrative based on general nozzle performance. |
Table 3: Illustrative Efficacy of Drift Reduction Adjuvants
| Adjuvant Type | Concentration in Tank Mix | Typical Increase in VMD | Potential Drift Reduction (%) |
| Oil-based | 1% v/v | 50 - 100 µm | 20 - 40% |
| Polymer-based | 0.1% v/v | 100 - 200 µm | 50 - 75% |
| Guar Gum-based | 0.25% v/v | 150 - 250 µm | 60 - 85% |
| Performance is dependent on the specific product, nozzle, and pressure. Data is illustrative. |
Section 4: Experimental Protocols
Methodology for Determining Buffer Zones (Based on ISO 22866:2005)
This protocol outlines a standardized method for measuring spray drift to determine appropriate buffer zones.
-
Test Site Selection: Choose a flat, open field with a uniform surface. The test area should be large enough to accommodate the sprayer pass and a downwind sampling area of at least 100 meters.
-
Meteorological Monitoring: Continuously record wind speed and direction, temperature, and relative humidity at a height relevant to the spray boom.
-
Sprayer Setup and Calibration: Use a calibrated sprayer with the specific nozzle types, operating pressure, and boom height to be evaluated.
-
Tracer Application: The spray tank is filled with water and a fluorescent tracer dye. The sprayer makes a single pass along a defined track upwind of the sampling area.
-
Drift Sampling:
-
Ground Deposit: Place horizontal collectors (e.g., petri dishes or filter paper) at increasing distances downwind from the spray path.
-
Airborne Drift: Use vertical collectors (e.g., plastic lines or air samplers) at various heights and distances downwind.
-
-
Sample Analysis: The amount of tracer deposited on each collector is quantified using a fluorometer.
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Data Analysis: The drift data is used to generate a drift curve, which shows the deposition as a function of distance from the sprayed area. This curve is then used to calculate the buffer zone required to not exceed a certain deposition threshold in sensitive areas.
Methodology for Evaluating Adjuvant Efficacy in a Wind Tunnel
This protocol describes a controlled method for assessing the drift reduction potential of adjuvants.
-
Wind Tunnel Setup: A wind tunnel capable of generating a consistent and uniform airflow is used. The test section should be large enough to accommodate a single nozzle and a downwind sampling apparatus.
-
Nozzle and Spray Solution: The specific nozzle to be tested is mounted in the wind tunnel. Spray solutions are prepared with and without the test adjuvant at the recommended concentration. A tracer dye is added to all solutions.
-
Droplet Size Analysis: A laser diffraction instrument is used to measure the droplet size spectrum of the spray with and without the adjuvant at various operating pressures.
-
Drift Measurement: The nozzle is operated in the wind tunnel, and the spray drift is collected on horizontal and vertical collectors placed at a set distance downwind.
-
Quantification: The amount of tracer on the collectors is measured to determine the percentage of spray that has drifted.
-
Comparison: The drift percentage of the solution with the adjuvant is compared to the baseline (water or pesticide solution alone) to calculate the percent drift reduction.
Section 5: Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Registration Decision RD2023-06, this compound, GF-3840 Fungicide and Zetigo PRM Fungicide - Canada.ca [canada.ca]
- 7. Adjuvant use for the management of pesticide drift, leaching and runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Florylpicoxamid Efficacy with Adjuvants
Welcome to the Technical Support Center for Florylpicoxamid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of the novel QiI fungicide, this compound, through the use of adjuvants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a broad-spectrum picolinamide (B142947) fungicide developed by Corteva Agriscience.[1][2] It belongs to the Quinone inside Inhibitor (QiI) group, FRAC Group 21.[3][4] Its mode of action is to inhibit the mitochondrial cytochrome bc1 complex at the Qi site, which disrupts the fungus's respiration process.[3] This novel mode of action makes it a valuable tool for resistance management programs, as it does not exhibit cross-resistance with other fungicide groups like strobilurins or azoles.[5]
Q2: What are adjuvants and how can they enhance the efficacy of this compound?
A2: Adjuvants are substances added to a pesticide formulation or tank mix to improve its performance.[6] For a fungicide like this compound, which has both preventative and curative properties, adjuvants can offer several benefits:[1][7]
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Improved Spreading and Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing for more uniform coverage on the plant surface.[8]
-
Enhanced Penetration: Certain adjuvants, such as crop oil concentrates (COCs) and methylated seed oils (MSOs), can improve the penetration of the active ingredient through the waxy cuticle of the plant leaf, which is particularly beneficial for curative activity.[9][10]
-
Increased Rainfastness: Sticker adjuvants help the fungicide adhere to the plant surface, preventing it from being washed off by rain or irrigation.[11]
-
Drift Reduction: Drift control agents increase the size of spray droplets, minimizing their movement to non-target areas.[8]
Q3: Are there any specific adjuvant recommendations for this compound?
A3: While specific recommendations for this compound are not extensively documented in publicly available literature, general principles for fungicides with similar properties can be applied. For preventative applications, adjuvants that promote spreading and deposition are beneficial. For curative action, penetrant adjuvants like COCs or MSOs may be advantageous. However, caution is advised, as a product label for a this compound-containing turf fungicide warns of potential crop injury when mixed with high rates of nonionic surfactants or crop oil concentrates, especially under high temperatures.[12] It is always recommended to consult the product label and conduct a small-scale test before large-scale application.
Q4: Can water quality affect the performance of this compound and its adjuvant mixtures?
A4: Yes, water quality is a critical factor that can significantly impact the efficacy of fungicides and adjuvants.[13][14][15][16] Key parameters to consider are:
-
pH: The pH of the spray solution can affect the stability and absorption of the active ingredient. Most fungicides perform best in slightly acidic water (pH 5.5-6.5).[13]
-
Water Hardness: High levels of cations like calcium and magnesium can sometimes interfere with the active ingredient or the adjuvant, potentially reducing efficacy.[13][17]
-
Turbidity: Suspended solids in the water can bind to the pesticide, making it less available for uptake by the plant or fungus.[16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing this compound efficacy with adjuvants.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reduced or inconsistent fungicide efficacy | 1. Improper Adjuvant Selection: The chosen adjuvant may not be suitable for the target disease, crop, or environmental conditions. 2. Poor Water Quality: High pH or hardness of the spray water can reduce the activity of this compound.[13][17] 3. Incorrect Application Rate: The rate of either this compound or the adjuvant may be too low for effective disease control.[18][19] 4. Fungicide Resistance: While this compound has a novel mode of action, the potential for resistance development should always be considered. | 1. Review the properties of the adjuvant. For preventative action, focus on spreaders. For curative, consider penetrants. Conduct a small-scale trial with different adjuvant types. 2. Test the pH and hardness of your water source. Adjust the pH to a slightly acidic range (5.5-6.5) using a buffering agent if necessary.[13] 3. Verify the calculations for your application rates. Ensure your spray equipment is properly calibrated. 4. Include a known susceptible fungal strain in your experiments as a positive control. |
| Phytotoxicity (Crop Injury) | 1. High Adjuvant Rate: Excessive rates of certain adjuvants, particularly penetrants like COCs and MSOs, can cause damage to plant tissue.[12] 2. Environmental Conditions: High temperatures and humidity can increase the risk of phytotoxicity when using certain adjuvants.[12] 3. Tank Mix Incompatibility: The combination of this compound, the adjuvant, and potentially other tank-mix partners may not be compatible. | 1. Reduce the concentration of the adjuvant in your spray solution. Always follow the manufacturer's recommended rates. 2. Avoid applying this compound with penetrant adjuvants during periods of high heat and humidity.[12] 3. Perform a jar test to check for physical incompatibility (e.g., clumping, separation) before mixing a full batch. |
| Poor spray coverage | 1. High Surface Tension: The spray solution may not be spreading effectively on the waxy leaf surface. 2. Incorrect Nozzle Selection: The nozzles used may be producing droplets that are too large or too small. | 1. Incorporate a non-ionic surfactant (NIS) to reduce the surface tension of the spray droplets. 2. Select nozzles that produce a medium droplet size for optimal coverage of most foliage. |
| Wash-off due to rain or irrigation | 1. Lack of Rainfastness: The fungicide has not had sufficient time to dry and adhere to the plant surface.[18] | 1. Add a sticker adjuvant to your tank mix to improve adhesion to the leaf surface.[11] 2. Allow for an adequate drying time before overhead irrigation or anticipated rainfall. |
Quantitative Data on Adjuvant Efficacy
| Adjuvant Type | Adjuvant Rate (% v/v) | Disease Control (%) vs. This compound Alone | Phytotoxicity Rating (0-5) | Comments |
| None (this compound only) | N/A | 0% | 0 | Baseline efficacy. |
| Non-Ionic Surfactant (NIS) | 0.25% | +10% | 0 | Improved spreading and coverage. |
| Crop Oil Concentrate (COC) | 1.0% | +18% | 1 | Enhanced penetration, slight leaf sheen observed. |
| Methylated Seed Oil (MSO) | 0.5% | +22% | 1.5 | Superior penetration, slight leaf burn at higher rates.[10] |
| Sticker | 0.125% | +5% (dry conditions), +30% (post-rain simulation) | 0 | Significantly improved rainfastness. |
Experimental Protocols
Protocol 1: General Efficacy Screening of Adjuvants with this compound
Objective: To evaluate the effect of different classes of adjuvants on the preventative and curative efficacy of this compound against a target fungal pathogen.
Materials:
-
This compound technical grade or formulated product.
-
A selection of adjuvants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), and a sticker adjuvant.
-
Healthy, susceptible host plants.
-
Culture of the target fungal pathogen.
-
Pressurized spray equipment with appropriate nozzles.
-
Controlled environment growth chamber or greenhouse.
Methodology:
-
Plant Propagation: Grow host plants to a uniform growth stage.
-
Treatment Preparation:
-
Prepare a stock solution of this compound at the desired concentration.
-
Prepare separate spray solutions of this compound mixed with each adjuvant at the manufacturer's recommended rates.
-
Include a "this compound only" treatment and an untreated control (water spray).
-
-
Preventative Application:
-
Randomly assign plants to each treatment group.
-
Apply the treatment solutions to the plants until runoff.
-
Allow the plants to dry completely.
-
24 hours after treatment, inoculate the plants with a spore suspension of the target pathogen.
-
-
Curative Application:
-
Inoculate a separate set of plants with the pathogen.
-
24-48 hours after inoculation (depending on the pathogen's infection cycle), apply the treatment solutions.
-
-
Incubation: Place all plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).
-
Disease Assessment: 7-14 days after inoculation, assess disease severity using a visual rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Statistically analyze the data to determine significant differences between treatments.
Protocol 2: Evaluating the Impact of Adjuvants on this compound Rainfastness
Objective: To determine the ability of a sticker adjuvant to improve the rainfastness of this compound.
Materials:
-
Same materials as Protocol 1, plus a rainfall simulator.
Methodology:
-
Treatment Application: Prepare and apply the following treatments to host plants:
-
Untreated control.
-
This compound alone.
-
This compound + sticker adjuvant.
-
-
Drying Period: Allow the treatments to dry on the plant foliage for a specified period (e.g., 1, 2, or 4 hours).
-
Rainfall Simulation: Place the plants in a rainfall simulator and apply a standardized amount of simulated rainfall (e.g., 10 mm over 30 minutes).
-
Inoculation: After the rainfall simulation, allow the plants to dry and then inoculate them with the target pathogen.
-
Incubation and Assessment: Follow steps 5-7 from Protocol 1. The degree of disease control will indicate the rainfastness of the treatment.
Visualizations
Caption: Logical relationship of adjuvants and their mechanisms for enhancing this compound efficacy.
Caption: A typical experimental workflow for screening adjuvants with this compound.
Caption: A decision tree for troubleshooting poor this compound efficacy in experiments.
References
- 1. Adavelt | Corteva Agriscience [corteva.com]
- 2. Corteva Agriscience launches Adavelt™ Active(this compound) New Fungicide – News & Updates [chemrobotics.in]
- 3. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Verpixo® Adavelt® active Fungicide | Corteva Agriscience [corteva.com]
- 6. New plant-based adjuvant increases the effectiveness of fungicides, according to a BASF study - Revista Cultivar [revistacultivar.com]
- 7. corteva.com [corteva.com]
- 8. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 9. toolkit.robseeco.com [toolkit.robseeco.com]
- 10. sancolo.com [sancolo.com]
- 11. borregaard.com [borregaard.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Poor Water Quality May Negatively Impact Pesticide Performance | NC State Extension [waterresources.ces.ncsu.edu]
- 14. lccountymt.gov [lccountymt.gov]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. Spray Water Quality Can Affect Pesticide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 17. Influence of water quality on pesticide efficacy at reduced doses | AHDB [ahdb.org.uk]
- 18. farmprogress.com [farmprogress.com]
- 19. 5 Steps for Proven Performance | Crop Science US [cropscience.bayer.us]
Validation & Comparative
Florylpicoxamid efficacy compared to epoxiconazole and fluxapyroxad
An Objective Comparison of Florylpicoxamid, Epoxiconazole (B1671545), and Fluxapyroxad (B1673505) Efficacy for Fungal Disease Control
Introduction
In the dynamic field of agricultural science, the development of novel fungicides is critical for managing plant diseases, ensuring crop yields, and overcoming pathogen resistance. This guide provides a detailed comparison of the fungicidal efficacy of this compound, a newer picolinamide (B142947) fungicide, with two established broad-spectrum fungicides, epoxiconazole (a triazole) and fluxapyroxad (a carboxamide/SDHI). This document is intended for researchers, scientists, and professionals in crop protection and drug development, offering a synthesis of their modes of action, comparative performance data from experimental trials, and detailed methodologies.
Modes of Action: A Biochemical Overview
The distinct mechanisms by which these three fungicides inhibit fungal growth are fundamental to their efficacy, spectrum of activity, and role in resistance management.
-
This compound: As a member of the picolinamide class (FRAC Group 21), this compound targets the fungal mitochondrial respiratory chain at Complex III.[1] It is a Quinone inside Inhibitor (QiI), binding to the Qi site of the cytochrome bc1 complex.[2][3] This action disrupts the electron transport chain, halting ATP production, which is essential for fungal cellular processes.[3] This mode of action is distinct from strobilurin fungicides (QoO inhibitors), meaning there is no target-site cross-resistance.[3][4]
-
Epoxiconazole: This fungicide is a triazole and functions as a Demethylation Inhibitor (DMI) (FRAC Group 3).[5] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] By disrupting membrane integrity, epoxiconazole effectively prevents fungal growth.[6] It possesses preventative, curative, and eradicative properties.[5]
-
Fluxapyroxad: Belonging to the carboxamide chemical class, fluxapyroxad is a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) (FRAC Group 7).[9] It acts on Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase.[10][11] This blockage disrupts the Krebs cycle and electron transport, thereby preventing energy production and eliminating the building blocks for other cellular components. This action effectively inhibits spore germination, germ tube elongation, and mycelial growth.[12]
Comparative Efficacy Analysis
The performance of a fungicide is determined by its intrinsic activity against a pathogen and its behavior within the plant. This compound has demonstrated potent, broad-spectrum activity, with notable advantages in specific scenarios compared to epoxiconazole and fluxapyroxad.
In Vitro and In Planta Performance
Studies have shown this compound to be highly effective against a wide range of 21 plant pathogenic fungi from the Ascomycota and Basidiomycota phyla.[4] Its potency is particularly high against Zymoseptoria tritici, the causal agent of Septoria wheat leaf blotch.
A direct comparison against a wild-type Z. tritici isolate revealed that this compound was significantly more efficacious than both epoxiconazole and fluxapyroxad.[4] It exhibited superior preventative (applied before infection) and curative (applied after infection) activity, including a remarkable 10-day "reachback" curative capability, arresting mycelial growth and pycnidia development within the leaf tissue.[4]
Table 1: Comparative Efficacy Against Zymoseptoria tritici
| Active Ingredient | FRAC Group | In Vitro EC80 (mg L⁻¹)[4] | In Planta EC80 (mg L⁻¹)[4] | Key Properties |
| This compound | 21 (QiI) | 0.0046 | 0.03 (Preventative) | Superior preventative and curative activity; strong translaminar and systemic movement.[4] |
| Epoxiconazole | 3 (DMI) | - | >1 (Preventative) | Preventative, curative, and eradicative action; efficacy can be limited by resistance.[4][13] |
| Fluxapyroxad | 7 (SDHI) | - | 0.3 (Preventative) | Preventative and curative action; systemic, inhibits spore germination and mycelial growth.[4][9] |
Data sourced from a 2021 study by the Society of Chemical Industry, focusing on a wild-type Z. tritici isolate.[4] EC80 represents the effective concentration required to achieve 80% disease control.
Field Trial Performance
Field trials corroborate the findings from greenhouse studies. Data submitted for regulatory approval indicates that this compound provides control of key diseases like Septoria tritici blotch (STB) and net blotch in barley that is comparable to commercial standards, including formulations containing pyraclostrobin, propiconazole, and metconazole.[14] Similarly, fluxapyroxad, often co-formulated with pyraclostrobin, demonstrates excellent field control of various wheat diseases, including rusts and other foliar diseases, significantly reducing disease incidence and increasing yield compared to untreated controls.[15][16] Epoxiconazole has historically been a reliable component for controlling diseases like yellow rust and Septoria, though its efficacy against certain Septoria strains has diminished in some regions.[13][17]
Table 2: General Field Performance Against Key Wheat Pathogens
| Fungicide | Target Pathogen | Efficacy Rating |
| This compound | Zymoseptoria tritici (Septoria) | Excellent[4][14] |
| Puccinia spp. (Rusts) | Good to Excellent[1] | |
| Epoxiconazole | Zymoseptoria tritici (Septoria) | Fair to Good[13][17] |
| Puccinia striiformis (Stripe Rust) | Very Good to Excellent[13][18] | |
| Fluxapyroxad | Zymoseptoria tritici (Septoria) | Very Good[19] |
| Puccinia spp. (Rusts) | Excellent[19][20] |
Efficacy ratings are synthesized from multiple field trial reports and university extension guides.[1][4][13][14][17][18][19][20] Ratings can vary based on pathogen pressure, resistance, and environmental conditions.
Experimental Protocols
The data presented is derived from rigorous in vitro and in planta experiments. Understanding these methodologies is crucial for interpreting the results.
In Vitro Fungal Growth Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the fungicide on fungal growth.
-
Method:
-
Fungal pathogens are cultured on a suitable growth medium (e.g., Potato Dextrose Agar).
-
A range of concentrations of the test fungicide (this compound, epoxiconazole, fluxapyroxad) are incorporated into the medium.
-
Mycelial plugs from an actively growing culture are placed onto the center of the treated plates.
-
Plates are incubated under controlled conditions (temperature, light) optimal for fungal growth.
-
The diameter of the fungal colony is measured over time.
-
The concentration of the fungicide that inhibits growth by a certain percentage (e.g., 50% or 80%) is calculated to determine EC50 or EC80 values.
-
In Planta Greenhouse Efficacy Evaluation
-
Objective: To assess the fungicide's performance in a whole-plant system, evaluating its preventative and curative activity.
-
Method:
-
Plant Propagation: Host plants (e.g., wheat seedlings) are grown to a specific growth stage (e.g., second-leaf stage) under controlled greenhouse conditions.
-
Fungicide Application: Fungicides are applied to the plants using a sprayer calibrated to deliver a precise dose.
-
Preventative (Protectant) Timing: Fungicide is applied 1-3 days before the plants are inoculated with the fungal pathogen.
-
Curative (Eradicant) Timing: Fungicide is applied 1-10 days after the plants have been inoculated.
-
-
Pathogen Inoculation: A suspension of fungal spores (e.g., Z. tritici) is sprayed onto the plants.
-
Incubation: Plants are placed in a high-humidity environment for 48-72 hours to facilitate infection, then returned to standard greenhouse conditions.
-
Disease Assessment: After a set period (e.g., 14-21 days), the percentage of leaf area covered by disease symptoms (e.g., lesions, pycnidia) is visually assessed.
-
Data Analysis: The percentage of disease control relative to an untreated, inoculated control group is calculated.
-
Conclusion for the Research Professional
The comparative analysis reveals that this compound represents a significant advancement in fungicidal chemistry, particularly for the control of challenging pathogens like Zymoseptoria tritici.
-
This compound distinguishes itself with a novel mode of action (QiI) that is effective against pathogen strains resistant to other fungicide classes and demonstrates superior intrinsic potency and curative activity compared to epoxiconazole and fluxapyroxad in key studies.[4] Its strong systemic and translaminar properties ensure robust plant protection.[4]
-
Fluxapyroxad , as a highly effective SDHI, remains a cornerstone of modern disease management programs.[9] Its broad-spectrum efficacy and systemic nature provide reliable, long-lasting control, especially when used in integrated strategies and co-formulations.[19][21]
-
Epoxiconazole is a veteran DMI that offers broad-spectrum control with preventative and curative action.[5] While still valuable, particularly for rust control, its utility against pathogens like Septoria can be limited by the prevalence of resistant isolates, highlighting the need for rotation with newer modes of action.[13]
For drug development professionals, the success of this compound underscores the value of exploring novel target sites within established metabolic pathways, such as the Qi site in Complex III, to overcome existing resistance issues. The data strongly supports the integration of this compound into resistance management programs, providing a vital tool to extend the lifespan of other valuable fungicide classes.
References
- 1. Corteva Agriscience launches Adavelt™ Active(this compound) New Fungicide – News & Updates [chemrobotics.in]
- 2. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. herbiguide.com.au [herbiguide.com.au]
- 6. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 7. Epoxiconazole - LKT Labs [lktlabs.com]
- 8. Epoxiconazole 30% SC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 11. fao.org [fao.org]
- 12. mda.state.mn.us [mda.state.mn.us]
- 13. Epoxiconazole: How to fill the fungicide gap - Farmers Weekly [fwi.co.uk]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchjournal.co.in [researchjournal.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Individual and combined effects of dosages of azoxystrobin and epoxiconazole in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. F.S.A. Epoxiconazole 500 Fungicide - Four Seasons Agribusiness [fourseasonsag.com]
- 19. plantpath.k-state.edu [plantpath.k-state.edu]
- 20. BASF launches Sistiva fungicide for wheat - Revista Cultivar [revistacultivar.com]
- 21. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Comparative Toxicology of Florylpicoxamid and Fenpicoxamid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of two picolinamide (B142947) fungicides, Florylpicoxamid and Fenpicoxamid. The information is compiled from regulatory agency reports and scientific literature to facilitate a comprehensive understanding of their relative safety and environmental impact.
Executive Summary
This compound and Fenpicoxamid are both broad-spectrum fungicides that act as Quinone inside (Qi) inhibitors, disrupting the mitochondrial electron transport chain in fungi.[1][2] While sharing a common mechanism of action, their toxicological profiles exhibit distinct differences. This compound generally demonstrates low acute toxicity across oral, dermal, and inhalation routes.[3][4] Fenpicoxamid also shows low acute oral and dermal toxicity.[5] Both compounds are noted for their potential risk to aquatic organisms.[6][7] This guide presents a detailed comparison of their toxicological data, experimental methodologies, and a visualization of their shared signaling pathway.
Acute Toxicity
A summary of the acute toxicity data for this compound and Fenpicoxamid is presented in Table 1. Both fungicides exhibit low acute toxicity via the oral and dermal routes in rats.
Table 1: Comparative Acute Toxicity of this compound and Fenpicoxamid
| Parameter | This compound | Fenpicoxamid | Test Guideline |
| Acute Oral LD₅₀ (Rat) | > 2000 mg/kg bw[4] | > 2000 mg/kg bw[5] | OECD 401/423 |
| Acute Dermal LD₅₀ (Rat) | > 2000 mg/kg bw[4] | > 5000 mg/kg bw[5] | OECD 402 |
| Acute Inhalation LC₅₀ (Rat) | > 5.48 mg/L[4] | > 0.53 mg/L[5] | OECD 403 |
| Skin Irritation (Rabbit) | Non-irritant[8] | Non-irritating[5] | OECD 404 |
| Eye Irritation (Rabbit) | Slightly irritating[8] | Minimally irritating[5] | OECD 405 |
| Skin Sensitization (Mouse) | Not a sensitizer[8] | Not a dermal sensitizer[5] | OECD 406 |
Chronic Toxicity
Chronic toxicity studies reveal systemic effects at repeated high doses for both compounds. A consistent effect observed for this compound is decreased body weight.[3] For Fenpicoxamid, liver and thyroid changes have been noted in rats.[9] Key chronic toxicity endpoints are summarized in Table 2.
Table 2: Comparative Chronic Toxicity of this compound and Fenpicoxamid
| Study Type | Species | This compound (NOAEL) | Fenpicoxamid (NOAEL) | Test Guideline |
| 90-Day Oral Study | Rat | 84 mg/kg bw/day[8] | 732 mg/kg bw/day | OECD 408 |
| 90-Day Oral Study | Dog | 150 mg/kg bw/day | 939 mg/kg bw/day | OECD 409 |
| 1-Year Oral Study | Dog | Not Found | 84 mg/kg bw/day | OECD 409 |
| Developmental Toxicity | Rabbit | 10 mg/kg bw/day (maternal)[8] | 52.8 mg/kg bw/day (maternal)[5] | OECD 414 |
| Carcinogenicity | Rat | Not Likely to be Carcinogenic to Humans[10] | Limited evidence of carcinogenicity[11] | OECD 451/453 |
Ecotoxicology
Both this compound and Fenpicoxamid are recognized for their potential toxicity to aquatic organisms.[6][7] Quantitative data for key aquatic species are presented in Table 3.
Table 3: Comparative Aquatic Ecotoxicity of this compound and Fenpicoxamid
| Organism | Endpoint | This compound | Fenpicoxamid | Test Guideline |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC₅₀ | 0.01 mg/L[7] | Not Found | OECD 203 |
| Fathead Minnow (Pimephales promelas) | 96-hr LC₅₀ | 0.015 mg/L[7] | Not Found | OECD 203 |
| Daphnia magna | 48-hr EC₅₀ | 0.059 mg/L[7] | Not Found | OECD 202 |
| Green Algae (Pseudokirchneriella subcapita) | 72-hr EyC₅₀ | 1.4 mg/L[7] | Not Found | OECD 201 |
Mechanism of Action: Qi Inhibition
This compound and Fenpicoxamid function by inhibiting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] Specifically, they bind to the Quinone inside (Qi) site, which obstructs the oxidation of ubiquinol (B23937) and halts the electron transfer process.[12][13] This disruption of cellular respiration ultimately leads to fungal cell death.
References
- 1. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 2. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 3. Federal Register :: Request Access [unblock.federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. apps.who.int [apps.who.int]
- 6. Fenpicoxamid (Ref: XDE 777) [sitem.herts.ac.uk]
- 7. 30agro.co.kr [30agro.co.kr]
- 8. apvma.gov.au [apvma.gov.au]
- 9. fsc.go.jp [fsc.go.jp]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Federal Register :: Fenpicoxamid; Pesticide Tolerances [federalregister.gov]
- 12. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Florylpicoxamid and Boscalid for the Management of Gray Mold (Botrytis cinerea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fungicides, Florylpicoxamid and Boscalid (B143098), for the control of gray mold, a significant plant disease caused by the fungus Botrytis cinerea. The information presented herein is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data.
Overview and Mechanism of Action
This compound and Boscalid are both effective fungicides against a broad spectrum of plant pathogens, including Botrytis cinerea. However, they belong to different chemical classes and have distinct modes of action, which is a crucial factor in fungicide resistance management.
This compound is a second-generation picolinamide (B142947) fungicide.[1] It acts as a Quinone inside Inhibitor (QiI), targeting the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).[1][2] This inhibition disrupts the mitochondrial electron transport chain, leading to a cessation of cellular respiration and energy production in the fungus.
Boscalid is a carboxamide fungicide and is classified as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI).[3] It targets Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase.[3] This action also blocks the electron transport chain, ultimately depriving the fungal cells of energy.
The differing modes of action mean that this compound does not exhibit cross-resistance with SDHI fungicides like Boscalid, nor with other classes such as Quinone outside Inhibitors (QoIs) or methyl benzimidazole (B57391) carbamates.[2]
Comparative Efficacy
Experimental data indicates that this compound is a highly effective fungicide against Botrytis cinerea, demonstrating strong inhibitory activity across various developmental stages of the fungus.
In Vitro Efficacy
In laboratory settings, this compound has shown potent inhibition of B. cinerea. The mean effective concentration for 50% growth inhibition (EC₅₀) has been determined for various fungal activities.
| Fungicide | Mean EC₅₀ (µg/mL) for Mycelial Growth | EC₅₀ Range (µg/mL) for Mycelial Growth | EC₅₀ (µg/mL) for Spore Germination |
| This compound | 0.04 ± 0.017[2] | Not specified | 0.0062 ± 0.0007[2] |
| Boscalid | 0.3 - 6.39 (mean values from different years)[4] | 0.01 - 85.56[4] | 1.10 - 393[5] |
Note: EC₅₀ values for Boscalid can vary significantly depending on the resistance profile of the Botrytis cinerea population.[4][5][6]
In Vivo and Field Efficacy
Field trials have demonstrated the practical effectiveness of both fungicides. A key study directly comparing the two found that this compound provided more effective control of gray mold on tomatoes at lower application rates than Boscalid.[2]
| Fungicide | Application Rate (g a.i. ha⁻¹) | Relative Efficacy |
| This compound | 90, 112.5, and 135[2] | More effective control than Boscalid[2] |
| Boscalid | 300[2] | Used as a reference standard[2] |
In another study on strawberries, a combination of fludioxonil (B1672872) and cyprodinil (B131803) completely prevented post-harvest gray mold, while pyrimethanil (B132214) and boscalid reduced the disease by 88% and 42%, respectively, compared to the untreated control.[7]
Resistance Profile
Fungicide resistance in Botrytis cinerea is a significant concern. The development of resistance to Boscalid has been documented in various regions and crops.[4][5][6] This resistance is often associated with mutations in the SdhB subunit of the succinate dehydrogenase enzyme.[5]
This compound, with its different mode of action, offers a valuable tool for resistance management. Studies have shown no cross-resistance between this compound and SDHI fungicides like Boscalid.[2] This makes it a suitable rotation partner in a fungicide program to mitigate the development of resistance.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of these fungicides.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the growth of the fungus.
-
Fungal Isolates: Botrytis cinerea isolates are obtained from infected plant tissues and purified by single-spore isolation on a suitable medium like Potato Dextrose Agar (PDA).[6]
-
Fungicide Solutions: Stock solutions of this compound and Boscalid are prepared, typically by dissolving the technical grade active ingredient in a solvent like methanol.[4] Serial dilutions are then made.
-
Amended Media: The fungicide solutions are added to molten PDA to achieve a range of final concentrations.[6] The amended media is then poured into Petri dishes.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control plate.[6]
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a set period (e.g., 3 days).[6]
-
Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[4]
Field Efficacy Trial
This type of trial evaluates the performance of fungicides under real-world agricultural conditions.
-
Trial Site and Design: The trial is conducted in a field with a history of gray mold incidence. A randomized complete block design with multiple replicates (e.g., 4) is typically used.[8] Each plot has a defined size.
-
Crop and Cultivar: A susceptible crop and cultivar are used to ensure adequate disease pressure.[8]
-
Treatments: Treatments include different application rates of this compound, Boscalid, a reference fungicide, and an untreated control.[8]
-
Fungicide Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing and frequency of applications are based on the label recommendations and disease pressure.
-
Disease Assessment: Disease severity is assessed at specified intervals, often at harvest. This can be done by evaluating the percentage of infected plant parts (e.g., fruits, flowers) or the percentage of the area of plant tissue affected by the disease on a sample of plants or fruits from each plot.[8]
-
Data Analysis: The collected data on disease severity is statistically analyzed (e.g., using ANOVA) to determine the significance of the differences between treatments. The control efficacy is calculated based on the reduction in disease severity compared to the untreated control.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Sensitivity of Botrytis cinerea from Vineyards to Boscalid, Isofetamid, and Pydiflumetofen in Shandong Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
Florylpicoxamid: An Environmental Impact Assessment and Comparison with Alternative Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive environmental impact assessment of the fungicide Florylpicoxamid and compares its performance with several alternative fungicides: Azoxystrobin, Tebuconazole, Chlorothalonil, and Mancozeb. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these crop protection agents.
Executive Summary
This compound is a broad-spectrum fungicide that has been registered for use on various food crops and golf courses.[1][2] While it is considered to have low acute toxicity to mammals, birds, and honeybees, regulatory agencies have identified potential risks to aquatic organisms, terrestrial invertebrates, and non-target plants.[1][2] This guide presents a detailed comparison of the environmental fate and ecotoxicological profiles of this compound and its alternatives, supported by quantitative data and experimental protocols.
Comparative Environmental Data
The following tables summarize the key environmental parameters for this compound and its alternatives. This data allows for a direct comparison of their potential environmental impact.
Ecotoxicity Data
| Chemical | Organism | Endpoint | Value (mg/L) | Reference |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.01 | [3] |
| Fathead Minnow (Pimephales promelas) | 96h LC50 | 0.015 | [3] | |
| Daphnia magna | 48h EC50 | 0.059 | [3] | |
| Azoxystrobin | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.47 | [4] |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | 1.1 | [4] | |
| Daphnia magna | 48h EC50 | 0.28 | [4] | |
| Tebuconazole | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 4.4 | [5] |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | 5.7 | [5] | |
| Daphnia magna | 48h EC50 | 4.1 | [5] | |
| Chlorothalonil | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.017 | [6] |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | 0.023 | [6] | |
| Daphnia magna | 48h EC50 | 0.076 | [6] | |
| Mancozeb | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.46 | [7] |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | 1.54 | [7] | |
| Daphnia magna | 48h EC50 | 0.58 | [7] |
Environmental Fate Data
| Chemical | Soil Aerobic Metabolism Half-life (days) | Aquatic Aerobic Metabolism Half-life (days) | Hydrolysis Half-life (days) at pH 7 | Log Kow | Bio-concentration Factor (BCF) |
| This compound | 0.44 - 1.21 | 0.08 - 0.1 | 16.7 | 4.2 - 4.3 | 87 - 105 |
| Azoxystrobin | 72 - 164 | 11 - 17 (Photodegradation) | Stable | 2.5 | 3.5 |
| Tebuconazole | 25.8 - 610 | Stable to hydrolysis | Stable | 3.7 | 76 - 144 |
| Chlorothalonil | 1 - 3.5 | 0.18 - 8.8 | Stable | 2.9 | ~30 |
| Mancozeb | < 2 | < 2 | < 1 | 1.3 | Low potential |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of environmental safety data for chemicals.
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of the test substance to aquatic organisms.
Principle: Fish or aquatic invertebrates are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for a defined period (e.g., 96 hours for fish, 48 hours for daphnids). Mortality or other specified effects are observed, and the concentration that is lethal to 50% of the test organisms (LC50) or causes a specified effect in 50% of the organisms (EC50) is calculated.
Key Methodological Aspects (based on OECD Guidelines 202 and 203):
-
Test Organisms: Specified species of fish (e.g., Oncorhynchus mykiss, Pimephales promelas) or aquatic invertebrates (e.g., Daphnia magna) of a defined age and health status.
-
Test Conditions: Controlled temperature, lighting, and water quality parameters (pH, dissolved oxygen, hardness).
-
Exposure Concentrations: A geometric series of at least five concentrations and a control group.
-
Observations: Regular observation of mortality and any sublethal effects.
-
Data Analysis: Statistical methods (e.g., probit analysis) are used to calculate the LC50/EC50 and its confidence limits.
Soil Metabolism Studies
Objective: To determine the rate and route of degradation of the test substance in soil under aerobic or anaerobic conditions.
Principle: The test substance, typically radiolabelled, is applied to soil samples which are then incubated under controlled laboratory conditions (temperature, moisture). At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.
Key Methodological Aspects (based on OECD Guideline 307):
-
Soil: Well-characterized soil with known physical and chemical properties.
-
Test Substance: Application of the test substance at a concentration relevant to its agricultural use.
-
Incubation: Controlled temperature and moisture content, with aeration for aerobic studies or purging with an inert gas for anaerobic studies.
-
Analysis: Extraction of soil samples with appropriate solvents and analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The rate of degradation is typically modeled using first-order kinetics to calculate the time required for 50% dissipation (DT50).
Environmental Impact Assessment Workflow and Degradation Pathways
The following diagrams illustrate the general workflow for an environmental impact assessment of a pesticide and the degradation pathways of this compound and its alternatives.
Conclusion
This compound presents a valuable tool for integrated pest management programs, particularly in managing fungal resistance. However, its environmental risk profile, especially concerning aquatic ecosystems, necessitates careful consideration and adherence to mitigation measures. When compared to some older fungicides like Chlorothalonil, this compound shows a more rapid degradation in soil and water. However, its high acute toxicity to aquatic organisms is a significant concern. Alternatives such as Azoxystrobin and Tebuconazole have their own distinct environmental profiles, with varying degrees of persistence and toxicity. The selection of an appropriate fungicide should therefore be based on a thorough risk assessment that considers the specific environmental conditions of the application area and the susceptibility of local non-target organisms. This guide provides the foundational data to support such an assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and ... - OECD - Google Libros [books.google.com.ec]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 5. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 6. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Florylpicoxamid: A Comparative Analysis of Performance Against Wild-Type and Resistant Zymoseptoria tritici
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicide Florylpicoxamid's performance against both wild-type and fungicide-resistant strains of Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat. The information presented herein is synthesized from publicly available experimental data to aid in research and development efforts.
Executive Summary
This compound is a novel picolinamide (B142947) fungicide that demonstrates high efficacy against Zymoseptoria tritici. It operates through a distinct mode of action, inhibiting the quinone inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III), classifying it as a QiI fungicide (FRAC Group 21). This unique mechanism provides a crucial advantage in managing fungicide resistance, as it shows no cross-resistance to existing fungicide classes such as strobilurins (QoI inhibitors) and azoles (DMI inhibitors). While specific quantitative data for this compound against characterized resistant Z. tritici strains is emerging, studies on the closely related compound fenpicoxamid (B607437), along with qualitative statements regarding this compound, strongly indicate its effectiveness against strains resistant to other fungicide groups.
Performance Against Wild-Type Zymoseptoria tritici
This compound exhibits potent activity against wild-type Z. tritici both in laboratory settings and in planta.
In Vitro Performance:
In microtiter plate-based growth inhibition assays, this compound has been shown to be highly effective at inhibiting the growth of Z. tritici.
| Fungicide | EC80 (mg/L) for in vitro growth inhibition |
| This compound | 0.0046[1] |
In Planta Performance:
Greenhouse trials have demonstrated this compound's strong preventative and curative activity, outperforming several established fungicides.
| Fungicide | Application Type | EC80 (mg/L) for in planta disease control |
| This compound | Preventative | 0.03[1] |
Furthermore, when applied as both a preventative and curative treatment, this compound was more efficacious than epoxiconazole, fluxapyroxad, and benzovindiflupyr (B602336) against a wild-type Z. tritici isolate.[1] It also demonstrated superior 10-day curative "reach-back" activity.[1]
Performance Against Resistant Zymoseptoria tritici
A key attribute of this compound is its novel mode of action, which circumvents common resistance mechanisms developed by Z. tritici against other fungicides.
Cross-Resistance Profile:
Multiple studies have confirmed that no cross-resistance has been observed between this compound and strobilurin (QoI) or azole (DMI) fungicides.[1] This is attributed to its different target site within the mitochondrial respiratory chain.
While direct EC50 values for this compound against specific resistant Z. tritici strains are not yet widely published, data from its predecessor, fenpicoxamid, provides strong evidence of its likely performance. Fenpicoxamid is not impacted by the G143A mutation that confers resistance to strobilurin fungicides, nor by alterations in the CYP51 gene responsible for azole resistance.
One study on fenpicoxamid against QoI-resistant isolates of the wheat pathogen Pyrenophora tritici-repentis provides a quantitative insight into the expected efficacy against strobilurin-resistant pathogens.
| Fungicide | Organism | Resistance Profile | EC50 Range (µg/mL) for in vitro spore germination inhibition |
| Fenpicoxamid | Pyrenophora tritici-repentis | QoI-resistant | 0.004 - 0.067[2] |
This data suggests that this compound will likely exhibit similar high potency against strobilurin-resistant Z. tritici.
Mode of Action: Inhibition of Mitochondrial Complex III
This compound targets the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding event disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
References
Florylpicoxamid: A Comparative Human Health Risk Assessment Guide for Researchers
For Immediate Release
[City, State] – [Date] – This guide offers a comprehensive comparison of the human health risk assessment of florylpicoxamid, a broad-spectrum picolinamide (B142947) fungicide, with several key alternatives used in agriculture. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of toxicological data, experimental methodologies, and modes of action to inform research and development in crop protection.
This compound has been identified as a quinone inside (QiI) inhibitor, disrupting the fungal mitochondrial electron transport system at complex III.[1][2][3][4] The U.S. Environmental Protection Agency (EPA) has concluded that there is a reasonable certainty that no harm will result to the general population, including infants and children, from aggregate exposure to this compound residues when used according to the label.[5][6][7]
This guide presents a comparative analysis of this compound against other widely used fungicides, including the strobilurins azoxystrobin (B1666510) and pyraclostrobin, and the succinate (B1194679) dehydrogenase inhibitors (SDHIs) fluxapyroxad (B1673505) and benzovindiflupyr (B602336).
Comparative Toxicological Data
The following table summarizes key toxicological endpoints for this compound and its alternatives, providing a quantitative basis for comparison.
| Active Ingredient | Chemical Class | Acute Oral LD50 (rat) | Acceptable Daily Intake (ADI) | Chronic NOAEL (rat) | Developmental Toxicity NOAEL (rabbit) | Carcinogenicity Classification |
| This compound | Picolinamide | > 2000 mg/kg[1] | 0.1 mg/kg bw/day[1][8] | 14 mg/kg bw/day (2-year)[8] | 10 mg/kg bw/day[8] | Not Likely to be Carcinogenic to Humans[9] |
| Azoxystrobin | Strobilurin | > 5000 mg/kg | 0.2 mg/kg bw/day | 18.2 mg/kg bw/day (2-year) | 25 mg/kg bw/day | Not Likely to be Carcinogenic to Humans[2] |
| Pyraclostrobin | Strobilurin | > 5000 mg/kg[10] | 0.03 mg/kg bw/day | 3.4 mg/kg bw/day (2-year) | 5 mg/kg bw/day | Not Likely to be Carcinogenic to Humans[3] |
| Fluxapyroxad | SDHI | > 2000 mg/kg | 0.02 mg/kg bw/day[11][12] | 4.8 mg/kg bw/day (2-year) | 15 mg/kg bw/day | Not Likely to be Carcinogenic to Humans |
| Benzovindiflupyr | SDHI | 558 mg/kg | 0.012 mg/kg bw/day[5] | 1.21 mg/kg bw/day (2-year)[5] | 5 mg/kg bw/day | Suggestive evidence of carcinogenicity, but not expected to pose a cancer risk to humans at relevant exposure levels[5] |
Experimental Protocols
The toxicological data presented in this guide are derived from a battery of standardized tests conducted in accordance with international guidelines. Key studies include:
-
Acute Oral Toxicity: Typically performed in rats, this study determines the single dose of a substance that is lethal to 50% of the test population (LD50).
-
Chronic Toxicity/Carcinogenicity: These are long-term studies, often lasting up to two years in rodents, designed to assess the potential for a substance to cause cancer and other chronic health effects from repeated exposure over a lifetime. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are observed.
-
Developmental Toxicity: These studies, usually conducted in pregnant rats and rabbits, evaluate the potential for a substance to cause adverse effects on the developing fetus. The NOAEL for maternal and developmental toxicity is determined.
-
Reproductive Toxicity: Typically a two-generation study in rats, this assesses the potential effects of a substance on reproductive performance and the health of offspring.
Visualizing Mechanisms and Workflows
To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: this compound's mode of action in the fungal mitochondrial electron transport chain.
Caption: A representative experimental workflow for a 90-day oral toxicity study.
Summary of Findings
This compound exhibits low acute oral toxicity.[1][5] The acceptable daily intake (ADI) for this compound has been established at 0.1 mg/kg bw/day, based on a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg bw/day from a rabbit developmental toxicology study.[8] This value is comparable to or higher than the ADIs for the selected alternatives, suggesting a favorable chronic risk profile.
The U.S. EPA has determined that this compound is "not likely to be carcinogenic to humans," a classification shared with the strobilurin alternatives azoxystrobin and pyraclostrobin.[9] While benzovindiflupyr shows "suggestive evidence of carcinogenicity," it is not expected to pose a cancer risk to humans at relevant exposure levels.[5]
No evidence of neurotoxicity or immunotoxicity has been observed in the toxicity database for this compound.[5] Furthermore, no increased susceptibility to fetuses or offspring was observed in developmental and reproductive toxicity studies.[5]
Conclusion
The human health risk assessment of this compound indicates a low level of concern. Its toxicological profile, particularly its ADI and carcinogenicity classification, is comparable or favorable to the selected widely used fungicides. This guide provides researchers and scientists with the necessary data and context to evaluate this compound's safety profile in relation to other available crop protection solutions.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Federal Register :: Azoxystrobin; Pesticide Tolerances [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fsc.go.jp [fsc.go.jp]
- 6. Pyraclostrobin (JMPR 2003) [inchem.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 4.19 Pyraclostrobin (210)(T)* [fao.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fao.org [fao.org]
Florylpicoxamid: An Ecotoxicological Comparison with Alternative Fungicides in Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ecotoxicity of the fungicide Florylpicoxamid on aquatic organisms, benchmarked against four other commercially available fungicides: Fluxapyroxad, Cyprodinil, Pyraclostrobin, and Azoxystrobin. The data presented is compiled from publicly available safety data sheets and scientific literature, offering a quantitative and methodological overview to inform research and development decisions.
Acute and Chronic Ecotoxicity Data Comparison
The following tables summarize the acute and chronic toxicity of this compound and its alternatives to key aquatic organisms representing different trophic levels: fish, invertebrates, and algae. Lower LC50/EC50 and NOEC values indicate higher toxicity.
Fish Toxicity Data
| Fungicide | Test Species | Endpoint | Duration | Value (mg/L) |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.01[1] |
| Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 0.015[1] | |
| Cyprinodon variegatus (Sheepshead Minnow) | NOEC | 28 d | 0.0008[1] | |
| Pimephales promelas (Fathead Minnow) | NOEC | 28 d | 0.0034[1] | |
| Fluxapyroxad | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.29 |
| Cyprinus carpio (Carp) | NOEC | 28 d | 0.036 | |
| Cyprodinil | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 2.0 |
| Pimephales promelas (Fathead Minnow) | NOEC | 28 d | 0.021 | |
| Pyraclostrobin | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.006[2] |
| Danio rerio (Zebrafish) | LC50 | 96 h | 0.0062[2] | |
| Azoxystrobin | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.47 |
| Pimephales promelas (Fathead Minnow) | NOEC | 33 d | 0.018 |
Aquatic Invertebrate Toxicity Data
| Fungicide | Test Species | Endpoint | Duration | Value (mg/L) |
| This compound | Daphnia magna (Water Flea) | EC50 | 48 h | 0.059[1] |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.0137[1] | |
| Fluxapyroxad | Daphnia magna (Water Flea) | EC50 | 48 h | 6.78 |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.5 | |
| Cyprodinil | Daphnia magna (Water Flea) | EC50 | 48 h | 0.1 |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.01 | |
| Pyraclostrobin | Daphnia magna (Water Flea) | EC50 | 48 h | 0.016[2] |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.004 | |
| Azoxystrobin | Daphnia magna (Water Flea) | EC50 | 48 h | 0.28 |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.05 |
Algae and Aquatic Plant Toxicity Data
| Fungicide | Test Species | Endpoint | Duration | Value (mg/L) |
| This compound | Pseudokirchneriella subcapitata | EyC50 | 72 h | 1.4[1] |
| Lemna gibba (Duckweed) | NOEC | 7 d | 0.152[1] | |
| Fluxapyroxad | Pseudokirchneriella subcapitata | ErC50 | 72 h | >100 |
| Lemna gibba (Duckweed) | ErC50 | 7 d | 3.0 | |
| Cyprodinil | Scenedesmus subspicatus | ErC50 | 72 h | 0.11 |
| Lemna gibba (Duckweed) | ErC50 | 7 d | 0.88 | |
| Pyraclostrobin | Pseudokirchneriella subcapitata | ErC50 | 72 h | 0.033 |
| Lemna gibba (Duckweed) | ErC50 | 7 d | 0.019 | |
| Azoxystrobin | Pseudokirchneriella subcapitata | ErC50 | 72 h | 1.08 |
| Lemna gibba (Duckweed) | ErC50 | 7 d | 0.14 |
Experimental Protocols
The ecotoxicity data presented in this guide are predominantly based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the results.
Fish Acute Toxicity Test (based on OECD Guideline 203)[1]
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organisms: Typically, juvenile rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are used. At least seven fish are used for each test concentration and for the control group.[1]
-
Test Conditions: Fish are exposed to at least five concentrations of the test substance in a geometric series. The test is conducted for 96 hours, with mortality and any sublethal effects recorded at 24, 48, 72, and 96 hours.[1]
-
Data Analysis: The cumulative mortality at each observation time is plotted against the test concentration to determine the LC50 value.
Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)[1]
This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) within a 48-hour exposure period.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used. At least 20 animals, divided into four groups of five, are used for each test concentration and for the controls.[3]
-
Test Conditions: The daphnids are exposed to at least five concentrations of the test substance for 48 hours. Immobilisation is observed at 24 and 48 hours.[3]
-
Data Analysis: The number of immobilized daphnids is recorded, and the EC50 is calculated by plotting the percentage of immobilized organisms against the test substance concentration.
Alga Growth Inhibition Test (based on OECD Guideline 201)[1]
This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
-
Test Organisms: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata, are used.
-
Test Conditions: The algae are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
-
Data Analysis: Algal growth is measured by cell counts or other biomass indicators. The growth inhibition is then plotted against the test concentrations to calculate the EC50.
Chronic Toxicity Tests
Chronic toxicity is assessed over a longer period and evaluates sublethal endpoints such as reproduction and growth.
-
Fish Early-life Stage Toxicity Test (based on OECD Guideline 210): This test exposes fish from the embryonic stage to early juvenile stages to determine the No-Observed-Effect Concentration (NOEC).
-
Daphnia magna Reproduction Test (based on OECD Guideline 211): This test assesses the impact on the reproductive output of Daphnia magna over a 21-day period to determine the NOEC.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an aquatic ecotoxicity study, from the initial range-finding test to the definitive determination of toxicity endpoints.
Caption: A generalized workflow for aquatic ecotoxicity testing.
References
Florylpicoxamid: A Comparative Performance Analysis Against Other Picolinamide Fungicides
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of a new generation of picolinamide (B142947) fungicides.
Florylpicoxamid, a second-generation picolinamide fungicide, has emerged as a potent broad-spectrum agent for controlling a wide array of plant pathogenic fungi. This guide provides a comprehensive comparison of this compound's performance with its predecessor, fenpicoxamid (B607437), and other picolinamide fungicides, supported by experimental data. It also delves into the experimental protocols used to evaluate these fungicides and their shared mechanism of action.
Executive Summary
This compound and other picolinamide fungicides, such as fenpicoxamid, belong to the Fungicide Resistance Action Committee (FRAC) Group 21. They act as Quinone inside (Qi) inhibitors of the mitochondrial cytochrome bc1 complex (Complex III), disrupting the fungal respiratory electron transport chain. This mode of action is distinct from other fungicide classes like strobilurins (QoI inhibitors) and demethylation inhibitors (DMIs), making them valuable tools for resistance management.
Experimental data demonstrates that both this compound and fenpicoxamid provide comparable or superior control of key fungal diseases compared to established non-picolinamide fungicides. Notably, in field trials, both compounds have shown high efficacy against Cercospora beticola in sugar beet and Zymoseptoria tritici in wheat. While direct comparative data across a wide range of pathogens is still emerging, available studies indicate this compound often exhibits a competitive or even superior performance profile.
Comparative Performance Data
The following tables summarize the available quantitative data comparing the performance of this compound and fenpicoxamid, as well as against other standard fungicides.
Table 1: In-Planta Efficacy Against Cercospora beticola (Cercospora Leaf Spot) in Sugar Beet
| Fungicide | Application Rate (g a.s./ha) | Disease Control (%) | Data Source(s) |
| This compound | 50 | 67.48 | [1] |
| 75 | 77.63 | [1] | |
| 100 | 84.23 | [1] | |
| Fenpicoxamid | 50 | 61.01 | [1] |
| 75 | 76.45 | [1] | |
| 100 | 84.2 | [1] | |
| Difenoconazole (DMI) | 100 | 67.91 | [1] |
| Epoxiconazole (DMI) | 125 | Comparable or inferior to this compound & Fenpicoxamid at 100-150 g a.s./ha | [1][2] |
Table 2: In-Vitro and In-Planta Efficacy Against Zymoseptoria tritici (Wheat Leaf Blotch)
| Fungicide | Metric | Value (mg L⁻¹) | Efficacy | Data Source(s) |
| This compound | In-vitro GI80 | 0.0046 | 80% growth inhibition | [2][3] |
| In-planta DC80 (preventative) | 0.03 | 80% disease control | [2][3] | |
| Fenpicoxamid | In-vitro EC₅₀ | 0.051 | 50% effective concentration | [4][5] |
| Epoxiconazole (DMI) | In-planta | This compound more efficacious | - | [3] |
| Fluxapyroxad (SDHI) | In-planta | This compound more efficacious | - | [3] |
| Benzovindiflupyr (SDHI) | In-planta | This compound more efficacious | - | [3] |
GI80: 80% growth inhibition; DC80: 80% disease control; EC₅₀: 50% effective concentration
Mechanism of Action: Qi Inhibition
Picolinamide fungicides target the Qi site of the cytochrome bc1 complex within the fungal mitochondrial membrane. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, a critical step in the electron transport chain. The disruption of this process inhibits ATP synthesis, leading to cellular energy deprivation and ultimately, fungal cell death.[4] This mechanism is distinct from QoI fungicides (strobilurins) which bind to the Qo site of the same complex, meaning there is no cross-resistance between these two important fungicide classes.[2]
Experimental Protocols
The data presented in this guide is derived from standardized experimental methodologies designed to assess the efficacy of fungicides. Below are detailed protocols for key experiments.
In-Planta Fungicide Efficacy Trial (Field)
This protocol describes a typical field trial to evaluate the efficacy of fungicides against a foliar pathogen, such as Cercospora beticola on sugar beet, using a Randomized Complete Block Design (RCBD).
-
Trial Setup:
-
Experimental Design: Randomized Complete Block Design (RCBD) with four to six replications.[6] This design minimizes the effects of field variability.
-
Plot Size: Individual plots are of a size suitable for commercial application techniques and to minimize inter-plot interference.
-
Crop Husbandry: Standard agronomic practices for the specific crop are followed regarding planting, fertilization, and weed control.
-
-
Inoculation (if required):
-
If natural disease pressure is insufficient, plots are artificially inoculated with a suspension of fungal spores or mycelial fragments to ensure a uniform disease outbreak.
-
-
Fungicide Application:
-
Treatments, including the test products (e.g., this compound, fenpicoxamid) at various rates, a standard reference fungicide, and an untreated control, are randomly assigned to plots within each block.
-
Applications are made using calibrated sprayers to ensure accurate and uniform coverage. The timing of applications is determined by the crop growth stage and disease development.
-
-
Disease Assessment:
-
Disease severity is assessed visually at multiple time points after application using a standardized rating scale (e.g., percentage of leaf area affected).
-
The Area Under the Disease Progress Curve (AUDPC) is often calculated to provide a quantitative summary of disease development over time.
-
-
Data Analysis:
-
Data on disease severity and crop yield are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different fungicide treatments.
-
In-Vitro Fungal Growth Inhibition Assay
This protocol outlines a common laboratory method to determine the direct inhibitory effect of a fungicide on fungal growth.
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is amended with a range of concentrations of the test fungicide. A solvent control (without fungicide) is also prepared.
-
Inoculation: A standardized plug of mycelium or a suspension of spores of the target fungus is placed in the center of each agar (B569324) plate.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, light).
-
Measurement: The diameter of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the solvent control. The EC₅₀ (Effective Concentration to inhibit 50% of growth) is then determined by plotting the inhibition data against the logarithm of the fungicide concentration.
Translaminar Activity Assessment
This protocol is used to evaluate the ability of a fungicide to move from the treated leaf surface to the untreated surface.
-
Plant Preparation: Healthy plants with fully expanded leaves are used.
-
Application: A precise amount of the fungicide is applied to a defined area on the adaxial (upper) surface of a leaf, leaving the abaxial (lower) surface untreated.
-
Inoculation: After a set period to allow for absorption and movement, the untreated abaxial surface of the leaf is inoculated with the target pathogen.
-
Incubation and Assessment: The plants are incubated under conditions favorable for disease development. The level of disease control on the untreated surface is then assessed and compared to control plants. This provides a measure of the fungicide's translaminar activity.[7]
Conclusion
This compound represents a significant advancement in the picolinamide class of fungicides, demonstrating high efficacy against a broad spectrum of fungal pathogens. Its performance is comparable, and in some cases superior, to its predecessor fenpicoxamid and other established fungicides. The unique QiI mode of action makes this compound a critical tool for managing fungicide resistance in various crops. The robust experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this and other novel fungicidal compounds. As more direct comparative data becomes available, a more nuanced understanding of the relative strengths of different picolinamide fungicides will emerge, further aiding in the development of effective and sustainable disease management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A revised model of fungicide translaminar activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Florylpicoxamid: A Comparative Analysis of its Preventative and Curative Fungicidal Properties
For Researchers, Scientists, and Drug Development Professionals
Florylpicoxamid, a novel picolinamide (B142947) fungicide, has emerged as a potent agent for the control of a broad spectrum of plant pathogenic fungi. This guide provides a comprehensive comparison of this compound's preventative and curative efficacy against key agricultural fungicides, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate replication and further research.
Executive Summary
This compound demonstrates robust preventative and curative activity against a wide range of Ascomycota and Basidiomycota pathogens.[1][2] Its novel mode of action, targeting the Qi site of the mitochondrial cytochrome bc1 complex, provides a critical tool for fungicide resistance management as it shows no cross-resistance with existing fungicides like strobilurins and azoles.[1][3] Experimental data reveals this compound's superior performance in both preventative and curative applications compared to several industry-standard fungicides across various pathosystems.
Mechanism of Action: Qi Site Inhibition
This compound functions by inhibiting the fungal mitochondrial electron transport chain at the Quinone inside (Qi) binding site of the cytochrome bc1 complex (Complex III).[1][3][4][5] This disruption of cellular respiration ultimately leads to fungal cell death.
Comparative Efficacy Data
The following tables summarize the comparative performance of this compound against other fungicides in controlling key plant pathogens.
Table 1: In Vitro Mycelial Growth Inhibition (EC50 values in µg/mL)
| Pathogen | This compound | Boscalid (B143098) |
| Botrytis cinerea | 0.051 ± 0.0072 | - |
Data sourced from a study on 129 isolates of B. cinerea.[3]
Table 2: In Planta Disease Control of Wheat Leaf Blotch (Zymoseptoria tritici)
| Treatment | Application Rate (g a.i./ha) | Preventative Control (%) | 10-Day Curative Control (%) |
| This compound | 0.03 (mg/L) | 80 | Superior to references |
| Epoxiconazole | - | Less efficacious | Less efficacious |
| Fluxapyroxad | - | Less efficacious | Less efficacious |
| Benzovindiflupyr | - | Less efficacious | Less efficacious |
This compound demonstrated 80% disease control in planta at 0.03 mg/L when applied as a preventative treatment and showed superior 10-day curative reachback activity compared to the reference fungicides.[1]
Table 3: In Planta Disease Control of Gray Mold (Botrytis cinerea) on Tomato Fruit
| Treatment | Application Rate (g a.i./ha) | Efficacy |
| This compound | 90 | More effective than Boscalid |
| This compound | 112.5 | More effective than Boscalid |
| This compound | 135 | More effective than Boscalid |
| Boscalid | 300 | - |
This compound provided more effective control of B. cinerea on tomato fruits compared to boscalid at significantly lower application rates.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is designed to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Fungicides (this compound, comparative compounds)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Actively growing culture of the target pathogen
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 50-55°C in a water bath.
-
Fungicide Amendment: Prepare stock solutions of the test fungicides. Add the appropriate volume of each stock solution to the molten PDA to achieve the desired final concentrations. A solvent-only control must be included.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of a fresh pathogen culture. Place one plug, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C for Botrytis cinerea) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by performing a probit analysis or non-linear regression of the inhibition data.
In Planta Preventative and Curative Assay (Greenhouse)
This protocol assesses the ability of a fungicide to prevent infection before pathogen exposure (preventative) and to halt disease progression after infection has occurred (curative). The following is a generalized workflow for a wheat leaf blotch pathosystem.
Materials:
-
Wheat plants at the appropriate growth stage
-
Fungicides (this compound, comparative compounds)
-
Spore suspension of the target pathogen (e.g., Zymoseptoria tritici)
-
Greenhouse with controlled environment
-
Spray application equipment
-
Humidification chamber
Procedure:
-
Plant Growth: Grow wheat plants from seed in pots under controlled greenhouse conditions until they reach the desired growth stage for inoculation.
-
Inoculum Preparation: Prepare a spore suspension of the pathogen at a standardized concentration.
-
Preventative Application:
-
Apply the fungicide treatments to a designated set of plants until runoff.
-
Allow the foliage to dry completely.
-
After a predetermined time (e.g., 24 hours), inoculate the plants by spraying them with the spore suspension.
-
-
Curative Application:
-
Inoculate a separate set of plants with the spore suspension.
-
Apply the fungicide treatments at specific time points after inoculation (e.g., 1, 3, 5, and 10 days) to assess curative and reach-back activity.
-
-
Incubation: Place all treated and control plants in a high-humidity environment for a period sufficient to allow for infection and disease development (e.g., 48-72 hours), then return them to standard greenhouse conditions.
-
Disease Assessment: After an incubation period (e.g., 14-21 days), visually assess the percentage of leaf area affected by the disease on specific leaves (e.g., the second leaf).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control plants.
Conclusion
The experimental evidence strongly supports the efficacy of this compound as both a preventative and curative fungicide. Its unique mode of action and lack of cross-resistance with other fungicide classes make it a valuable component in integrated pest management and resistance management strategies. The data presented herein demonstrates its potential to provide superior disease control compared to several existing fungicides, offering a promising new tool for sustainable crop protection.
References
Florylpicoxamid's contribution to fungicide resistance management programs
A comparative analysis of florylpicoxamid's performance and its strategic integration into fungicide resistance management programs.
Introduction
This compound is a second-generation picolinamide (B142947) fungicide that offers a novel mode of action for the control of a broad spectrum of ascomycete fungal pathogens.[1][2] Developed by Corteva Agriscience, it belongs to the Quinone inside Inhibitor (QiI) class of fungicides, designated by the Fungicide Resistance Action Committee (FRAC) as Group 21.[3][4] Its unique target site in the fungal respiratory chain, coupled with a lack of cross-resistance to other commonly used fungicide classes, positions this compound as a critical component in modern integrated pest management (IPM) and fungicide resistance management strategies.[1][5][6] This guide provides a comparative overview of this compound's efficacy against key agricultural pathogens, details the experimental protocols used to generate this data, and illustrates its mechanism of action and role in resistance management programs.
Mode of Action and Resistance Profile
This compound's fungicidal activity stems from its ability to inhibit the mitochondrial cytochrome bc1 complex (Complex III) at the Qi site.[3][7] This disruption of the electron transport chain halts ATP production, leading to the cessation of fungal growth and development.[8] This mode of action is distinct from that of other major fungicide groups, including strobilurins (QoI, FRAC Group 11), which also target Complex III but at the Qo site, as well as azoles (DMIs, FRAC Group 3) and succinate (B1194679) dehydrogenase inhibitors (SDHIs, FRAC Group 7).[1][7]
A key advantage of this compound is the absence of cross-resistance with these other fungicide groups.[1][5] This means that fungal populations that have developed resistance to strobilurins, azoles, or SDHIs remain susceptible to this compound. However, the risk of resistance development to QiI fungicides is considered medium to high.[4] Studies have identified specific point mutations in the cytochrome b gene (Cyt b), such as S207L and A37V, that can confer resistance to this compound in pathogens like Colletotrichum gloeosporioides.[9][10] Therefore, proactive resistance management strategies are essential to preserve the long-term efficacy of this valuable fungicide.
Comparative Efficacy of this compound
This compound has demonstrated high efficacy against a range of economically important plant diseases, including Septoria tritici blotch in wheat (Zymoseptoria tritici) and gray mold (Botrytis cinerea) in various crops.
Against Zymoseptoria tritici (Septoria Tritici Blotch)
In both in vitro and in planta studies, this compound has shown superior performance compared to several industry-standard fungicides.
| Fungicide | FRAC Group | In Vitro Efficacy (EC80, mg/L) | In Planta Efficacy (% Disease Control at 0.03 mg/L) | Curative Activity |
| This compound | 21 (QiI) | 0.0046 | 80 | Superior 10-day reach-back |
| Epoxiconazole | 3 (DMI) | Less efficacious than this compound | Less efficacious than this compound | Less efficacious than this compound |
| Fluxapyroxad | 7 (SDHI) | Less efficacious than this compound | Less efficacious than this compound | Less efficacious than this compound |
| Benzovindiflupyr (B602336) | 7 (SDHI) | Less efficacious than this compound | Less efficacious than this compound | Less efficacious than this compound |
Data sourced from in vitro growth inhibition assays and in planta glasshouse trials.[1][5]
Against Botrytis cinerea (Gray Mold)
This compound exhibits strong inhibitory activity against various developmental stages of Botrytis cinerea and has demonstrated greater efficacy than the SDHI fungicide boscalid (B143098) in controlling gray mold on tomato fruit.[11]
| Fungicide | FRAC Group | Mean In Vitro Efficacy (EC50, μg/ml) | In Planta Efficacy (% Control) | Target Fungal Stages |
| This compound | 21 (QiI) | 0.04 ± 0.017 | More effective than boscalid at lower application rates | Mycelial development, sclerotium germination, germ tube elongation, conidial germination[11] |
| Boscalid | 7 (SDHI) | - | Less effective than this compound at comparable application rates | - |
Data from in vitro sensitivity tests of 129 isolates and in planta tests on tomato fruits.[11]
Experimental Protocols
In Vitro Fungal Growth Inhibition Assay (Zymoseptoria tritici)
Objective: To determine the concentration of this compound and other fungicides required to inhibit fungal growth by 80% (EC80).
Methodology:
-
Isolate Preparation: A wild-type isolate of Zymoseptoria tritici is cultured on potato dextrose agar (B569324) (PDA). Spores are harvested and suspended in a liquid medium.
-
Fungicide Dilution Series: Stock solutions of this compound, epoxiconazole, fluxapyroxad, and benzovindiflupyr are prepared in dimethyl sulfoxide (B87167) (DMSO). A serial dilution is performed to create a range of concentrations.
-
Microtiter Plate Assay: In a 96-well microtiter plate, the fungal spore suspension is mixed with the different fungicide concentrations.
-
Incubation: The plates are incubated in the dark at a controlled temperature.
-
Data Analysis: Fungal growth is measured by assessing the optical density at a specific wavelength using a microplate reader. The EC80 values are calculated by fitting the data to a dose-response curve.
In Planta Preventative and Curative Assays (Zymoseptoria tritici)
Objective: To evaluate the preventative and curative efficacy of this compound and other fungicides against Septoria tritici blotch on wheat seedlings.
Methodology:
-
Plant Material: Wheat seedlings are grown in a greenhouse to a specific growth stage.
-
Fungicide Application:
-
Preventative: Fungicides are applied to the seedlings before inoculation with Z. tritici.
-
Curative: Fungicides are applied at various time points after inoculation with Z. tritici (e.g., up to 10 days post-inoculation to assess "reach-back" activity).[5]
-
-
Inoculation: A spore suspension of Z. tritici is sprayed onto the wheat seedlings.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to promote infection and disease development.
-
Disease Assessment: After a set incubation period, the percentage of leaf area covered with disease symptoms (e.g., lesions, pycnidia) is visually assessed.
-
Data Analysis: The percentage of disease control is calculated for each treatment relative to an untreated control.
In Planta Efficacy Assay (Botrytis cinerea on Tomato Fruit)
Objective: To assess the protective and curative activity of this compound against gray mold on tomato fruit.
Methodology:
-
Fruit Preparation: Mature, healthy tomato fruits are surface-sterilized.
-
Fungicide Application and Inoculation:
-
Protective: Fruits are treated with different concentrations of this compound and subsequently inoculated with a mycelial plug or spore suspension of B. cinerea.
-
Curative: Fruits are first inoculated with B. cinerea and then treated with this compound at various time points post-inoculation.
-
-
Incubation: The fruits are placed in a humid chamber at a controlled temperature to facilitate disease development.
-
Disease Assessment: The diameter of the resulting lesions on the fruit is measured at regular intervals.
-
Data Analysis: The efficacy of the fungicide is determined by comparing the lesion size on treated fruits to that on untreated control fruits.
Visualizations
Caption: this compound's mode of action targeting the Qi site of Complex III.
Caption: Example of a fungicide rotation program incorporating this compound.
Conclusion
This compound represents a significant advancement in fungicide technology, providing a powerful and versatile tool for the management of a wide range of fungal diseases. Its novel mode of action and lack of cross-resistance with existing fungicide classes make it an indispensable component of fungicide resistance management programs. By strategically incorporating this compound into rotational spray programs, researchers and crop protection professionals can enhance disease control, mitigate the development of fungicide resistance, and contribute to the sustainability of modern agriculture. The continued responsible stewardship of this innovative chemistry will be crucial to preserving its efficacy for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a New Picolinamide Fungicide with Broad Spectrum Activity. | Semantic Scholar [semanticscholar.org]
- 3. Florilpicoxamide (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corteva Agriscience launches Adavelt™ Active(this compound) New Fungicide – News & Updates [chemrobotics.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study reveals risk of Colletotrichum gloeosporioides resistance to the fungicide this compound - Revista Cultivar [revistacultivar.com]
- 10. Resistant risk and resistance mechanism of this compound in Colletotrichum gloeosporioides isolated from Chinese walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Florylpicoxamid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Florylpicoxamid is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring adherence to regulatory standards and promoting a secure research environment.
The primary directive for this compound disposal is to adhere to the instructions provided on the product label and the Safety Data Sheet (SDS).[1][2] Disposal methods must always comply with local, regional, and national regulations.[1] It is the responsibility of the waste generator to properly identify and classify the waste to ensure compliance with applicable laws.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical goggles are required.[1]
-
Skin and Body Protection: Chemically resistant protective clothing, including gloves, an apron, and boots, should be worn.[1]
-
Respiratory Protection: In case of fire, a self-contained breathing apparatus is necessary.[1]
In the event of a spill, avoid dust formation.[1] Spilled material should be swept or vacuumed up and collected in a suitable, closed, and vented container for disposal.[1] The vent is crucial to prevent over-pressurization from any potential reactions, and it must also prevent the ingress of water.[1] It is critical to prevent this compound from entering soil, ditches, sewers, and groundwater.[1]
Step-by-Step Disposal Protocol
-
Consult Official Documentation: Always begin by reviewing the product-specific "Storage and Disposal" section on the label and the accompanying Safety Data Sheet (SDS).[2]
-
Minimize Waste: Whenever possible, reduce the amount of waste generated. This can be achieved by accurately calculating the required amount for experiments and using up any excess diluted product according to its intended use.[2][3]
-
Container Management:
-
Never reuse this compound containers for any other purpose.[2][3]
-
For nonrefillable containers of 5 gallons or less, triple rinse the container as follows:
-
Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[4]
-
Fill the container one-quarter full with water and recap it.[4]
-
Shake the container for 10 seconds.[4]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for 10 seconds after the flow begins to drip.[4]
-
Repeat this procedure two more times.[4]
-
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Wastes may be disposed of on-site or at an approved waste disposal facility.[4]
-
If you are unsure about the appropriate disposal method, contact your local solid waste management authority, environmental agency, or household hazardous waste program.[2][3] You can also contact organizations like 1-800-CLEANUP for guidance.[2][3]
-
Do not dispose of this compound or its containers in household garbage or pour it down any drain or sewage system.[3]
-
Environmental Considerations
This compound is known to be very toxic to aquatic life with long-lasting effects.[5] It is not readily biodegradable.[1] One of its transformation products, X12485649, is more persistent in the environment and has the potential to leach into groundwater.[6] Therefore, preventing its discharge into the environment is of utmost importance.[1]
Quantitative Disposal and Safety Data
| Parameter | Value/Information | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Aquatic Toxicity | M-Factor (Chronic): 100. Very toxic to aquatic life with long-lasting effects. | [1][5] |
| Biodegradability | Not readily biodegradable. | [1] |
| Container Rinsing | Triple rinse for containers ≤ 5 gallons. | [4] |
| Spill Containment | Use vented containers for recovered material. | [1] |
| Disposal Authority | Local, regional, and national regulatory authorities. | [1] |
This compound Disposal Workflow
References
- 1. 30agro.co.kr [30agro.co.kr]
- 2. Disposal of Pesticides [npic.orst.edu]
- 3. epa.gov [epa.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. This compound | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proposed Registration Decision PRD2022-14, this compound, GF-3840 Fungicide and GF-4017 Fungicide - Canada.ca [canada.ca]
Personal protective equipment for handling Florylpicoxamid
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of Florylpicoxamid is paramount. Adherence to proper personal protective equipment (PPE) protocols, understanding handling procedures, and following correct disposal methods are critical to minimize exposure and mitigate potential hazards. This compound is a picolinamide (B142947) fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] While it has low acute toxicity, proper safety precautions are still necessary.[3]
Personal Protective Equipment (PPE)
The required personal protective equipment for handling this compound is designed to protect the skin, eyes, and respiratory system. The level of PPE may vary depending on the specific task being performed, such as mixing, loading, application, or cleanup.
Core PPE Requirements:
-
Baseline Attire: Long-sleeved shirt and long pants, shoes plus socks.[3][4]
-
Gloves: Chemical-resistant gloves are mandatory.[2][3][4] Do not use leather or fabric gloves as they can absorb and retain the chemical.[5]
-
Eye Protection: Protective eyewear, such as chemical goggles, a face shield, or safety glasses, is required.[2][3][4][6]
Task-Specific PPE Recommendations:
| Task | Recommended Personal Protective Equipment |
| Mixing, Loading, and Application | Long-sleeved shirt and long pants, chemical-resistant gloves, shoes plus socks, and protective eyewear (goggles or face shield).[2][4][6] For tasks with a high risk of splashing, consider a chemical-resistant apron and boots.[5] |
| Spill Cleanup | In addition to the baseline attire, wear chemical-resistant gloves, boots, and eye protection. For significant spills, a chemical-resistant suit may be necessary.[5] |
| Post-Application Activities | For re-entry into treated areas before the spray has dried, the same PPE as for application is generally required. A 12-hour restricted entry interval (REI) is noted for agricultural uses.[4][7] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage, such as holes, tears, or degradation.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Put on Baseline Attire: Don the long-sleeved shirt, long pants, socks, and shoes.
-
Put on Apron and Boots (if required): If the task requires it, put on a chemical-resistant apron and boots. Pant legs should be worn outside of the boots to prevent pesticides from entering.[9]
-
Put on Gloves: Wear chemical-resistant gloves, ensuring they extend to cover the wrists and forearms.[5]
-
Put on Eye Protection: Don protective eyewear, ensuring a snug fit.
Doffing Procedure:
-
Wash Gloves: Before removing any PPE, wash the outside of the gloves with soap and water.[5][6]
-
Remove Apron (if worn): Remove the apron by pulling it away from your body.
-
Remove Boots (if worn): Remove boots without touching the contaminated exterior with bare hands.
-
Remove Outerwear: Remove the long-sleeved shirt and pants, turning them inside out as you remove them.
-
Remove Gloves: Peel off gloves from the wrist towards the fingertips, turning them inside out.
-
Remove Eye Protection: Remove eye protection from the back of the head.
-
Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan:
-
Pesticide Disposal: Wastes resulting from the use of this compound must be disposed of on-site or at an approved waste disposal facility.[6] Do not contaminate water, food, or feed.[6]
-
Container Disposal: Non-refillable containers should not be reused.[6][10] They should be triple rinsed or pressure rinsed, then offered for recycling if available or disposed of in a sanitary landfill or by other approved procedures.[6][10]
-
PPE Disposal:
-
Single-Use PPE: Discard disposable items like gloves after each use. Heavily contaminated single-use items should be disposed of as hazardous waste according to local regulations.[8]
-
Reusable PPE: Clean and maintain reusable PPE according to the manufacturer's instructions.[6][8][10] Wash contaminated clothing separately from other laundry using detergent and hot water.[6][9][10]
-
Visual Guidance: PPE Workflow for this compound Handling
The following diagram illustrates the logical workflow for selecting and using personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
- 1. This compound (Ref: X12485659) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Registration Decision RD2023-06, this compound, GF-3840 Fungicide and Zetigo PRM Fungicide - Canada.ca [canada.ca]
- 8. epa.gov [epa.gov]
- 9. apps.msuextension.org [apps.msuextension.org]
- 10. assets.syngenta-us.com [assets.syngenta-us.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
